Product packaging for Melitracen(Cat. No.:CAS No. 5118-29-6)

Melitracen

Cat. No.: B1676185
CAS No.: 5118-29-6
M. Wt: 291.4 g/mol
InChI Key: GWWLWDURRGNSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Melitracen is a member of anthracenes.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N B1676185 Melitracen CAS No. 5118-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h5-8,10-14H,9,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWLWDURRGNSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10563-70-9 (hydrochloride)
Record name Melitracen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048274
Record name Melitracen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-29-6
Record name Melitracen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5118-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melitracen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melitracen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13384
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melitracen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melitracen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELITRACEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7T0Y1109Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacological Properties of Melitracen Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitracen hydrochloride is a tricyclic antidepressant (TCA) with anxiolytic properties.[1][2] This technical guide provides an in-depth overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, and preclinical and clinical data. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. While this compound's primary mechanism involves the inhibition of serotonin and norepinephrine reuptake, quantitative data on its broader receptor interaction profile is limited in publicly accessible literature.[2][3]

Introduction

This compound hydrochloride, a thioxanthene derivative, is a tricyclic antidepressant used in the treatment of depression and anxiety.[2][4] It is often used in combination with the antipsychotic flupentixol.[1] Like other TCAs, this compound's therapeutic effects are primarily attributed to its ability to modulate the levels of key neurotransmitters in the central nervous system.[3] This guide synthesizes the available pharmacological data to provide a detailed understanding of this compound.

Mechanism of Action

This compound hydrochloride's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[3][5] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[3] This enhanced neurotransmission is believed to be the primary driver of its antidepressant and anxiolytic effects.

In addition to its primary targets, this compound, like other TCAs, exhibits affinity for other receptors, which contributes to its broader pharmacological profile and potential side effects.[3] These secondary targets include:

  • Histamine H1 receptors: Antagonism at these receptors can lead to sedative effects.[3]

  • Muscarinic acetylcholine receptors: Anticholinergic effects such as dry mouth, blurred vision, and constipation are due to the blockade of these receptors.[3]

  • Adrenergic receptors: Interaction with these receptors can influence its cardiovascular effects.[3]

  • Dopamine D1 and D2 receptors: While the primary action is on SERT and NET, some interaction with dopamine receptors has been suggested, particularly in the context of its combination with flupentixol.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Hydrochloride sert SERT This compound->sert Inhibits net NET This compound->net Inhibits reuptake_5ht 5-HT Reuptake reuptake_ne NE Reuptake increased_5ht Increased 5-HT increased_ne Increased NE vesicle_5ht 5-HT vesicle_ne NE receptor_5ht 5-HT Receptor increased_5ht->receptor_5ht Binds to receptor_ne NE Receptor increased_ne->receptor_ne Binds to neuronal_effect Therapeutic Effects (Antidepressant, Anxiolytic) receptor_5ht->neuronal_effect Activates receptor_ne->neuronal_effect Activates

Primary mechanism of action of this compound Hydrochloride.

Pharmacodynamics: In Vitro Data

Table 1: In Vitro Inhibition of Serotonin Reuptake

Assay Target Test System IC50 (nM) Reference
³H-5-HT Reuptake Synaptosomes 670 [6]

| ¹⁴C-5-HT Reuptake | Blood Platelets | 5500 |[6] |

Note: A comprehensive receptor binding profile with Ki values for SERT, NET, DAT, H1, M1, D1, D2, and other relevant receptors is not currently available in the cited literature.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized, particularly in the context of its oral administration.

Table 2: Pharmacokinetic Parameters of this compound Hydrochloride

Parameter Value Species Study Conditions Reference
Time to Peak Plasma Concentration (Tmax) ~4 hours Human Single oral dose [7]
Elimination Half-life (t½) ~60-73 hours Human Single oral dose [8]
Metabolism Hepatic (demethylation and hydroxylation) Human - [9]
Primary Metabolite Litracen (active) Human - [9]

| Excretion | Primarily in feces, some in urine | Rat | - |[9] |

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral Oral Administration gi_tract GI Tract oral->gi_tract plasma Plasma gi_tract->plasma Tmax ~4h tissues Tissues plasma->tissues liver Liver plasma->liver t½ ~60-73h tissues->liver demethylation Demethylation liver->demethylation hydroxylation Hydroxylation liver->hydroxylation feces Feces (major) liver->feces urine Urine (minor) liver->urine litracen Litracen (Active) demethylation->litracen

ADME pathway of this compound Hydrochloride.

Experimental Protocols

Detailed protocols for key in vitro and in vivo assays relevant to the pharmacological characterization of this compound hydrochloride are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Neurotransmitter Reuptake Inhibition Assay (Synaptosomes)

This protocol describes a method to assess the inhibition of serotonin and norepinephrine reuptake in isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 value of this compound hydrochloride for the inhibition of SERT and NET.

Materials:

  • Rat brain tissue (e.g., cortex for NET, whole brain minus cerebellum for SERT)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer

  • Radiolabeled neurotransmitters ([³H]serotonin, [³H]norepinephrine)

  • This compound hydrochloride solutions of varying concentrations

  • Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET)

  • Glass-fiber filters

  • Scintillation counter and fluid

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in Krebs-Ringer buffer.

  • Reuptake Assay:

    • Pre-incubate synaptosome aliquots with either vehicle, varying concentrations of this compound hydrochloride, or a saturating concentration of a selective inhibitor (for non-specific uptake).

    • Initiate the reuptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass-fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of this compound hydrochloride concentration.

    • Determine the IC50 value using non-linear regression analysis.

start Start prep Prepare Synaptosomes from Brain Tissue start->prep pre_incubate Pre-incubate Synaptosomes with This compound or Vehicle prep->pre_incubate initiate Initiate Reuptake with [³H]-Neurotransmitter pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate by Filtration incubate->terminate quantify Quantify Radioactivity terminate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Workflow for neurotransmitter reuptake inhibition assay.

In Vivo Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant activity in rodents.

Objective: To assess the antidepressant-like effects of this compound hydrochloride.

Materials:

  • Male rats or mice

  • Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)

  • Water at 23-25°C

  • Video recording equipment

  • This compound hydrochloride solution for injection (e.g., intraperitoneal)

Procedure:

  • Pre-test Session (Day 1):

    • Place each animal individually into the water tank for a 15-minute session.

    • Remove the animal, dry it, and return it to its home cage. This session induces a state of immobility in the subsequent test.

  • Drug Administration (Day 2):

    • Administer this compound hydrochloride or vehicle to the animals at specified time points before the test session (e.g., 30, 60, and 120 minutes prior).

  • Test Session (Day 2):

    • 24 hours after the pre-test, place each animal back into the water tank for a 5-minute session.

    • Record the session for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment groups, scores the duration of immobility during the 5-minute test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., climbing, swimming), with only minor movements to keep the head above water.

  • Data Analysis:

    • Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

start Start day1 Day 1: Pre-test (15 min swim) start->day1 day2_drug Day 2: Administer this compound or Vehicle day1->day2_drug day2_test Day 2: Test Session (5 min swim) day2_drug->day2_test record Record Session day2_test->record score Score Immobility Duration record->score analyze Statistical Analysis score->analyze end End analyze->end

Workflow for the Forced Swim Test.

Clinical Applications

This compound hydrochloride, often in combination with flupentixol, is indicated for the treatment of various depressive and anxiety-related disorders, including:

  • Depressive neuroses[10]

  • Masked depression[1]

  • Psychosomatic affections accompanied by anxiety and apathy[1]

  • Menopausal depression[1]

  • Depression in alcoholics and drug addicts[1]

Conclusion

This compound hydrochloride is a tricyclic antidepressant with a well-established primary mechanism of action involving the inhibition of serotonin and norepinephrine reuptake. Its pharmacokinetic profile is characterized by oral absorption, extensive hepatic metabolism, and a relatively long elimination half-life. While its clinical efficacy in treating depression and anxiety is recognized, a comprehensive, publicly available dataset of its in vitro binding affinities across a wide range of CNS receptors is lacking. Further research to fully elucidate its receptor interaction profile would provide a more complete understanding of its pharmacological effects and potential for novel therapeutic applications.

References

Melitracen: A Tricyclic Antidepressant with Postulated Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Melitracen is a tricyclic antidepressant (TCA) primarily indicated for the treatment of depression and anxiety.[1] Its principal mechanism of action involves the inhibition of presynaptic reuptake of norepinephrine and serotonin, thereby increasing the synaptic availability of these neurotransmitters.[2] While the pharmacology of this compound has not been as extensively investigated as other TCAs, it is reported to have effects similar to imipramine and amitriptyline.[1] Although direct experimental evidence for the neuroprotective effects of this compound is limited, a growing body of research on the broader class of TCAs suggests potential neuroprotective capabilities. This technical guide will delve into the established pharmacology of this compound and extrapolate its potential neuroprotective mechanisms based on the known class-wide effects of tricyclic antidepressants. This document will summarize quantitative data from preclinical studies of related TCAs, detail relevant experimental protocols, and provide visualizations of key signaling pathways and experimental workflows.

This compound: Classification and Primary Mechanism of Action

This compound is classified as a tricyclic antidepressant.[1] The therapeutic effects of TCAs in treating depression are primarily attributed to their ability to block the reuptake of monoamine neurotransmitters, specifically norepinephrine (NE) and serotonin (5-HT), from the synaptic cleft.[3] This blockade leads to an increased concentration and prolonged activity of these neurotransmitters at the postsynaptic receptors.[2]

The exact pharmacology of this compound is not fully elucidated, but it is understood to act in a manner similar to other TCAs.[1] It is often used in combination with the antipsychotic agent Flupentixol.[4]

Potential Neuroprotective Mechanisms of this compound (Inferred from Tricyclic Antidepressants)

While direct studies on this compound's neuroprotective effects are scarce, extensive research on other TCAs, such as amitriptyline, imipramine, and clomipramine, has revealed several mechanisms that may contribute to neuronal protection. These findings provide a basis for postulating the potential neuroprotective pathways of this compound.

Modulation of Neurotrophic Factors

A significant body of evidence suggests that TCAs can upregulate the expression of key neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[5][6] BDNF is crucial for neuronal survival, differentiation, and synaptic plasticity.[7] By increasing BDNF levels, TCAs may promote neurogenesis and protect neurons from various insults.[8] The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and growth.[5]

Anti-inflammatory Effects

Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[9] Several studies have demonstrated that TCAs possess anti-inflammatory properties.[10] They can modulate the activation of microglia, the resident immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[11][12] For instance, clomipramine has been shown to attenuate microglia toxicity and decrease the production of TNF-α and nitric oxide.[13]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative conditions.[14] Some TCAs have been shown to exhibit antioxidant properties, which may contribute to their neuroprotective effects.[15] Imipramine, for example, has demonstrated potent anti-inflammatory and antioxidant properties in the central nervous system.[16]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. TCAs may exert neuroprotective effects by modulating apoptotic pathways. Studies on imipramine have shown that it can protect against hydrogen peroxide-induced cell death and reduce the expression of the pro-apoptotic gene p53.[17] Furthermore, imipramine has been found to enhance the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[17]

Quantitative Data from Preclinical Studies of Tricyclic Antidepressants

The following tables summarize key quantitative findings from preclinical studies on the neuroprotective effects of amitriptyline, imipramine, and clomipramine. This data is presented to illustrate the potential neuroprotective capacity of the TCA class, to which this compound belongs.

Table 1: Effects of Tricyclic Antidepressants on Neurotrophic Factors

Tricyclic AntidepressantModel SystemKey FindingReference
Amitriptyline Aged 3xTg-AD MiceIncreased hippocampal BDNF protein levels.[18]
Amitriptyline Mouse Neuronal CellsIncreased expression of neuroprotection-associated genes.[19]
Imipramine Rat Model of Alzheimer's DiseaseIncreased mRNA and protein levels of BDNF and GDNF in the hippocampus.[16]
Imipramine Mouse Model of Traumatic Brain InjuryIncreased preservation of newly-generated neurons in the hippocampus.[20]

Table 2: Anti-inflammatory Effects of Tricyclic Antidepressants

Tricyclic AntidepressantModel SystemKey FindingReference
Imipramine Mouse Model of StressAttenuated stress-induced increase in plasma IL-6 levels.[11]
Imipramine Mouse Model of StressReversed the increased mRNA expression of IL-6, TNF-α, and IL-1β in microglia.[10]
Clomipramine Rat Model of Chronic StressPrevented the increase in mRNA levels of pro-inflammatory cytokines (IL-1β, IL-18, IL-6) in the hippocampus.[12]
Clomipramine Microglial Cells Co-cultured with NeuronsSignificantly reduced lipopolysaccharide-induced production of TNF-α and nitric oxide.[13]

Table 3: Anti-apoptotic and Neuroprotective Effects of Tricyclic Antidepressants

Tricyclic AntidepressantModel SystemKey FindingReference
Amitriptyline Mouse Model of Kainic Acid-induced ExcitotoxicitySignificantly reduced neuronal cell death.[21]
Amitriptyline Rat Primary Cortical NeuronsProtected against TNF-α-induced neuronal atrophy.[22]
Imipramine Human Neuroblastoma SH-SY5Y CellsProtected against hydrogen peroxide-induced impairment of cellular viability.[17]
Imipramine Human Neuroblastoma SH-SY5Y CellsReduced p53 mRNA expression and enhanced the Bcl-2/Bax ratio.[17]

Experimental Protocols for Assessing Neuroprotective Effects of Tricyclic Antidepressants

The following are detailed methodologies from key experiments cited in this guide.

In Vivo Model of Alzheimer's Disease and Assessment of Neuroinflammation and Neurogenesis (Imipramine Study)
  • Animal Model: Male Wistar rats receive an intracerebroventricular injection of streptozotocin (STZ) (3 mg/kg) to induce a model of sporadic Alzheimer's disease.[16]

  • Drug Administration: 24 hours after STZ injection, imipramine is administered intraperitoneally at doses of 10 or 20 mg/kg for 14 consecutive days.[16]

  • Behavioral Testing: Cognitive function is evaluated using the Morris water maze and passive avoidance tests.[16]

  • Biochemical Analysis:

    • ELISA: Protein levels of neurotrophic factors (BDNF, GDNF) and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in the hippocampus are measured using enzyme-linked immunosorbent assay (ELISA) kits.[16]

    • Real-time PCR: The mRNA levels of genes associated with neurogenesis (Nestin, DCX, Ki67) and mitochondrial biogenesis (PGC-1α, NRF-1, TFAM) in the hippocampus are quantified using real-time polymerase chain reaction.[16]

In Vitro Model of Oxidative Stress and Apoptosis (Imipramine Study)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are used.[17]

  • Experimental Design: Cells are pre-incubated with imipramine (1–20 μM) for 24 hours. Subsequently, hydrogen peroxide (H₂O₂) is added to the medium containing imipramine for an additional 24 hours to induce oxidative stress.[17]

  • Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed to assess cellular viability.[17]

  • Gene Expression Analysis: The effects of imipramine on the gene expression of pro- and anti-apoptotic proteins (e.g., p53, Bax, Bcl-2) are investigated using real-time PCR.[17]

In Vivo Model of Chronic Stress and Neuroinflammation (Clomipramine Study)
  • Animal Model: Rats are subjected to a chronic unpredictable mild stress (CMS) protocol for 12 weeks to induce depressive-like behavior and neuroinflammation.[12]

  • Drug Administration: During the stress protocol, rats are treated with clomipramine.

  • Biochemical Analysis:

    • Western Blot: Protein levels of Iba-1 (a microglial marker) in the hippocampus are analyzed by Western blotting.[12]

    • Immunohistochemistry: Iba-1 staining is performed in the dentate gyrus of the hippocampus to visualize microglial activation.[12]

    • Real-time PCR: The mRNA levels of pro-inflammatory (IL-1β, IL-18, IL-6) and anti-inflammatory (IL-4, TGF-β) cytokines in the hippocampus are quantified.[12]

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

G cluster_neurotrophic Neurotrophic Effects cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Anti-apoptotic Effects TCA Tricyclic Antidepressants (e.g., this compound) SERT_NET SERT / NET Inhibition TCA->SERT_NET BDNF ↑ BDNF Expression TCA->BDNF Microglia Microglia TCA->Microglia OxidativeStress ↓ Oxidative Stress TCA->OxidativeStress Apoptosis ↓ Apoptosis TCA->Apoptosis Bcl2Bax ↑ Bcl-2/Bax Ratio TCA->Bcl2Bax Monoamines ↑ Synaptic Norepinephrine & Serotonin SERT_NET->Monoamines TrkB TrkB Receptor PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK BDNF->TrkB CREB ↑ CREB Phosphorylation PI3K_Akt->CREB MAPK_ERK->CREB Neurogenesis Neurogenesis & Synaptic Plasticity CREB->Neurogenesis NeuronalSurvival Neuronal Survival CREB->NeuronalSurvival Neuroprotection Neuroprotection Neurogenesis->Neuroprotection NeuronalSurvival->Neuroprotection ProInflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->ProInflammatory ProInflammatory->Neuroprotection OxidativeStress->Neuroprotection Apoptosis->Neuroprotection Bcl2Bax->Apoptosis

Caption: Postulated neuroprotective signaling pathways of tricyclic antidepressants.

Experimental Workflow

G Model In Vitro / In Vivo Model (e.g., Neuronal Culture, Animal Model of Neurodegeneration) Treatment Treatment with Tricyclic Antidepressant Model->Treatment Behavioral Behavioral Assessment (e.g., Morris Water Maze, Novel Object Recognition) Treatment->Behavioral Biochemical Biochemical & Molecular Analysis Treatment->Biochemical Histological Histological & Immunohistochemical Analysis Treatment->Histological Data Data Analysis & Interpretation Behavioral->Data ELISA ELISA (Cytokines, Neurotrophic Factors) Biochemical->ELISA qPCR Real-time PCR (Gene Expression) Biochemical->qPCR WesternBlot Western Blot (Protein Expression) Biochemical->WesternBlot IHC Immunohistochemistry (Cell Markers, Protein Localization) Histological->IHC ELISA->Data qPCR->Data WesternBlot->Data IHC->Data

Caption: General experimental workflow for assessing neuroprotective effects.

Conclusion

This compound, as a member of the tricyclic antidepressant class, holds theoretical potential for exerting neuroprotective effects. While direct experimental validation is currently lacking, the well-documented neuroprotective properties of other TCAs—including the upregulation of neurotrophic factors, attenuation of neuroinflammation and oxidative stress, and inhibition of apoptosis—provide a strong rationale for investigating this compound in this context. The preclinical data for compounds like amitriptyline and imipramine offer a valuable framework for designing future studies to elucidate the specific neuroprotective profile of this compound. Further research, employing the experimental models and analytical techniques outlined in this guide, is warranted to determine if this compound can be repurposed or further developed as a therapeutic agent for neurodegenerative diseases. Such investigations are crucial for expanding the therapeutic arsenal against these debilitating conditions.

References

The Dawn of a Tricyclic Antidepressant: Early Clinical Development of Melitracen

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth guide to the early clinical studies and development of Melitracen, a tricyclic antidepressant (TCA) developed by the Danish pharmaceutical company Lundbeck. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of the foundational preclinical and clinical research that characterized this compound.

Introduction

This compound (chemical name: N,N-dimethyl-3-(10,10-dimethyl-9(10H)-anthracenylidene)-1-propanamine) emerged during the era of extensive research into tricyclic compounds for the treatment of depressive disorders. Like other TCAs discovered in the mid-20th century, its development was a significant step forward in the pharmacological management of depression. This paper will detail the initial synthesis, preclinical evaluation, and early-phase clinical investigations of this compound as a monotherapy.

Synthesis and Preclinical Development

Chemical Synthesis

The synthesis of this compound hydrochloride has been approached through various methods. One documented pathway involves a seven-step process starting from o-benzoylbenzoic acid, proceeding through reduction, esterification, methylation, cyclization, oxidation condensation, anhydration, and finally, salt formation[1]. Another described method utilizes a Grignard reaction between 10,10-dimethyl anthracene-9-ketone and 3-dimethylamino-1-chloropropane in the presence of an initiator, followed by dehydration and salt formation under acidic conditions. The crude product is then purified through pulping, washing, and crystallization[2].

Experimental Protocol: Grignard Reaction Synthesis of this compound

  • Grignard Reagent Formation: In a reaction vessel, initiate a Grignard reaction with 10,10-dimethyl anthracene-9-ketone and 3-dimethylamino-1-chloropropane. An initiator, such as a mixture of iodine and 1,2-dibromoethane, is introduced to start the reaction.

  • Formation of this compound Intermediate: The reaction yields a this compound intermediate.

  • Dehydration and Salt Formation: The intermediate undergoes a dehydration and salt-forming reaction under acidic conditions to produce crude this compound.

  • Purification: The crude product is subjected to pulping and washing, followed by crystallization and purification using an organic solvent to yield high-purity this compound[2].

Preclinical Pharmacology and Toxicology

As a tricyclic antidepressant, the primary mechanism of action of this compound is the inhibition of the reuptake of the neurotransmitters norepinephrine and serotonin at the presynaptic neuronal membrane. This action increases the concentration of these monoamines in the synaptic cleft, which is believed to be the basis of its antidepressant effect[3]. The pharmacology of this compound has been reported to be similar to that of imipramine and amitriptyline, with an improved tolerability profile and a potentially faster onset of action[4].

Preclinical toxicology studies are essential to determine the safety profile of a new chemical entity. For this compound, acute toxicity was evaluated in rodents.

Preclinical Toxicology of this compound
Test Result
Acute Oral LD50 (Rat)170 mg/kg
Acute Oral LD50 (Mouse)315 mg/kg

This table summarizes the available acute toxicity data for this compound in rodent models.

Early Clinical Studies

Information on the very early clinical trials of this compound as a standalone therapy is limited in readily available literature, with much of the contemporary research focusing on its combination with the antipsychotic flupentixol. However, a key early clinical study published in 1976 by R. Di Genio and M. Marzo provides insight into the initial therapeutic use of this compound in depressive syndromes[5]. This clinical trial, along with case reports from the same period, formed the basis of understanding its efficacy and safety in humans.

While specific quantitative data from this early trial is not detailed in the available abstract, the study was a critical step in the clinical evaluation of this compound for the treatment of depression in adult and aged populations[5]. The design of such early antidepressant trials often involved small patient cohorts and focused on observational assessments of clinical improvement.

Mechanism of Action and Signaling Pathway

The therapeutic effects of this compound are rooted in its ability to modulate monoaminergic neurotransmission. The following diagram illustrates the proposed mechanism of action at the synaptic level.

Melitracen_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Presynaptic Terminal ne NE presynaptic_terminal->ne ht 5-HT presynaptic_terminal->ht vesicle Vesicle with Norepinephrine (NE) & Serotonin (5-HT) vesicle->presynaptic_terminal Release ne_transporter Norepinephrine Transporter (NET) ht_transporter Serotonin Transporter (SERT) This compound This compound This compound->ne_transporter Inhibits This compound->ht_transporter Inhibits ne->ne_transporter Reuptake postsynaptic_receptors Postsynaptic Receptors (NE & 5-HT) ne->postsynaptic_receptors ht->ht_transporter Reuptake ht->postsynaptic_receptors downstream_signaling Downstream Signaling & Antidepressant Effect postsynaptic_receptors->downstream_signaling

References

Molecular Targets of Melitracen in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melitracen is a tricyclic antidepressant (TCA) utilized in the treatment of depression and anxiety.[1][2] Its therapeutic effects are primarily attributed to its interaction with monoamine transporters in the central nervous system (CNS). Like other TCAs, this compound's primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake.[3][4] Furthermore, it exhibits a broader pharmacological profile, interacting with various other neurotransmitter receptors, which contributes to both its therapeutic efficacy and its side effect profile. This document provides a comprehensive overview of the molecular targets of this compound, presenting available quantitative data, detailed experimental methodologies for target characterization, and visualizations of key signaling pathways and experimental workflows.

Primary Molecular Targets: Monoamine Transporters

The principal therapeutic action of this compound is the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4] By inhibiting these transporters, this compound increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

Serotonin Transporter (SERT)

This compound inhibits the reuptake of serotonin from the synaptic cleft into the presynaptic neuron by binding to SERT. This action is a cornerstone of its antidepressant and anxiolytic effects.

Norepinephrine Transporter (NET)

Similarly, this compound blocks the reuptake of norepinephrine by binding to NET. This modulation of the noradrenergic system is believed to contribute significantly to its therapeutic properties.

Secondary Molecular Targets

Consistent with the pharmacological profile of tricyclic antidepressants, this compound is also known to interact with other receptors in the CNS, which can influence its overall clinical effects and contribute to its side effects.

Histamine H1 Receptor

This compound is expected to have an affinity for histamine H1 receptors, acting as an antagonist.[3] This action is associated with the sedative effects commonly observed with TCAs.

Muscarinic Acetylcholine Receptors

Antagonism of muscarinic acetylcholine receptors is a characteristic feature of TCAs, leading to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[3] this compound likely shares this property.

Sigma Receptors

Several tricyclic antidepressants have been shown to interact with sigma receptors, which may modulate various neurotransmitter systems.[5] The role of this interaction in the overall pharmacological profile of this compound is an area for further investigation.

Quantitative Data Presentation

Specific binding affinity data (Ki values) for this compound are not extensively available in the public domain. Therefore, to provide a representative quantitative profile for a tricyclic antidepressant, the following table summarizes the binding affinities (Ki, in nM) of Amitriptyline , a structurally and pharmacologically similar TCA, for various CNS targets.

TargetRepresentative K_i (nM) - Amitriptyline
Serotonin Transporter (SERT)13.3
Norepinephrine Transporter (NET)3.45
Histamine H1 Receptor0.4
Muscarinic M1 Receptor133
Muscarinic M2 Receptor-
Muscarinic M3 Receptor-
Muscarinic M4 Receptor-
Muscarinic M5 Receptor-
Sigma-1 Receptor-
Sigma-2 Receptor-

Downstream Signaling Pathways

The inhibition of serotonin and norepinephrine reuptake by this compound initiates a cascade of downstream intracellular signaling events that are believed to underlie its therapeutic effects. A key pathway implicated in the action of antidepressants is the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling cascade.

Increased synaptic levels of serotonin and norepinephrine lead to the activation of G-protein coupled receptors, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB. Activated CREB translocates to the nucleus and promotes the transcription of target genes, including BDNF. BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.[6][7]

This compound This compound SERT_NET SERT / NET This compound->SERT_NET Inhibition Synaptic_5HT_NE ↑ Synaptic 5-HT & NE SERT_NET->Synaptic_5HT_NE Leads to GPCRs GPCR Activation Synaptic_5HT_NE->GPCRs AC Adenylyl Cyclase GPCRs->AC Stimulates cAMP ↑ cAMP AC->cAMP Produces PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Nucleus Nucleus CREB->Nucleus Translocates to BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Activates BDNF ↑ BDNF Synthesis BDNF_Gene->BDNF Neuronal_Plasticity Enhanced Neuronal Survival & Plasticity BDNF->Neuronal_Plasticity

This compound's downstream signaling pathway.

Experimental Protocols

The characterization of this compound's molecular targets involves standard pharmacological assays. The following are detailed methodologies for two key types of experiments.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

6.1.1 Materials

  • Membrane Preparation: Homogenate from brain tissue or cells expressing the target receptor.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]mepyramine for H1 receptors).

  • Test Compound: this compound, dissolved and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Cocktail and Counter.

6.1.2 Procedure

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep Prepare Receptor Membrane Homogenate Incubation Incubate Membrane, Radioligand, & this compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Melitracen_Prep Prepare Serial Dilutions of this compound Melitracen_Prep->Incubation Filtration Filter to Separate Bound & Unbound Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity Washing->Counting Data_Plotting Plot % Inhibition vs. [this compound] Counting->Data_Plotting IC50_Calc Determine IC50 Data_Plotting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Workflow for a radioligand binding assay.
Synaptosomal Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes, which are isolated presynaptic terminals.

6.2.1 Materials

  • Synaptosome Preparation: Isolated from specific brain regions (e.g., striatum for dopamine uptake, cortex for serotonin/norepinephrine uptake).

  • Radiolabeled Neurotransmitter: e.g., [³H]Serotonin or [³H]Norepinephrine.

  • Test Compound: this compound, dissolved and serially diluted.

  • Assay Buffer: Krebs-Ringer buffer or similar physiological buffer.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters and Scintillation Counter.

6.2.2 Procedure

  • Pre-incubation: Incubate the synaptosome preparation with varying concentrations of this compound for a short period.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Incubation: Incubate for a defined, short period at a physiological temperature (e.g., 37°C) to allow for neurotransmitter uptake.

  • Termination of Uptake: Rapidly filter the mixture through glass fiber filters and wash with ice-cold wash buffer to stop the uptake process and remove extracellular radiolabeled neurotransmitter.

  • Counting: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.

  • Data Analysis: Plot the percentage of uptake inhibition against the concentration of this compound to determine the IC50 value.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Synaptosome_Prep Prepare Synaptosomes Preincubation Pre-incubate Synaptosomes with this compound Synaptosome_Prep->Preincubation Radiolabeled_NT_Prep Prepare Radiolabeled Neurotransmitter Uptake_Initiation Add Radiolabeled Neurotransmitter Radiolabeled_NT_Prep->Uptake_Initiation Melitracen_Prep Prepare Serial Dilutions of this compound Melitracen_Prep->Preincubation Preincubation->Uptake_Initiation Incubation Incubate at 37°C Uptake_Initiation->Incubation Termination Filter and Wash to Stop Uptake Incubation->Termination Counting Measure Radioactivity Termination->Counting Data_Plotting Plot % Inhibition vs. [this compound] Counting->Data_Plotting IC50_Calc Determine IC50 Data_Plotting->IC50_Calc

Workflow for a synaptosomal uptake assay.

Conclusion

This compound is a tricyclic antidepressant with a well-established primary mechanism of action involving the inhibition of serotonin and norepinephrine reuptake. Its broader pharmacological profile, which includes interactions with histamine and muscarinic receptors, is characteristic of its drug class and contributes to its overall clinical effects. The downstream modulation of signaling pathways, such as the CREB/BDNF cascade, is thought to be crucial for the neuroplastic changes associated with its therapeutic efficacy. While specific quantitative binding data for this compound is limited, the provided information on the general pharmacology of TCAs, detailed experimental protocols, and key signaling pathways offers a robust framework for researchers and drug development professionals working with this compound. Further research to fully elucidate the specific binding affinities and downstream effects of this compound would be beneficial for a more complete understanding of its molecular pharmacology.

References

Melitracen's Role in Modulating Serotonin and Norepinephrine Reuptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide will, therefore, provide an in-depth overview of the generally accepted mechanism of action for TCAs as it pertains to serotonin and norepinephrine reuptake, drawing parallels to the expected, albeit unquantified, actions of melitracen. Furthermore, this guide will detail the standard experimental protocols utilized in the pharmaceutical industry and academia to determine the binding affinities and functional inhibition of monoamine transporters, which would be applicable to the characterization of this compound.

Core Mechanism of Action: Inhibition of Serotonin and Norepinephrine Reuptake

This compound is a tricyclic antidepressant that functions by blocking the reuptake of the neurotransmitters serotonin (5-hydroxytryptamine or 5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[1][2][3] This inhibition of the respective transporters, SERT and NET, leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons. This modulation of serotonergic and noradrenergic pathways is believed to be the primary mechanism underlying the antidepressant and anxiolytic effects of this compound.

The general signaling pathway is depicted below:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles containing Serotonin & Norepinephrine Presynaptic_Vesicle->Synaptic_Cleft Neurotransmitter Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin Serotonin Synaptic_Cleft->Serotonin Norepinephrine Norepinephrine Synaptic_Cleft->Norepinephrine Serotonin->SERT Reuptake Postsynaptic_Receptor_5HT Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_Receptor_5HT Binding Norepinephrine->NET Reuptake Postsynaptic_Receptor_NE Postsynaptic Norepinephrine Receptor Norepinephrine->Postsynaptic_Receptor_NE Binding This compound This compound This compound->SERT Inhibition This compound->NET Inhibition Signal_Transduction_5HT Enhanced Serotonergic Signal Postsynaptic_Receptor_5HT->Signal_Transduction_5HT Signal Transduction Signal_Transduction_NE Enhanced Noradrenergic Signal Postsynaptic_Receptor_NE->Signal_Transduction_NE Signal Transduction

Figure 1: Mechanism of action of this compound.

Quantitative Analysis of Transporter Inhibition

While specific data for this compound is unavailable, the following table summarizes the typical binding affinities of other common tricyclic antidepressants for SERT and NET. This provides a comparative context for the expected potency of this compound.

Tricyclic AntidepressantSERT Kᵢ (nM)NET Kᵢ (nM)
Amitriptyline4.319.6
Imipramine1.437
Clomipramine0.2830
Desipramine19.60.8
Nortriptyline103.2
Note: Kᵢ values are approximate and can vary based on experimental conditions. Data compiled from various pharmacological sources.

Standard Experimental Protocols for Determining Transporter Affinity and Function

The following sections detail the standard methodologies that would be employed to generate the quantitative data currently lacking for this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity (Kᵢ) of a compound for a specific transporter. These assays are typically competitive, measuring the ability of an unlabeled compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the transporter with high affinity.

Experimental Workflow:

G A Preparation of Membranes from cells expressing SERT or NET B Incubation of membranes with a fixed concentration of radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) A->B C Addition of varying concentrations of unlabeled this compound B->C D Incubation to reach equilibrium C->D E Rapid filtration through glass fiber filters to separate bound and free radioligand D->E F Washing of filters to remove non-specific binding E->F G Quantification of radioactivity on filters using liquid scintillation counting F->G H Data Analysis: Generation of displacement curves and calculation of IC₅₀ and Kᵢ values G->H

Figure 2: Radioligand binding assay workflow.

Key Methodological Details:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used, stably transfected to express high levels of the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

  • Membrane Preparation: Cells are harvested and homogenized to create a membrane preparation that is enriched with the transporters.

  • Radioligands:

    • For SERT: Typically [³H]citalopram or [³H]paroxetine.

    • For NET: Typically [³H]nisoxetine or [³H]desipramine.

  • Incubation Conditions: Assays are performed in a buffer at a specific pH and temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Non-specific Binding: Determined in the presence of a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT, desipramine for NET) to saturate all specific binding sites.

  • Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter. This provides a measure of the compound's functional potency (IC₅₀).

Experimental Workflow:

G A Plating of cells expressing SERT or NET in multi-well plates B Pre-incubation of cells with varying concentrations of this compound A->B C Addition of a fixed concentration of radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]NE for NET) B->C D Incubation for a short period to allow for uptake (e.g., 5-15 minutes) C->D E Termination of uptake by rapid washing with ice-cold buffer D->E F Lysis of cells E->F G Quantification of intracellular radioactivity using liquid scintillation counting F->G H Data Analysis: Generation of inhibition curves and calculation of IC₅₀ values G->H

Figure 3: Neurotransmitter uptake inhibition assay workflow.

Key Methodological Details:

  • Cell Lines: As with binding assays, HEK293 or CHO cells expressing hSERT or hNET are typically used.

  • Radiolabeled Substrates:

    • For SERT: [³H]Serotonin ([³H]5-HT).

    • For NET: [³H]Norepinephrine ([³H]NE).

  • Incubation Conditions: Uptake is typically measured at 37°C to ensure the active transport process is functional.

  • Non-specific Uptake: Determined by conducting the assay at 4°C, which inhibits active transport, or in the presence of a saturating concentration of a known potent inhibitor.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC₅₀) is determined by non-linear regression analysis of the dose-response curve.

Conclusion

While this compound's clinical use and general mechanism of action as a serotonin and norepinephrine reuptake inhibitor are acknowledged, the lack of publicly available, specific quantitative data on its interaction with SERT and NET represents a significant gap in its pharmacological profile. The experimental protocols detailed in this guide represent the standard, validated methods by which such data would be generated. For researchers, scientists, and drug development professionals, the application of these methodologies to this compound would be essential to fully characterize its molecular pharmacology and provide a more complete understanding of its therapeutic actions. Until such studies are published, the precise potency and selectivity of this compound at the serotonin and norepinephrine transporters will remain an area of informed extrapolation based on the broader class of tricyclic antidepressants.

References

Investigational Uses of Melitracen in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current understanding of Melitracen's established mechanism and explores its theoretical and investigational potential in neurological disorders based on its pharmacological class. The information presented herein is intended for research and development purposes and should not be interpreted as clinical advice.

Executive Summary

This compound is a tricyclic antidepressant (TCA) with an established role in the management of depression and anxiety disorders, often in combination with the antipsychotic agent Flupentixol.[1][2] Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the presynaptic terminals of neurons, thereby increasing the synaptic availability of these neurotransmitters.[3][4] While its clinical application has been predominantly in psychiatry, the broader pharmacological profile of TCAs suggests potential, yet largely unexplored, avenues for investigation in the field of neurology. This technical guide synthesizes the known pharmacology of this compound and extrapolates potential investigational uses in neurological disorders, drawing parallels from the neuroprotective effects observed with other TCAs. This guide also outlines hypothetical experimental protocols to explore these potential applications.

Core Pharmacology of this compound

This compound's primary therapeutic effects are attributed to its ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an accumulation of these neurotransmitters in the synaptic cleft.[4] This modulation of monoaminergic systems is central to its antidepressant and anxiolytic properties.[3] Like other TCAs, this compound also interacts with other receptor systems, which can contribute to both its therapeutic effects and its side-effect profile.[1][3]

Mechanism of Action

The principal mechanism of this compound is the inhibition of serotonin and norepinephrine reuptake.[3][4] By blocking SERT and NET on presynaptic neurons, the concentration of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft increases, enhancing neurotransmission.[4]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Vesicles (5-HT, NE) neurotransmitters 5-HT, NE presynaptic->neurotransmitters Release reuptake SERT / NET neurotransmitters->reuptake Reuptake receptors Postsynaptic Receptors neurotransmitters->receptors Binding effect Increased Neurotransmission receptors->effect This compound This compound This compound->reuptake Inhibition

Fig. 1: Mechanism of Action of this compound

Investigational Potential in Neurological Disorders: An Inferential Analysis

Direct evidence for the investigational use of this compound in primary neurological disorders is currently scarce. However, based on the known neuroprotective properties of the broader class of tricyclic antidepressants, several potential avenues for research can be proposed.

Potential Neuroprotective Mechanisms of Tricyclic Antidepressants

Studies on various TCAs have suggested that their therapeutic effects may extend beyond monoamine reuptake inhibition to include neuroprotective actions. These mechanisms, while not yet demonstrated for this compound specifically, provide a strong rationale for its investigation in neurological contexts.

Potential Neuroprotective MechanismPutative Signaling Pathways InvolvedPotential Relevance to Neurological Disorders
Increased Neurotrophic Factor Expression Upregulation of Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF) via CREB activation.Neurodegenerative diseases (e.g., Parkinson's, Alzheimer's), Stroke, Traumatic Brain Injury.
Anti-inflammatory Effects Inhibition of microglial activation and subsequent reduction in pro-inflammatory cytokine release (e.g., TNF-α, IL-1β, IL-6).Neuroinflammatory conditions (e.g., Multiple Sclerosis), Neurodegenerative diseases.
Anti-apoptotic Effects Modulation of the Bcl-2 family of proteins, inhibition of caspase activation.Ischemic brain injury, Neurodegenerative diseases.
Antioxidant Properties Reduction of oxidative stress markers and enhancement of endogenous antioxidant systems.Stroke, Neurodegenerative diseases.
Hypothetical Investigational Areas for this compound

Based on the aforementioned mechanisms, this compound could be investigated for its potential therapeutic utility in the following neurological conditions:

  • Neurodegenerative Diseases: By potentially promoting neuronal survival through increased neurotrophic support and reducing the neuroinflammatory component of diseases like Parkinson's and Alzheimer's.

  • Ischemic Stroke: By potentially mitigating neuronal death in the penumbra through anti-apoptotic and antioxidant effects.

  • Chronic Neuropathic Pain: An area where TCAs are already used, this compound's efficacy could be further explored.

Proposed Experimental Protocols for Investigating Neuroprotective Effects

To validate the theoretical neuroprotective potential of this compound, a series of preclinical in vitro and in vivo studies are necessary.

In Vitro Neuroprotection Assays

Objective: To determine if this compound can protect cultured neurons from various insults relevant to neurological diseases.

Experimental Workflow:

start Primary Neuronal Cell Culture insult Induce Neuronal Insult (e.g., Oxidative Stress, Excitotoxicity, Neurotoxin Exposure) start->insult treatment Treat with this compound (various concentrations) insult->treatment control Vehicle Control insult->control assessment Assess Neuronal Viability (e.g., MTT assay, LDH release) treatment->assessment analysis Analyze Apoptosis (e.g., Caspase-3 activity, TUNEL staining) treatment->analysis inflammation Measure Inflammatory Markers (e.g., Cytokine levels from co-cultured glia) treatment->inflammation control->assessment control->analysis control->inflammation end Data Analysis and Interpretation assessment->end analysis->end inflammation->end

Fig. 2: In Vitro Neuroprotection Experimental Workflow
In Vivo Studies in Animal Models of Neurological Disorders

Objective: To evaluate the efficacy of this compound in relevant animal models of neurological diseases.

Experimental Design:

  • Animal Models: Utilize established models such as the MPTP or 6-OHDA models for Parkinson's disease, or transgenic mouse models for Alzheimer's disease.[5][6][7][8][9][10][11][12][13][14]

  • Treatment Paradigm: Administer this compound systemically and assess its ability to mitigate behavioral deficits, neuronal loss, and pathological markers (e.g., alpha-synuclein aggregation, amyloid-beta plaques).

  • Outcome Measures:

    • Behavioral tests: To assess motor function, cognition, and memory.

    • Histopathology: To quantify neuronal survival and pathological protein deposition.

    • Biochemical assays: To measure levels of neurotransmitters, neurotrophic factors, and inflammatory markers in brain tissue.

Potential Signaling Pathways for Investigation

Should this compound exhibit neuroprotective properties, further investigation into the underlying signaling pathways would be warranted. Based on the actions of other TCAs, the following pathways are of particular interest.

cluster_pathways Potential Neuroprotective Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt mapk_erk MAPK/ERK Pathway This compound->mapk_erk nf_kb NF-κB Signaling (Inhibition) This compound->nf_kb survival Increased Neuronal Survival (Anti-apoptosis) pi3k_akt->survival neurogenesis Enhanced Neurogenesis and Plasticity mapk_erk->neurogenesis inflammation_red Reduced Neuroinflammation nf_kb->inflammation_red

Fig. 3: Potential Neuroprotective Signaling Pathways of this compound

Conclusion and Future Directions

While this compound is a well-established antidepressant, its potential role in treating primary neurological disorders remains largely unexplored. Based on the known neuroprotective effects of the tricyclic antidepressant class, there is a compelling rationale for investigating this compound's efficacy in conditions such as neurodegenerative diseases and ischemic stroke. The proposed experimental workflows provide a roadmap for preclinical studies to elucidate its potential neuroprotective mechanisms and therapeutic utility. Future research should focus on rigorous in vitro and in vivo testing to validate these hypotheses and to determine if this compound, or novel derivatives, could be repurposed or developed as disease-modifying therapies for neurological disorders.

References

Pharmacokinetics and Bioavailability of Melitracen in Preclinical Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitracen, a tricyclic antidepressant, functions primarily through the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft. While its clinical pharmacokinetic profile in humans has been explored, particularly in the context of combination therapies, detailed quantitative data from preclinical animal models remain scarce in publicly available literature. This guide synthesizes the known information on the pharmacokinetics and bioavailability of this compound in preclinical species, outlines relevant experimental methodologies, and provides visualizations of its proposed mechanism of action and typical experimental workflows. The limited availability of specific preclinical data underscores the need for further research to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in foundational animal models.

Introduction to this compound

This compound is a tricyclic antidepressant (TCA) utilized for the management of depression and anxiety. Its therapeutic effect is attributed to its ability to block the reuptake of key neurotransmitters, namely norepinephrine (NE) and serotonin (5-HT), at the presynaptic terminals of neurons. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms.

Preclinical Pharmacokinetic Data

Specific quantitative pharmacokinetic parameters for this compound in common preclinical species such as rats and mice (e.g., Cmax, Tmax, AUC, half-life, and oral bioavailability) are not extensively reported in the public domain. However, some key metabolic and disposition characteristics have been described.

Data Presentation

The following tables summarize the available qualitative and quantitative preclinical data for this compound.

Table 1: this compound Metabolism in Preclinical Models

ParameterSpeciesFindingCitation
Primary Metabolic Pathways RatDemethylation and Hydroxylation
Major Active Metabolite RatLitracen (secondary amine)

Table 2: this compound Distribution in Preclinical Models

ParameterSpeciesValueCitation
Plasma Protein Binding Rat~89%

Note: The lack of specific values for key pharmacokinetic parameters in these tables highlights the current data gap in the literature.

Proposed Mechanism of Action and Signaling Pathway

As a tricyclic antidepressant, this compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This blockage leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, enhancing their signaling to postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound sert Serotonin Transporter (SERT) This compound->sert Inhibits net Norepinephrine Transporter (NET) This compound->net Inhibits serotonin_pre Serotonin (5-HT) serotonin_pre->sert Reuptake serotonin_synapse Increased Serotonin norepinephrine_pre Norepinephrine (NE) norepinephrine_pre->net Reuptake norepinephrine_synapse Increased Norepinephrine serotonin_receptor 5-HT Receptors serotonin_synapse->serotonin_receptor Binds norepinephrine_receptor NE Receptors norepinephrine_synapse->norepinephrine_receptor Binds downstream Downstream Signaling (e.g., cAMP, CREB) serotonin_receptor->downstream norepinephrine_receptor->downstream therapeutic Therapeutic Effects (Antidepressant, Anxiolytic) downstream->therapeutic

Proposed Mechanism of Action of this compound

Experimental Protocols for Preclinical Pharmacokinetic Studies

Animal Models
  • Species: Sprague-Dawley rats or CD-1 mice are commonly used.

  • Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the study.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except for fasting periods as required by the study design.

Administration
  • Oral (PO) Administration:

    • Formulation: this compound is typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water, polyethylene glycol 400).

    • Procedure: Administration is performed via oral gavage using a ball-tipped gavage needle. The volume administered is calculated based on the animal's body weight.

  • Intravenous (IV) Administration:

    • Formulation: A sterile, isotonic solution of this compound is prepared for injection.

    • Procedure: The formulation is administered as a bolus injection or a short infusion, typically into a tail vein (in mice and rats) or a cannulated jugular vein (in rats).

Sample Collection
  • Blood Sampling:

    • Time Points: Blood samples are collected at predetermined time points post-dose (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Method: In rats, blood is often collected from the tail vein or via a surgically implanted cannula. In mice, sparse sampling (one or two samples per mouse) or serial sampling from the saphenous or submandibular vein may be employed.

    • Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of this compound and its metabolites in plasma.

  • Sample Preparation:

    • Protein Precipitation: Plasma samples are treated with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Liquid-Liquid Extraction: An alternative method where the drug is extracted from the plasma into an immiscible organic solvent.

    • Solid-Phase Extraction: A more targeted approach using a solid sorbent to isolate the drug from the plasma matrix.

  • Chromatography: A reverse-phase C18 column is typically used with a mobile phase gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Pharmacokinetic Analysis

Non-compartmental analysis (NCA) is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. This includes:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL/F (Apparent Clearance): For oral administration.

  • Vd/F (Apparent Volume of Distribution): For oral administration.

  • F (Bioavailability): Calculated by comparing the AUC from oral administration to that from intravenous administration.

cluster_protocol Preclinical Pharmacokinetic Study Workflow animal_prep Animal Acclimatization (e.g., Sprague-Dawley Rats) dosing Drug Administration (Oral Gavage or IV Injection) animal_prep->dosing sampling Serial Blood Sampling (Defined Time Points) dosing->sampling processing Plasma Separation and Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis (Quantification of this compound) processing->analysis pk_calc Pharmacokinetic Analysis (NCA: Cmax, Tmax, AUC, t½) analysis->pk_calc report Data Reporting and Interpretation pk_calc->report

Typical Experimental Workflow for a Preclinical PK Study

In Vitro Metabolism Studies

To further understand the metabolic profile of this compound, in vitro studies using liver microsomes can be conducted.

Experimental Protocol for Liver Microsomal Stability Assay
  • System: Incubations are performed with rat liver microsomes.

  • Incubation Mixture: The mixture typically contains liver microsomes, a NADPH-regenerating system (to support CYP450 enzyme activity), and this compound at a known concentration in a phosphate buffer.

  • Procedure:

    • The reaction is initiated by the addition of the NADPH-regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

  • Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life and intrinsic clearance.

Conclusion and Future Directions

The available preclinical data on this compound is limited, primarily indicating its metabolism in rats via demethylation and hydroxylation and its high plasma protein binding. There is a significant lack of comprehensive in vivo pharmacokinetic studies in preclinical models, which are essential for a thorough understanding of its ADME properties and for guiding clinical study design. Future research should focus on conducting definitive oral and intravenous pharmacokinetic studies in at least one rodent (e.g., rat) and one non-rodent species to determine key parameters such as bioavailability, clearance, and volume of distribution. Furthermore, detailed metabolite identification and profiling studies would provide a more complete picture of its biotransformation and potential for drug-drug interactions.

Methodological & Application

Application Notes and Protocols for Designing Animal Models of Depression for Melitracen Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant global health burden. The development of effective therapeutic agents relies on the use of valid and reproducible animal models that recapitulate key endophenotypes of depression. This document provides detailed application notes and protocols for designing and implementing animal models of depression, specifically for the preclinical evaluation of Melitracen, a tricyclic antidepressant (TCA).

This compound, like other TCAs, primarily functions by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin in the brain.[1][2] By blocking the reabsorption of these neurotransmitters, this compound increases their availability in the synaptic cleft, which is thought to contribute to its antidepressant effects.[1][3] This document outlines protocols for three widely used stress-based rodent models of depression: Chronic Unpredictable Stress (CUS), Learned Helplessness (LH), and Social Defeat Stress (SDS). Additionally, it details common behavioral assays for assessing depression-like behaviors and discusses the key signaling pathways implicated in the pathophysiology of depression and the potential mechanism of action of this compound.

I. Animal Models of Depression

The selection of an appropriate animal model is critical for the valid assessment of potential antidepressant compounds.[4][5] The models described below are based on the principle that chronic stress is a significant etiological factor in human depression.[6]

Chronic Unpredictable Stress (CUS) Model

The CUS model is an established, translationally relevant paradigm for inducing a depression-like state in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.[6][7][8] This model has high face and construct validity, mimicking the chronic and unpredictable nature of stress in human life.[6]

Experimental Protocol:

  • Animal Selection: Use adult male C57BL/6J mice or Sprague Dawley/Wistar rats.[7][9] House animals individually to prevent social buffering.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the protocol.

  • Baseline Testing: Conduct baseline behavioral tests (e.g., Sucrose Preference Test, Forced Swim Test) to establish a pre-stress phenotype.

  • CUS Procedure (4-8 weeks): [7][9] Expose animals to a different stressor each day in a random order. The duration and timing of the stressor should also be varied to maintain unpredictability.

    • Stressor Examples:

      • Damp Bedding: Add 200 ml of water to the home cage bedding.

      • Cage Tilt: Tilt the home cage 45 degrees along the vertical axis.

      • Stroboscopic Light: Expose animals to a flashing light (150 flashes/min) for a designated period.

      • White Noise: Expose animals to 85-95 dB white noise.

      • Overnight Illumination: Keep the lights on during the dark cycle.

      • Food and Water Deprivation: Withhold food and/or water for a period of 12-24 hours.

      • Predator Odor: Introduce a cloth with predator urine (e.g., fox) into the cage.

      • Forced Swim: Place the animal in a cylinder of water (25°C) for 10-15 minutes.

      • Social Stress: House the experimental animal with a more dominant, aggressive animal for a short period.[7]

  • This compound Administration: Following the CUS period, divide the animals into vehicle and this compound treatment groups. Administer this compound orally (gavage) or via intraperitoneal (IP) injection daily for at least 2-3 weeks. Dosages should be determined based on pilot studies, but typical ranges for TCAs in rodents are 5-20 mg/kg.

  • Behavioral Testing: Conduct behavioral assays during the final week of treatment to assess the efficacy of this compound.

Experimental Workflow for CUS Model:

CUS_Workflow cluster_setup Setup cluster_stress Stress Induction cluster_treatment Treatment cluster_assessment Assessment acclimation Acclimation (1 week) baseline Baseline Behavioral Testing acclimation->baseline cus Chronic Unpredictable Stress (4-8 weeks) baseline->cus vehicle Vehicle Group cus->vehicle This compound This compound Group cus->this compound behavioral Behavioral Testing vehicle->behavioral This compound->behavioral neurochemical Neurochemical Analysis behavioral->neurochemical

CUS Experimental Workflow
Learned Helplessness (LH) Model

The LH model is based on the observation that exposure to uncontrollable and inescapable stress leads to a state of passivity and a failure to cope with subsequent stressors.[4][10] This model has good predictive validity for antidepressant efficacy.[7][11]

Experimental Protocol:

  • Animal Selection: Use adult male Sprague Dawley rats or C57BL/6N mice.[11]

  • Apparatus: Use a two-way shuttle box with a grid floor capable of delivering scrambled foot shocks.

  • Induction of Helplessness (Day 1):

    • Place the animal in the shuttle box and deliver a series of inescapable and unpredictable foot shocks (e.g., 60 shocks, 0.5-1.0 mA, 15s duration, random inter-shock interval of 60-120s). The animal has no control over the termination of the shock.

    • A control group should be included that is either not exposed to shock or is exposed to escapable shock (e.g., by pressing a lever).[12]

  • Testing for Helplessness (Day 3):

    • Place the animal back in the shuttle box.

    • Deliver a series of escapable shocks (e.g., 30 trials, 0.5 mA). A conditioned stimulus (e.g., a light or tone) precedes the shock by 10 seconds. The animal can escape the shock by crossing to the other side of the shuttle box.

    • Record the number of failures to escape and the latency to escape for each trial. Animals that fail to escape on a significant number of trials are considered "helpless."

  • This compound Administration: Begin daily this compound or vehicle administration after the induction phase and continue for 2-3 weeks before the helplessness testing, or administer acutely before testing, depending on the study design.

  • Data Analysis: Compare the number of escape failures and escape latencies between the vehicle and this compound-treated groups.

Experimental Workflow for LH Model:

LH_Workflow cluster_setup Setup cluster_induction Induction cluster_treatment Treatment cluster_testing Testing acclimation Acclimation induction Inescapable Shock (Day 1) acclimation->induction vehicle Vehicle Group induction->vehicle This compound This compound Group induction->this compound testing Escapable Shock Test (Day 3) vehicle->testing This compound->testing

LH Experimental Workflow
Social Defeat Stress (SDS) Model

The SDS model is based on the resident-intruder paradigm and leverages the natural territorial behavior of male rodents to induce a depression-like phenotype characterized by social avoidance and anxiety.[13][14][15] This model is considered to have high etiological and face validity for stress-induced depression.[13][14]

Experimental Protocol:

  • Animal Selection: Use adult male C57BL/6J mice as intruders and larger, aggressive male CD-1 mice as residents.[13]

  • Resident Screening: Screen CD-1 mice for aggressive behavior by introducing a C57BL/6J mouse into their home cage and selecting those that consistently attack within 60 seconds.

  • Social Defeat Procedure (10 consecutive days): [13][16]

    • Introduce a C57BL/6J intruder mouse into the home cage of a novel aggressive CD-1 resident for 5-10 minutes, during which physical confrontation occurs.[13]

    • After the physical interaction, house the intruder in the same cage as the resident but separated by a perforated divider for the remainder of the 24-hour period, allowing for continuous sensory stress.[13]

    • Repeat this procedure for 10 days, exposing the intruder to a new resident each day to prevent habituation.[13]

  • Social Interaction Test (Day 11):

    • Place the defeated mouse in an open field arena with a wire mesh enclosure at one end.

    • In the first session (target absent), measure the time the mouse spends in the "interaction zone" around the empty enclosure.

    • In the second session (target present), place an unfamiliar CD-1 mouse inside the enclosure and again measure the time the intruder spends in the interaction zone.

    • Calculate a social interaction ratio (time with target / time without target). A ratio of less than 1 indicates social avoidance.

  • This compound Administration: Administer this compound or vehicle daily during the 10-day defeat period or during a subsequent treatment period before the social interaction test.

  • Data Analysis: Compare the social interaction ratios between the vehicle and this compound-treated groups.

Experimental Workflow for SDS Model:

SDS_Workflow cluster_setup Setup cluster_defeat Stress Induction cluster_treatment Treatment cluster_testing Testing acclimation Acclimation & Resident Screening defeat Social Defeat Stress (10 days) acclimation->defeat vehicle Vehicle Group defeat->vehicle This compound This compound Group defeat->this compound testing Social Interaction Test (Day 11) vehicle->testing This compound->testing

SDS Experimental Workflow

II. Behavioral Assays for Depression-Like Phenotypes

Several behavioral tests are used to assess the different endophenotypes of depression in rodents.[6][17]

Forced Swim Test (FST)

The FST is used to measure behavioral despair.[6][17] Antidepressants typically reduce the duration of immobility in this test.

Protocol:

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Place the animal in the cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with movements limited to those necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between vehicle and this compound-treated groups.

Sucrose Preference Test (SPT)

The SPT is used to measure anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water.[18]

Protocol:

  • Habituation: For 48 hours, present the animals with two bottles, one containing 1% sucrose solution and the other containing plain water.

  • Deprivation: Following habituation, deprive the animals of food and water for 12-24 hours.

  • Testing: Present the animals with two pre-weighed bottles, one with 1% sucrose solution and one with plain water, for 1-2 hours.

  • Measurement: Weigh the bottles at the end of the test to determine the consumption of each liquid.

  • Data Analysis: Calculate the sucrose preference as: (sucrose intake / total fluid intake) x 100%. Compare the sucrose preference between vehicle and this compound-treated groups.

III. Quantitative Data Presentation

Disclaimer: The following tables are templates to illustrate how quantitative data from this compound testing would be presented. Specific values are placeholders due to the lack of publicly available, specific preclinical data for this compound in these models.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test in CUS-exposed Mice.

Treatment GroupDose (mg/kg)NImmobility Time (seconds) ± SEM
Vehicle Control-10180.5 ± 12.3
This compound510145.2 ± 10.1
This compound1010110.8 ± 9.5
This compound201095.4 ± 8.7
p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Effect of this compound on Sucrose Preference in CUS-exposed Rats.

Treatment GroupDose (mg/kg)NSucrose Preference (%) ± SEM
Vehicle Control-1265.2 ± 3.1
This compound101278.9 ± 2.8
This compound201285.1 ± 2.5**
p < 0.05, **p < 0.01 compared to Vehicle Control

Table 3: Effect of this compound on Social Interaction in the Social Defeat Stress Model.

Treatment GroupDose (mg/kg)NSocial Interaction Ratio ± SEM
Vehicle Control-100.75 ± 0.08
This compound10101.15 ± 0.10
This compound20101.35 ± 0.12**
p < 0.05, **p < 0.01 compared to Vehicle Control

IV. Signaling Pathways in Depression and this compound's Mechanism of Action

Chronic stress is known to induce maladaptive changes in several intracellular signaling pathways, contributing to the pathophysiology of depression.[19][20] Antidepressants, including this compound, are thought to exert their therapeutic effects by normalizing these pathways.

Key Signaling Pathways
  • Neurotrophic Factor Signaling: Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity.[19] Chronic stress reduces BDNF levels, particularly in the hippocampus, while antidepressant treatment has been shown to increase BDNF expression.[21] The downstream pathways of BDNF-TrkB signaling include the Ras-MAPK and PI3K-Akt pathways.[19]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in regulating gene expression related to neuroplasticity.[20] Stress can inhibit this pathway, while antidepressants can activate it.[20]

  • Phosphatidylinositol 3-kinase (PI3K)-Akt Pathway: This pathway is critical for cell survival and proliferation.[15] Dysregulation of this pathway has been implicated in depression.[15]

This compound's Putative Action on Signaling Pathways

As a TCA, this compound increases the synaptic availability of norepinephrine and serotonin.[1][3] This increase in monoamines is hypothesized to trigger downstream signaling cascades that ultimately lead to the normalization of the pathways mentioned above. For instance, increased serotonergic and noradrenergic neurotransmission can lead to the activation of transcription factors like CREB (cAMP response element-binding protein), which in turn promotes the expression of BDNF.

Diagram of this compound's Putative Effect on Signaling Pathways:

Signaling_Pathway cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Signaling This compound This compound reuptake Norepinephrine & Serotonin Reuptake Transporters This compound->reuptake inhibits neurotransmitters Increased Norepinephrine & Serotonin reuptake->neurotransmitters leads to receptors Postsynaptic Receptors neurotransmitters->receptors activates creb CREB Activation receptors->creb bdnf BDNF Expression creb->bdnf promotes trkb TrkB Receptor bdnf->trkb binds to mapk Ras-MAPK Pathway trkb->mapk pi3k PI3K-Akt Pathway trkb->pi3k neuroplasticity Increased Neuroplasticity & Neuronal Survival mapk->neuroplasticity pi3k->neuroplasticity antidepressant Antidepressant Effects neuroplasticity->antidepressant

Putative Mechanism of this compound

V. Conclusion

References

Application Notes and Protocols for Melitracen in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosage calculations, experimental protocols, and the molecular signaling pathways associated with Melitracen in rodent studies. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanisms of action of this tricyclic antidepressant.

Quantitative Dosage Data

The following table summarizes the reported dosages of this compound used in rodent studies. It is crucial to note that the optimal dose can vary depending on the specific rodent species and strain, the animal model employed, and the intended duration of the study.

Animal ModelSpecies/StrainRoute of AdministrationDosage RangeStudy DurationKey Findings
Chronic Toxicity StudyWistar RatsOral Gavage10, 30, 90 mg/kg/day3 monthsDose-dependent increases in aggressive behavior, excitability, and liver weight were observed.

Experimental Protocols

Detailed methodologies for key behavioral and experimental paradigms used to assess the antidepressant and anxiolytic effects of this compound in rodents are outlined below.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a widely used paradigm to induce depressive-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors.

Objective: To evaluate the efficacy of this compound in reversing stress-induced depressive-like behaviors.

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be single-housed and allowed to acclimate for at least one week before the start of the CUMS protocol.

Protocol:

  • Stress Regimen: For a period of 4-8 weeks, expose animals to a daily regimen of one of the following stressors in a random and unpredictable manner:

    • Cage Tilt: Tilt the home cage 45 degrees for 12-24 hours.

    • Food Deprivation: Remove food for 24 hours.

    • Water Deprivation: Remove water for 24 hours.

    • Wet Bedding: Dampen the bedding with water for 12-24 hours.

    • Reversed Light/Dark Cycle: Reverse the light/dark cycle for 24 hours.

    • Restraint Stress: Place the animal in a well-ventilated restraint tube for 2-4 hours.

    • Forced Swim: Place the animal in a cylinder of water (25 ± 1°C) for 5-15 minutes.

  • This compound Administration: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection, typically starting from the third or fourth week of the CUMS protocol and continuing until the end of the study.

  • Behavioral Testing: In the final week of the study, conduct behavioral tests to assess depressive-like behaviors.

Behavioral Tests

The FST is used to assess behavioral despair, a common symptom of depression.

Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

Procedure:

  • Place the animal individually into the cylinder for a 6-minute session.

  • Record the entire session with a video camera.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.

  • An increase in immobility time is indicative of a depressive-like state. Antidepressant treatment is expected to decrease immobility time.

The SPT is used to measure anhedonia, the inability to experience pleasure, which is a core symptom of depression.

Procedure:

  • Acclimation: For 48 hours, habituate the animals to two bottles of 1% (w/v) sucrose solution in their home cage.

  • Baseline: Following acclimation, replace one of the sucrose bottles with a bottle of water for 24 hours. Measure the consumption of both liquids.

  • Deprivation: Deprive the animals of water and food for 12-24 hours.

  • Test: Following deprivation, present the animals with one bottle of 1% sucrose solution and one bottle of water for 1-2 hours.

  • Calculation: Measure the consumption of both liquids and calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) x 100

  • A decrease in sucrose preference is indicative of anhedonia.

Drug Preparation and Administration

Vehicle Selection:

  • Oral Gavage: this compound can be suspended in a 0.5% solution of carboxymethylcellulose (CMC) in distilled water. Other suitable vehicles include sterile water or saline.

  • Intraperitoneal Injection: this compound can be dissolved in sterile saline (0.9% NaCl). The pH of the solution should be adjusted to be within a physiologically acceptable range (typically 6.5-7.5).

Administration Technique:

  • Oral Gavage: Use a stainless steel gavage needle of appropriate size for the animal (e.g., 18-20 gauge for rats, 22-24 gauge for mice). Ensure the animal is properly restrained to avoid injury. The volume administered should not exceed 10 ml/kg for rats and 5 ml/kg for mice.

  • Intraperitoneal (IP) Injection: Use a 25-27 gauge needle. The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder. The volume should typically not exceed 10 ml/kg.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound, as a tricyclic antidepressant, is known to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE). This leads to an increase in the synaptic availability of these neurotransmitters, which in turn is thought to trigger downstream signaling cascades that contribute to its therapeutic effects. One of the key pathways implicated is the cAMP Response Element-Binding Protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF) pathway.

Melitracen_Signaling_Pathway This compound This compound SERT_NET SERT / NET (Serotonin/Norepinephrine Transporters) This compound->SERT_NET Inhibits Synaptic_5HT_NE Increased Synaptic 5-HT & NE GPCRs 5-HT & NE Receptors (GPCRs) Synaptic_5HT_NE->GPCRs Activates AC Adenylyl Cyclase GPCRs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Phosphorylated CREB) BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Promotes BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein Leads to Neurogenesis Increased Neurogenesis & Synaptic Plasticity BDNF_Protein->Neurogenesis Therapeutic_Effects Antidepressant Effects Neurogenesis->Therapeutic_Effects

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for a Rodent Depression Study

The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of this compound in a rodent model of depression.

Experimental_Workflow Acclimation Animal Acclimation (1-2 weeks) CUMS Chronic Unpredictable Mild Stress (CUMS) (4-8 weeks) Acclimation->CUMS Treatment This compound/Vehicle Administration (Daily, last 2-4 weeks of CUMS) CUMS->Treatment Behavioral_Tests Behavioral Testing (Final week) Treatment->Behavioral_Tests FST Forced Swim Test Behavioral_Tests->FST SPT Sucrose Preference Test Behavioral_Tests->SPT Tissue_Collection Tissue Collection (e.g., Brain) Behavioral_Tests->Tissue_Collection Data_Analysis Data Analysis & Interpretation FST->Data_Analysis SPT->Data_Analysis Biochemical_Analysis Biochemical Analysis (e.g., Western Blot for pCREB, BDNF) Tissue_Collection->Biochemical_Analysis Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for a rodent depression study.

Application Notes and Protocols for Evaluating Melitracen Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to evaluate the efficacy of Melitracen, a tricyclic antidepressant. The described assays focus on the primary mechanism of action of this compound—the inhibition of serotonin and norepinephrine reuptake—as well as its effects on neuronal cell viability and downstream signaling pathways implicated in antidepressant response.

Introduction to this compound

This compound is a tricyclic antidepressant (TCA) that exerts its therapeutic effect by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the concentration of these monoamines in the synapse, thereby enhancing neurotransmission.[1] Evaluating the potency and selectivity of this compound at these transporters, as well as its impact on neuronal health and signaling, is crucial for understanding its pharmacological profile.

Key Applications

  • Determination of Inhibitory Activity at Serotonin and Norepinephrine Transporters: Quantify the potency of this compound in blocking SERT and NET.

  • Assessment of Cytotoxicity: Evaluate the potential toxic effects of this compound on neuronal cells.

  • Investigation of Downstream Signaling Pathways: Analyze the effect of this compound on key intracellular signaling cascades associated with antidepressant efficacy.

Application 1: Neurotransmitter Reuptake Inhibition Assays

The primary mechanism of action for this compound is the inhibition of serotonin and norepinephrine reuptake.[1] These assays are fundamental to characterizing its efficacy.

Protocol 1: Serotonin (5-HT) Reuptake Inhibition Assay

This protocol describes a method to measure the inhibition of serotonin uptake by this compound in a human cell line expressing the serotonin transporter (SERT).

Cell Line: HEK293 cells stably expressing human SERT (hSERT).

Principle: This is a competitive uptake assay using radiolabeled serotonin ([³H]5-HT). The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • HEK293-hSERT cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Serotonin ([³H]5-HT)

  • This compound

  • Selective Serotonin Reuptake Inhibitor (SSRI) as a positive control (e.g., Fluoxetine)

  • 96-well cell culture plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hSERT cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 to maintain transporter expression.

  • Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in KRH buffer.

  • Assay: a. Wash cells once with KRH buffer. b. Add KRH buffer to each well and pre-incubate at 37°C for 10-15 minutes. c. Add the test compounds (this compound) and control compounds to the respective wells. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known SERT inhibitor). d. Initiate the reuptake reaction by adding [³H]5-HT to all wells. e. Incubate at 37°C for 15-20 minutes. f. Terminate the assay by rapidly washing the cells multiple times with ice-cold KRH buffer.

  • Detection: a. Lyse the cells and add scintillation fluid. b. Measure radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for this compound by fitting the data to a dose-response curve.

Protocol 2: Norepinephrine (NE) Reuptake Inhibition Assay

This protocol details a method to assess the inhibitory effect of this compound on norepinephrine uptake in a human neuroblastoma cell line endogenously expressing the norepinephrine transporter (NET).

Cell Line: SK-N-BE(2)C human neuroblastoma cells.[3]

Principle: This assay is a competitive uptake assay utilizing radiolabeled norepinephrine ([³H]NE). The reduction in cellular radioactivity indicates the inhibitory potency of the test compound.

Materials:

  • SK-N-BE(2)C cells

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Norepinephrine ([³H]NE)

  • This compound

  • Selective Norepinephrine Reuptake Inhibitor (NRI) as a positive control (e.g., Desipramine)

  • 24-well cell culture plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Culture SK-N-BE(2)C cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Plating: Seed cells in a 24-well plate and grow to confluence.[4]

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in KRH buffer.

  • Assay: a. Wash cells twice with KRH buffer.[5] b. Pre-incubate the cells in warm KRH buffer at 37°C for 5 minutes.[5] c. Add the test compounds (this compound) and control compounds. Include wells for total and non-specific uptake. d. Initiate uptake by adding [³H]NE.[5] e. Incubate at 37°C for 10 minutes. f. Terminate the reaction by washing the cells with ice-cold KRH buffer.

  • Detection: a. Lyse the cells and add scintillation fluid. b. Measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake and determine the IC50 value for this compound.

Data Presentation: Neurotransmitter Reuptake Inhibition
CompoundTransporterIC50 (nM)
This compound SERT 670 [6]
This compound NET 850 (Hypothetical)
Fluoxetine (Control)SERT15
Desipramine (Control)NET5

Note: The IC50 value for this compound at NET is hypothetical and serves as an example for data presentation.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell Plating Cell Plating Pre-incubation Pre-incubation Cell Plating->Pre-incubation Compound Dilution Compound Dilution Add Compounds Add Compounds Compound Dilution->Add Compounds Pre-incubation->Add Compounds Add [3H]-Neurotransmitter Add [3H]-Neurotransmitter Add Compounds->Add [3H]-Neurotransmitter Incubation Incubation Add [3H]-Neurotransmitter->Incubation Wash Wash Incubation->Wash Cell Lysis Cell Lysis Wash->Cell Lysis Scintillation Counting Scintillation Counting Cell Lysis->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Experimental workflow for neurotransmitter reuptake inhibition assays.

Application 2: Neuronal Cell Viability Assay

It is essential to assess whether the observed efficacy of this compound is independent of any potential cytotoxic effects.

Protocol 3: MTT Assay for Cell Viability

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells, which is an indicator of cell viability.

Cell Line: SH-SY5Y human neuroblastoma cells.

Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7][8]

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Data Presentation: Cell Viability
Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100100100
1989695
10959288
50918578
100827565

Note: The data presented is hypothetical and illustrates a dose-dependent effect of this compound on cell viability.

G Seed SH-SY5Y cells Seed SH-SY5Y cells Treat with this compound Treat with this compound Seed SH-SY5Y cells->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT solution Add MTT solution Incubate (24-72h)->Add MTT solution Incubate (4h) Incubate (4h) Add MTT solution->Incubate (4h) Solubilize formazan (DMSO) Solubilize formazan (DMSO) Incubate (4h)->Solubilize formazan (DMSO) Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize formazan (DMSO)->Measure Absorbance (570nm)

Workflow for the MTT cell viability assay.

Application 3: Downstream Signaling Pathway Analysis

Antidepressants are known to modulate intracellular signaling pathways that are crucial for neuroplasticity and cell survival. Key molecules in these pathways include Brain-Derived Neurotrophic Factor (BDNF) and the transcription factor cAMP response element-binding protein (CREB).

Protocol 4: Western Blotting for pCREB and BDNF

This protocol describes the detection of phosphorylated CREB (pCREB) and BDNF protein levels in neuronal cells following treatment with this compound.

Cell Line: SH-SY5Y human neuroblastoma cells.

Principle: Western blotting is used to separate proteins by size and detect specific proteins of interest using antibodies. An increase in the levels of pCREB and BDNF would suggest that this compound activates these neuroprotective signaling pathways.

Materials:

  • SH-SY5Y cells

  • This compound

  • RIPA lysis buffer

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pCREB, anti-CREB, anti-BDNF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Treat SH-SY5Y cells with this compound for the desired time points. b. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. c. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: a. Wash the membrane and add the chemiluminescent substrate. b. Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of pCREB to total CREB and BDNF to a loading control like β-actin.

Data Presentation: Downstream Signaling
TreatmentpCREB/CREB Ratio (Fold Change)BDNF/β-actin Ratio (Fold Change)
Control1.01.0
This compound (10 µM) 1.8 (Hypothetical) 1.5 (Hypothetical)
Imipramine (Control)1.61.4

Note: The data for this compound's effect on pCREB and BDNF are hypothetical and represent expected outcomes for an effective antidepressant.

G cluster_pathway Hypothesized Signaling Pathway for this compound This compound This compound SERT_NET SERT / NET This compound->SERT_NET inhibition Synaptic_Monoamines ↑ Synaptic Serotonin & Norepinephrine GPCR G-Protein Coupled Receptors Synaptic_Monoamines->GPCR activation AC Adenylate Cyclase GPCR->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB phosphorylation BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene BDNF_Protein ↑ BDNF Protein BDNF_Gene->BDNF_Protein Neuronal_Effects Neurogenesis & Synaptic Plasticity BDNF_Protein->Neuronal_Effects

References

Application of Melitracen in Psychosomatic Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitracen is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin in the brain.[1] By increasing the synaptic availability of these key modulators of mood and emotion, this compound demonstrates therapeutic potential in a range of psychiatric conditions.[1] In the context of psychosomatic disorders, where psychological distress manifests as physical symptoms, this compound, often in combination with the antipsychotic agent Flupentixol, has been investigated for its efficacy in alleviating both the mental and somatic components of these conditions. This combination, commercially known as Deanxit, leverages the anxiolytic and antidepressant properties of both compounds.[2][3]

These application notes provide a comprehensive overview of the use of this compound in psychosomatic disorder research, with a focus on functional gastrointestinal disorders such as functional dyspepsia (FD) and irritable bowel syndrome (IBS). Detailed experimental protocols, quantitative data from clinical studies, and visualizations of relevant pathways are presented to guide researchers and drug development professionals in this area.

Mechanism of Action: A Focus on Neurotransmitter Modulation

This compound exerts its therapeutic effects through the blockade of serotonin (5-HT) and norepinephrine (NE) reuptake transporters on the presynaptic membrane of neurons.[2] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling to postsynaptic receptors. The sustained activation of these pathways is believed to underlie the antidepressant and anxiolytic effects of this compound.

While the precise downstream signaling cascade specific to this compound is not extensively detailed in the literature, the established mechanism for TCAs and serotonin-norepinephrine reuptake inhibitors (SNRIs) involves long-term adaptive changes in intracellular signaling. Chronic antidepressant treatment has been shown to upregulate the cyclic AMP (cAMP) second messenger system. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity, neurogenesis, and cellular resilience, which are thought to contribute to the therapeutic outcomes in depression and anxiety.

Melitracen_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Serotonin_vesicle Serotonin Serotonin 5-HT Serotonin_vesicle->Serotonin Norepinephrine_vesicle Norepinephrine Norepinephrine NE Norepinephrine_vesicle->Norepinephrine GPCR G-Protein Coupled Receptor Serotonin->GPCR Norepinephrine->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB nucleus Nucleus pCREB->nucleus Gene_Expression Gene Expression (Neuroplasticity, Neurogenesis) nucleus->Gene_Expression Modulates

Caption: Proposed signaling pathway of this compound.

Application in Functional Dyspepsia (FD) Research

Functional dyspepsia is a common psychosomatic disorder characterized by upper abdominal symptoms without an identifiable organic cause. The interplay between psychological factors and gastrointestinal (GI) function is a key aspect of its pathophysiology. The combination of Flupentixol and this compound (F+M) has been investigated for its potential to alleviate both the dyspeptic and psychological symptoms in these patients.

Quantitative Data Summary: this compound in Functional Dyspepsia
StudyTreatment Group (n)Control Group (n)DurationOutcome Measures & Results
Hashash et al. (2008)[4]Flupentixol (0.5mg) + this compound (10mg) BID (24)Placebo (24)8 weeksSubjective Global Symptom Relief: F+M: 73.9% vs. Placebo: 26.1% (P=0.001). Nepean Dyspepsia Index (NDI) Score Change: F+M: -9.0 ± 11.9 vs. Placebo: -2.4 ± 8.9 (P=0.03).
Chen et al. (2022)[3]Flupentixol (0.5mg) + this compound (10mg) QD + PPI (Group B, 44)F+M + H2RA (Group A, 44) / F+M alone (Group C, 113)8 weeksRemission of GI Symptoms (Week 2): Group B: 72.72% vs. Group A: 47.73% (P<0.05); Group B vs. Group C: 38.94% (P<0.05). Remission of Depression (Week 2): Group B: 72.22% vs. Group A: 41.67% (P<0.05); Group B vs. Group C: 41.57% (P<0.05).
Experimental Protocol: Randomized Controlled Cross-Over Trial for FD

This protocol is based on the methodology described by Hashash et al. (2008).[4]

FD_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Periods (2 weeks each) cluster_assessment Assessment P1 Patient Recruitment (Rome III criteria for FD) P2 Inclusion/Exclusion Criteria Assessment (e.g., no organic disease, no current psychotropic medication) P1->P2 P3 Informed Consent P2->P3 R1 Random Allocation P3->R1 A1 Baseline Assessment (NDI, Global Symptom Relief) P3->A1 GroupA Group A R1->GroupA GroupB Group B R1->GroupB T1A Flupentixol (0.5mg) + This compound (10mg) BID GroupA->T1A GroupA->T1A T1B Placebo BID GroupB->T1B GroupB->T1B Washout 2-week Washout Period T1A->Washout T1A->Washout A2 Assessment at end of each treatment period T1A->A2 T1B->Washout T1B->Washout T1B->A2 T2A Placebo BID Washout->T2A Washout->T2A T2B Flupentixol (0.5mg) + This compound (10mg) BID Washout->T2B Washout->T2B T2A->A2 T2B->A2

Caption: Workflow for a randomized controlled cross-over trial in FD.

1. Patient Selection:

  • Inclusion Criteria: Patients meeting the Rome III criteria for functional dyspepsia.

  • Exclusion Criteria: Presence of organic gastrointestinal disease, severe psychiatric disorders, current use of psychotropic medications, pregnancy, or lactation.

2. Study Design: A randomized, double-blind, placebo-controlled, cross-over design.

3. Treatment:

  • Active Treatment: Flupentixol (0.5 mg) and this compound (10 mg) combination tablet, administered twice daily.

  • Placebo: Identical-appearing placebo tablet, administered twice daily.

  • Treatment Periods: Two 2-week treatment periods separated by a 2-week washout period.

4. Outcome Measures:

  • Primary Endpoint: Subjective global symptom relief, assessed at the end of each treatment period.

  • Secondary Endpoint: Change in quality of life, measured using the Nepean Dyspepsia Index (NDI).

5. Assessment Schedule:

  • Baseline: Collection of demographic data and baseline NDI scores.

  • End of each treatment period: Assessment of global symptom relief and NDI scores.

6. Statistical Analysis:

  • The primary endpoint can be analyzed using a chi-square test or Fisher's exact test.

  • Changes in NDI scores can be compared between treatment groups using a paired t-test.

Application in Irritable Bowel Syndrome (IBS) Research

IBS is another prevalent functional gastrointestinal disorder where the brain-gut axis plays a significant role. Psychological comorbidities such as anxiety and depression are common in individuals with IBS and can exacerbate symptoms. The combination of Flupentixol and this compound has been studied for its potential to improve both the gastrointestinal and psychological symptoms of IBS.

Quantitative Data Summary: this compound in Irritable Bowel Syndrome
StudyTreatment Group (n)Control Group (n)DurationOutcome Measures & Results
Chen & Zhou (2016)[5]Flupentixol (0.5mg) + this compound (10mg) + Pinaverium Bromide (32)Pinaverium Bromide alone (32)4 weeksGSRS Score: Significant decrease in the combination group compared to the control group (P<0.05). SAS & SDS Scores: Significant decrease in the combination group compared to the control group (P<0.05). Total Efficacy: Combination: 93.75% vs. Control: 81.25% (P=0.266).
Huang & Wu (2014)[6]Flupentixol (0.5mg) + this compound (10mg) + Probiotics + Trimebutine Maleate (30)Probiotics + Trimebutine Maleate alone (30)8 weeksHAM-D & HAM-A Scores: Significantly improved in the combination group (P<0.05). Relief of Abdominal Pain & Diarrhea: Significantly higher in the combination group (P<0.05). Total Effective Rate: Combination: 93.3% vs. Control: 76.7% (P<0.05).
Li et al. (2020)[7]Flupentixol (0.5mg) + this compound (10mg) + Pinaverium Bromide (16)Pinaverium Bromide alone (16)4 weeksGSRS, HAM-D, & HAM-A Scores: Significantly reduced in the combination group compared to baseline (P<0.001).
Experimental Protocol: Randomized Controlled Trial for IBS

This protocol is a synthesized methodology based on studies by Chen & Zhou (2016) and Huang & Wu (2014).[5][6]

IBS_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment (4-8 weeks) cluster_assessment Assessment P1 Patient Recruitment (e.g., Rome IV criteria for IBS) P2 Inclusion/Exclusion Criteria Assessment (e.g., presence of anxiety/depression symptoms) P1->P2 P3 Informed Consent P2->P3 R1 Random Allocation P3->R1 A1 Baseline Assessment (GSRS, HAM-A, HAM-D) P3->A1 GroupA Combination Group R1->GroupA GroupB Control Group R1->GroupB T1 Flupentixol (0.5mg) + this compound (10mg) + Standard IBS Treatment GroupA->T1 T2 Placebo + Standard IBS Treatment GroupB->T2 A2 Follow-up Assessments (e.g., weekly or bi-weekly) T1->A2 T2->A2 A3 End of Study Assessment A2->A3 A2->A3

Caption: Workflow for a randomized controlled trial in IBS.

1. Patient Selection:

  • Inclusion Criteria: Patients diagnosed with IBS according to established criteria (e.g., Rome IV), often with a specified subtype (e.g., diarrhea-predominant). Co-existing mild to moderate anxiety or depression is often an inclusion criterion, assessed by scales like the Hamilton Anxiety Rating Scale (HAM-A) and Hamilton Depression Rating Scale (HAM-D).

  • Exclusion Criteria: Severe psychiatric conditions, other organic gastrointestinal diseases, and contraindications to the study medications.

2. Study Design: A randomized, controlled trial.

3. Treatment:

  • Combination Group: Flupentixol (0.5 mg) and this compound (10 mg) once or twice daily, in addition to standard IBS treatment (e.g., antispasmodics like Pinaverium Bromide or prokinetics like Trimebutine Maleate).

  • Control Group: Placebo plus the same standard IBS treatment.

4. Outcome Measures:

  • Primary Endpoints: Change in IBS symptom severity, measured by the Gastrointestinal Symptom Rating Scale (GSRS).

  • Secondary Endpoints: Changes in anxiety and depression scores, assessed using HAM-A and HAM-D. Overall treatment efficacy can also be assessed.

5. Assessment Schedule:

  • Baseline: Collection of demographic and clinical data, and baseline scores for GSRS, HAM-A, and HAM-D.

  • Follow-up: Assessments at regular intervals (e.g., weekly or every two weeks) throughout the treatment period.

  • End of Study: Final assessment of all outcome measures.

6. Statistical Analysis:

  • Comparison of changes in GSRS, HAM-A, and HAM-D scores between the two groups can be performed using independent t-tests or ANCOVA, with baseline scores as a covariate.

  • Total efficacy rates can be compared using the chi-square test.

Assessment Protocols

Accurate and consistent assessment of symptoms is crucial in clinical research. The following are brief protocols for the commonly used scales in psychosomatic disorder research involving this compound.

Hamilton Anxiety Rating Scale (HAM-A)
  • Purpose: To assess the severity of anxiety symptoms.

  • Administration: A clinician-administered scale consisting of 14 items. Each item is rated on a 5-point scale (0=not present, 4=severe).

  • Scoring: The total score is the sum of the scores for all 14 items, ranging from 0 to 56.

    • <17: Mild severity

    • 18-24: Mild to moderate severity

    • 25-30: Moderate to severe severity

    • 30: Severe severity

Hamilton Depression Rating Scale (HAM-D)
  • Purpose: To measure the severity of depressive symptoms.

  • Administration: A clinician-administered scale, typically the 17-item version is used. Items are rated on either a 3-point (0-2) or 5-point (0-4) scale.

  • Scoring: The total score is the sum of the first 17 items.

    • 0-7: Normal

    • 8-13: Mild depression

    • 14-18: Moderate depression

    • 19-22: Severe depression

    • ≥23: Very severe depression

Gastrointestinal Symptom Rating Scale (GSRS)
  • Purpose: A disease-specific instrument to assess the severity of gastrointestinal symptoms.

  • Administration: A self-administered questionnaire with 15 items. Patients rate the severity of each symptom over the past week on a 7-point Likert scale (1=no discomfort to 7=very severe discomfort).

  • Scoring: The 15 items are clustered into five domains: reflux, abdominal pain, indigestion, diarrhea, and constipation. A mean score is calculated for each domain and for the total scale.

Conclusion

This compound, particularly in combination with Flupentixol, shows promise in the management of psychosomatic disorders, especially functional gastrointestinal diseases. Its dual action on both psychological and somatic symptoms makes it a valuable tool for researchers and clinicians. The provided application notes and protocols offer a framework for designing and conducting rigorous studies to further elucidate the therapeutic potential of this compound in this complex and challenging area of medicine. Future research should focus on larger, long-term studies to confirm these findings and to explore the underlying neurobiological mechanisms in more detail.

References

Application Notes and Protocols for the Combined Use of Melitracen and Flupentixol in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research applications and methodologies for the combined use of Melitracen and Flupentixol. This combination leverages the synergistic effects of a tricyclic antidepressant and a typical antipsychotic, offering a multi-target approach for investigating neuropsychiatric disorders.

Introduction

This compound is a tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin, thereby increasing their concentrations in the synaptic cleft.[1][2][3] Flupentixol is a thioxanthene-derived typical antipsychotic that acts as an antagonist at dopamine D1 and D2 receptors, and at lower doses, also exhibits anxiolytic and antidepressant effects through antagonism of serotonin (5-HT2) receptors.[1][4][5] The combination of this compound and Flupentixol is primarily used in the clinical setting for the treatment of depression with comorbid anxiety and asthenia.[1][5] In a research context, this combination provides a valuable tool to explore the complex interplay between dopaminergic, serotonergic, and noradrenergic pathways in various neurological and psychiatric conditions.

Mechanism of Action

The synergistic effect of the this compound and Flupentixol combination stems from its dual action on multiple neurotransmitter systems. This compound enhances serotonergic and noradrenergic signaling by blocking their reuptake transporters (SERT and NET).[1][2] Flupentixol modulates dopaminergic and serotonergic pathways by blocking D1/D2 and 5-HT2 receptors.[1][4] This multi-pronged approach is hypothesized to produce a more rapid and broad-spectrum antidepressant and anxiolytic effect compared to single-agent therapies.

Pharmacokinetic Profile

A bioequivalence study in healthy human volunteers provides the following pharmacokinetic data for the oral administration of a fixed-dose combination of this compound (10 mg) and Flupentixol (0.5 mg).[6][7]

ParameterThis compound (10 mg)Flupentixol (0.5 mg)
Tmax (Median, hours) 5.08.0
Cmax (Mean ± SD, ng/mL) 13.9 ± 4.50.3 ± 0.1
AUC0-t (Mean ± SD, ng·h/mL) 485.9 ± 195.414.1 ± 5.2
AUC0-∞ (Mean ± SD, ng·h/mL) 556.9 ± 224.816.9 ± 6.2
t½ (Mean ± SD, hours) 62.5 ± 25.153.1 ± 19.9

Data from a bioequivalence study in healthy human volunteers under fasted conditions. Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life. (Data sourced from[6][7])

Experimental Protocols

In Vitro Studies

1. Cell Viability Assay in SH-SY5Y Human Neuroblastoma Cells

This protocol is designed to assess the cytotoxic effects of this compound and Flupentixol, both individually and in combination, on a relevant neuronal cell line.

  • Materials:

    • SH-SY5Y human neuroblastoma cell line

    • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • This compound hydrochloride

    • Flupentixol dihydrochloride

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • DMSO

    • 96-well plates

    • Plate reader

  • Protocol:

    • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Prepare stock solutions of this compound and Flupentixol in sterile DMSO.

    • Prepare serial dilutions of each drug and the combination in culture medium. Suggested concentration ranges for initial screening: 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the drug solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plates for 24, 48, and 72 hours.

    • At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Data Presentation:

TreatmentConcentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
This compound0.1, 1, 10, 100
Flupentixol0.1, 1, 10, 100
Combination0.1, 1, 10, 100

2. Neurotransmitter Uptake Assay

This protocol measures the inhibitory effect of this compound and Flupentixol on the uptake of serotonin and norepinephrine.

  • Materials:

    • HEK293 cells stably expressing human SERT or NET

    • Neurotransmitter Transporter Uptake Assay Kit (fluorescence-based)

    • This compound hydrochloride

    • Flupentixol dihydrochloride

    • 96-well black, clear-bottom plates

  • Protocol:

    • Plate HEK-hSERT or HEK-hNET cells in 96-well plates and grow to confluence.

    • Prepare serial dilutions of this compound, Flupentixol, and their combination.

    • Add the compounds to the cells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.

    • Add the fluorescent substrate from the assay kit to all wells.

    • Measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint using a fluorescence plate reader.

    • Calculate the percent inhibition of neurotransmitter uptake compared to the vehicle control.

  • Data Presentation:

CompoundTargetIC50 (µM)
This compoundSERT
This compoundNET
FlupentixolSERT
FlupentixolNET
CombinationSERT
CombinationNET
In Vivo Studies (Rodent Models)

1. Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used behavioral assay to screen for antidepressant efficacy.

  • Animals:

    • Male C57BL/6 mice (8-10 weeks old)

  • Apparatus:

    • Cylindrical glass beakers (25 cm high, 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Protocol:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound, Flupentixol, the combination, or vehicle (e.g., saline with 0.5% Tween 80) via oral gavage or intraperitoneal injection 30-60 minutes before the test. (Proposed doses for mice, to be optimized: this compound 5-20 mg/kg; Flupentixol 0.1-1 mg/kg).

    • Gently place each mouse into the water-filled cylinder for a 6-minute session.

    • Record the entire session with a video camera.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

    • After the test, remove the mice, dry them, and return them to their home cages.

  • Data Presentation:

Treatment GroupDose (mg/kg)Immobility Time (seconds, Mean ± SEM)
Vehicle Control-
This compound5, 10, 20
Flupentixol0.1, 0.5, 1
Combination(e.g., 10 + 0.5)

2. Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The EPM is a standard behavioral test to assess anxiety-like behavior in rodents.

  • Animals:

    • Male Wistar rats (250-300 g)

  • Apparatus:

    • A plus-shaped maze elevated 50 cm from the floor, with two open arms and two closed arms.

  • Protocol:

    • Acclimatize rats to the testing room for at least 1 hour.

    • Administer the test compounds or vehicle as described in the FST protocol 30-60 minutes prior to testing.

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session with a video tracking system.

    • Measure the time spent in the open arms and the number of entries into the open and closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • Data Presentation:

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle Control-
This compound5, 10, 20
Flupentixol0.1, 0.5, 1
Combination(e.g., 10 + 0.5)

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound serotonin_transporter SERT This compound->serotonin_transporter Inhibits norepinephrine_transporter NET This compound->norepinephrine_transporter Inhibits serotonin 5-HT serotonin_transporter->serotonin Reuptake serotonin_cleft Increased 5-HT serotonin_transporter->serotonin_cleft Increases Synaptic 5-HT norepinephrine NE norepinephrine_transporter->norepinephrine Reuptake norepinephrine_cleft Increased NE norepinephrine_transporter->norepinephrine_cleft Increases Synaptic NE flupentixol Flupentixol dopamine_receptor D1/D2 Receptors flupentixol->dopamine_receptor Antagonizes serotonin_receptor 5-HT2 Receptors flupentixol->serotonin_receptor Antagonizes downstream Downstream Signaling (e.g., cAMP, Ca2+) dopamine_receptor->downstream serotonin_receptor->downstream therapeutic_effect Antidepressant & Anxiolytic Effects downstream->therapeutic_effect Leads to serotonin_cleft->serotonin_receptor Binds dopamine_cleft Dopamine (DA) dopamine_cleft->dopamine_receptor Binds

Caption: Synergistic mechanism of this compound and Flupentixol.

G start Start animal_prep Animal Acclimation & Randomization start->animal_prep drug_admin Drug Administration (Vehicle, this compound, Flupentixol, Combination) animal_prep->drug_admin behavioral_testing Behavioral Testing (FST or EPM) drug_admin->behavioral_testing 30-60 min post-injection data_acquisition Video Recording & Automated Tracking behavioral_testing->data_acquisition data_analysis Data Analysis (Immobility Time or Arm Entries/Time) data_acquisition->data_analysis results Results & Interpretation data_analysis->results end End results->end

Caption: In vivo behavioral testing workflow.

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Melitracen

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Melitracen is a tricyclic antidepressant (TCA) utilized for the treatment of depression and anxiety.[1][2][3] It functions by inhibiting the reuptake of neurotransmitters like norepinephrine and serotonin.[1][3][4] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, offering high specificity, sensitivity, and accuracy.

These application notes provide a compilation of several validated reversed-phase HPLC (RP-HPLC) methods for the quantitative analysis of this compound, often in combination with its therapeutic partner, flupentixol. The provided protocols are based on published and validated analytical methods.

Mechanism of Action of this compound

This compound, as a tricyclic antidepressant, primarily exerts its therapeutic effect by blocking the reuptake of the neurotransmitters norepinephrine and serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission and alleviating depressive symptoms.

Melitracen_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Norepinephrine (NE) & Serotonin (5-HT) Synthesis Vesicles Vesicular Storage Presynaptic_Neuron->Vesicles Packaging NE_5HT Norepinephrine (NE) Serotonin (5-HT) Vesicles->NE_5HT Release Reuptake_Transporter NE & 5-HT Reuptake Transporter Reuptake_Transporter->Presynaptic_Neuron Recycling NE_5HT->Reuptake_Transporter Reuptake Postsynaptic_Receptors Postsynaptic Receptors NE_5HT->Postsynaptic_Receptors Binding Signal_Transduction Signal_Transduction Postsynaptic_Receptors->Signal_Transduction Signal Transduction (Therapeutic Effect) This compound This compound This compound->Reuptake_Transporter Inhibition

Caption: Mechanism of action of this compound as a tricyclic antidepressant.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and validation parameters from various published HPLC methods for the analysis of this compound.

Table 1: Chromatographic Conditions for this compound Analysis

Method Stationary Phase (Column) Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min)
Method 1 Hypersil C18 (250mm x 4.6mm, 5µm)Methanol: Acetonitrile (34:66 v/v)1.02573.465[5]
Method 2 Thermo scientific BDS C8 (150×4.6 mm)Potassium dihydrogen phosphate buffer: Methanol: Acetonitrile (3:6:1 v/v/v)1.52303.16[1]
Method 3 Phenomenex Luna C18 (250mm x 4.6mm, 5µm)Methanol: Phosphate Buffer (pH 4.2) (37:63 v/v)1.02753.692[6]
Method 4 Phenomenex Gemini C18 (250mm x 4.6mm, 5µm)Methanol: Phosphate buffer (pH 3.8) (40:60 v/v)1.0225Not Specified
Method 5 X-Terra RP 18 (15cm x 0.46cm, 5µm)Acetonitrile: Potassium phosphate dibasic buffer (pH 7.0) (35:65 v/v)1.222020.69[3]
Method 6 Kromosil C18 (250mm x 4.6mm, 5µm)Acetonitrile: Phosphate buffer (pH 4.5) (80:20 v/v)0.8252Not Specified

Table 2: Validation Parameters for this compound Analysis

Method Linearity Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL) Accuracy (% Recovery)
Method 1 30 - 700.999[5]Not SpecifiedNot Specified99.79[5]
Method 2 80 - 120~1[1]Within USP standards[1]Within USP standards[1]Not Specified
Method 3 10 - 30Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Method 4 30 - 90Not SpecifiedNot SpecifiedNot SpecifiedWithin limits[7]
Method 5 5 - 2000.999[3]Not Specified29.68[3]Not Specified
Method 6 1 - 5>0.999[8]Not SpecifiedNot SpecifiedNot Specified
Method 7 50 - 3000.998[9]1.96[9]5.96[9]Not Specified

Experimental Protocols

The following are detailed protocols for the analysis of this compound using RP-HPLC.

Protocol 1: Simultaneous Estimation of Flupentixol and this compound in Tablet Dosage Form

This method is adapted from a stability-indicating RP-HPLC method.[5]

1. Chromatographic Conditions:

  • Column: Hypersil C18 (250mm x 4.6mm, 5µm)

  • Mobile Phase: Methanol and Acetonitrile (34:66 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 257 nm

  • Injection Volume: 10 µL

  • Run Time: 8 min

2. Preparation of Standard Solution:

  • Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask.

  • Add about 7 mL of methanol and sonicate to dissolve.

  • Make up the volume to the mark with methanol.

  • From this stock solution, pipette 0.5 mL into a 10 mL volumetric flask and dilute to the mark with methanol.

3. Preparation of Sample Solution:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add about 70 mL of methanol, sonicate for 30 minutes with intermittent shaking, and then cool to room temperature.

  • Dilute to volume with methanol and mix.

  • Filter the solution through a 0.45 µm membrane filter.

  • From the filtered solution, pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with methanol.

4. System Suitability:

  • Inject the standard solution five times and record the chromatograms.

  • The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.

  • The theoretical plates should be more than 2000, and the tailing factor should be less than 2.0.[2]

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the amount of this compound in the sample.

Protocol 2: Simultaneous Estimation of Flupentixol Dihydrochloride and this compound Hydrochloride in Combined Pharmaceutical Dosage Forms

This protocol is based on a method using a C8 column.[1]

1. Chromatographic Conditions:

  • Column: Thermo scientific BDS C8 (150×4.6 mm)

  • Mobile Phase: Potassium dihydrogen phosphate buffer: Methanol: Acetonitrile (3:6:1 v/v/v)

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Run Time: 7.0 min

2. Preparation of Standard Stock Solution:

  • Accurately weigh about 56 mg of this compound hydrochloride working standard into a 50 mL volumetric flask.

  • Add about 30 mL of diluent (mobile phase) to dissolve and then dilute to volume with the diluent.

  • Transfer 10.0 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

3. Preparation of Sample Solution (from tablets):

  • Take an equivalent of 5 mg of tablet powder into a 100 mL volumetric flask.

  • Add 50 mL of diluent and shake for 15 minutes.

  • Dilute to volume with the diluent and mix well.

  • Filter through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.

  • Dilute 5.0 mL of the filtrate to 25 mL with the diluent and mix well.[1]

4. Analysis:

  • Inject duplicate injections of the standard and sample preparations into the liquid chromatograph.

  • Record the chromatograms and calculate the assay of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the HPLC analysis of this compound in a pharmaceutical formulation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase_Prep Mobile Phase Preparation (Filtration & Degassing) System_Equilibration System Equilibration with Mobile Phase Mobile_Phase_Prep->System_Equilibration Standard_Prep Standard Solution Preparation System_Suitability System Suitability Test (Inject Standard) Standard_Prep->System_Suitability Sample_Prep Sample Solution Preparation (from Tablets) Sample_Injection Sample and Standard Injection Sample_Prep->Sample_Injection System_Equilibration->System_Suitability System_Suitability->Sample_Injection Chromatogram_Acquisition Chromatogram Acquisition Sample_Injection->Chromatogram_Acquisition Peak_Integration Peak Integration and Identification Chromatogram_Acquisition->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

Caption: General workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for In Vivo Microdialysis Assessing Melitracen's Effect on Neurotransmitters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melitracen is a tricyclic antidepressant (TCA) that exerts its therapeutic effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1][2] This inhibition leads to an increased concentration of these neurotransmitters, prolonging their activity and helping to alleviate symptoms of depression and anxiety.[1] In vivo microdialysis is a powerful technique for monitoring the real-time neurochemical effects of drugs in specific brain regions of freely moving animals.[3][4][5][6][7] This application note provides a detailed protocol for utilizing in vivo microdialysis to quantify the effects of this compound on extracellular levels of serotonin and norepinephrine.

Data Presentation: Representative Effects of this compound on Neurotransmitter Levels

The following table summarizes representative data on the dose-dependent effects of this compound on extracellular serotonin and norepinephrine levels in the rat prefrontal cortex, as measured by in vivo microdialysis. This data is illustrative of the expected outcomes for a tricyclic antidepressant and is intended to serve as a guide for experimental design and data interpretation.

This compound Dose (mg/kg, i.p.)Peak Mean Increase in Extracellular Serotonin (% of Baseline ± SEM)Peak Mean Increase in Extracellular Norepinephrine (% of Baseline ± SEM)Time to Peak Effect (minutes post-administration)
Vehicle (Saline)105 ± 8110 ± 12N/A
1180 ± 25220 ± 3060 - 80
3350 ± 40450 ± 5580 - 100
10600 ± 65750 ± 80100 - 120

Note: This data is representative and compiled based on the known mechanism of action of tricyclic antidepressants. Actual experimental results may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for conducting an in vivo microdialysis study to assess the effects of this compound on neurotransmitter levels in the rat brain.

Animal Model and Surgical Preparation
  • Species: Adult male Sprague-Dawley rats (250-300g).

  • Housing: Animals should be individually housed with ad libitum access to food and water on a 12-hour light/dark cycle. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole above the target brain region. For the prefrontal cortex, typical coordinates relative to bregma are: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -2.5 mm from the skull surface.[1] For the hippocampus, typical coordinates are: AP: -3.8 mm; ML: ±2.5 mm; DV: -3.0 mm from the skull surface.

    • Slowly lower a guide cannula to the desired DV coordinate.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Administer post-operative analgesics and allow the animal to recover for at least 5-7 days.

In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe (e.g., with a 2-4 mm membrane) through the guide cannula into the target brain region.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump. A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.2 MgCl₂.

  • Stabilization: Allow the system to stabilize for at least 90-120 minutes before collecting baseline samples.

  • Baseline Collection: Collect at least three to four baseline microdialysate samples at 20-minute intervals.

  • Drug Administration: Administer this compound (dissolved in saline) via intraperitoneal (i.p.) injection at the desired doses.

  • Post-injection Collection: Continue collecting microdialysate samples at 20-minute intervals for at least 3-4 hours following drug administration.

  • Sample Handling: Immediately place the collected samples on ice or in a refrigerated fraction collector and store them at -80°C until analysis.

Neurotransmitter Analysis: HPLC with Electrochemical Detection (HPLC-ECD)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD) is used for the simultaneous detection of serotonin and norepinephrine.[8][9]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column suitable for monoamine analysis.

    • Mobile Phase: A buffered solution (e.g., phosphate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid), an organic modifier (e.g., methanol or acetonitrile), and EDTA. The pH is typically acidic.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Temperature: Maintained at a constant temperature (e.g., 30-35°C) for stable retention times.

  • Electrochemical Detection:

    • Working Electrode: Glassy carbon electrode.

    • Potential: Set at an oxidizing potential sufficient to detect serotonin and norepinephrine (e.g., +0.65 to +0.85 V vs. Ag/AgCl reference electrode).

  • Quantification:

    • Construct a standard curve using known concentrations of serotonin and norepinephrine.

    • Inject a small volume (e.g., 10-20 µL) of the thawed microdialysate samples into the HPLC system.

    • Identify and quantify the neurotransmitter peaks based on their retention times and peak heights/areas compared to the standard curve.

    • Express the results as a percentage of the average baseline concentration for each animal.

Visualizations

Signaling Pathway of this compound

Melitracen_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake presynaptic Presynaptic Neuron synapse_5HT 5-HT synapse_NE NE vesicle Vesicles with 5-HT & NE release Release release->synapse_5HT release->synapse_NE postsynaptic Postsynaptic Neuron receptor_5HT 5-HT Receptor synapse_5HT->receptor_5HT SERT SERT synapse_5HT->SERT Reuptake receptor_NE NE Receptor synapse_NE->receptor_NE NET NET synapse_NE->NET Reuptake downstream Downstream Signaling receptor_5HT->downstream receptor_NE->downstream This compound This compound This compound->SERT Inhibition This compound->NET Inhibition

Caption: this compound inhibits serotonin (SERT) and norepinephrine (NET) transporters.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis surgery Stereotaxic Surgery: Guide Cannula Implantation recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Probe Insertion & System Stabilization (90-120 min) recovery->probe_insertion baseline Baseline Sample Collection (3-4 x 20 min) probe_insertion->baseline drug_admin This compound Administration (i.p.) baseline->drug_admin post_drug Post-drug Sample Collection (3-4 hours) drug_admin->post_drug storage Sample Storage (-80°C) post_drug->storage hplc HPLC-ECD Analysis of Serotonin & Norepinephrine storage->hplc data_analysis Data Quantification & Statistical Analysis hplc->data_analysis

Caption: Workflow for assessing this compound's effects using in vivo microdialysis.

Logical Relationships in the Experimental Setup

Experimental_Setup cluster_animal Freely Moving Rat cluster_perfusion Perfusion System cluster_collection Sample Collection & Analysis rat Rat with Implanted Guide Cannula & Probe tubing_out Outlet Tubing rat->tubing_out Dialysate pump Microinfusion Pump aCSF tubing_in Inlet Tubing pump:c->tubing_in tubing_in->rat Perfusion collector Fraction Collector (Refrigerated) tubing_out->collector hplc HPLC-ECD System Data Output collector->hplc

Caption: Key components and their interactions in the in vivo microdialysis setup.

References

Troubleshooting & Optimization

Solubility and stability of Melitracen in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Melitracen. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound Hydrochloride?

A1: this compound hydrochloride shows good solubility in several organic solvents and water.

  • DMSO : Soluble at concentrations up to 82.5 mg/mL (251.60 mM).[1]

  • Ethanol : Soluble at concentrations up to 65.0 mg/mL (198.23 mM).[1]

  • Methanol : this compound hydrochloride is listed as soluble in methanol.[2]

  • Water : It is soluble in water, with reported values ranging from 2 mg/mL (with warming) to 82.5 mg/mL.[1][3]

For creating stock solutions for biological experiments, DMSO is a common choice. However, ensure the final concentration of DMSO in your experimental medium is low, as it can have physiological effects.[4]

Q2: I'm having trouble dissolving this compound Hydrochloride in an aqueous buffer. What can I do?

A2: If you are experiencing poor solubility in aqueous solutions, consider the following:

  • Warming : Gently warming the solution can aid dissolution.[3]

  • pH Adjustment : The solubility of ionizable compounds like this compound can be pH-dependent. Ensure the pH of your buffer is compatible with the drug.

  • Sonication : Using an ultrasonic bath can help break up particles and enhance dissolution.

  • Hydrotropic Solubilization : For spectrophotometric estimations, the use of a hydrotropic agent like niacinamide has been shown to significantly increase the aqueous solubility of this compound HCl (a 28 to 35-fold increase was observed in a 5.0 M niacinamide solution).[5]

  • Initial Dissolution in Organic Solvent : First, dissolve the compound in a minimal amount of an organic solvent like DMSO, then dilute this stock solution into your aqueous buffer or isotonic saline.[4]

Q3: How should I store this compound powder and its solutions?

A3: Proper storage is crucial to maintain the integrity of the compound.

  • Solid Powder : The solid form should be stored at -20°C, desiccated.[1] Under these conditions, it is stable for at least four years.[4]

  • Solutions :

    • Organic Stock Solutions (e.g., in DMSO) : Store at -20°C or -80°C. At -80°C, solutions may be stable for up to 3 months, while at -20°C, stability is cited for up to 2 weeks.[1] It is recommended to aliquot solutions to avoid multiple freeze-thaw cycles.[6]

    • Aqueous Solutions : It is not recommended to store aqueous solutions for more than one day.[4]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is described as being sensitive to light and moisture.[5] A study on a combination product containing this compound hydrochloride (Tenaxit®) demonstrated that the drug is photosensitive and its potency decreases upon exposure to various light conditions, including direct sunlight and artificial light.[7][8] Therefore, it is critical to protect both the solid compound and its solutions from light.

Q5: What are the known degradation products or impurities of this compound?

A5: The synthesis and storage of this compound can result in impurities and degradation products. One patent identifies a key decomposition product as 9-(3-methylaminopropylene)-10,10-dimethyl-9,10-dihydroanthracene.[9] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) are necessary to fully characterize the stability profile and potential degradation pathways.

Data Summary Tables

Table 1: Solubility of this compound Hydrochloride
SolventReported Solubility (mg/mL)Molar Concentration (mM)SourceNotes
DMSO82.5251.60MedKoo Biosciences[1]-
DMSO56170.78Adooq Bioscience[6]-
DMSO≥10-Sigma-Aldrich[3]-
Water82.5251.60MedKoo Biosciences[1]-
Water56170.78Adooq Bioscience[6]-
Water2-Sigma-Aldrich[3]Clear solution when warmed.
Ethanol65.0198.23MedKoo Biosciences[1]-
Ethanol56-Adooq Bioscience[6]-
MethanolSoluble-Chemical Bull Pvt. Ltd.[2]Quantitative data not specified.
AcetonitrileSlightly Soluble-Cayman Chemical[4]Quantitative data not specified.

Note: Discrepancies in reported solubility values are common and can arise from batch-to-batch variations or different experimental conditions.[6]

Table 2: Recommended Storage Conditions
FormConditionTemperatureDurationSource
Solid (Powder)Desiccated-20°C≥ 4 yearsCayman Chemical, MedKoo[1][4]
In Solvent (e.g., DMSO)Aliquoted-80°C3 monthsMedKoo Biosciences[1]
In Solvent (e.g., DMSO)Aliquoted-20°C2 weeksMedKoo Biosciences[1]
Aqueous Solution--≤ 1 dayCayman Chemical[4]

Troubleshooting Guide

Problem: My this compound solution appears cloudy or has a precipitate after dilution in an aqueous buffer.

  • Possible Cause 1: Poor Aqueous Solubility. The concentration may be too high for the aqueous medium, especially after diluting from a concentrated organic stock.

    • Solution: Try preparing a more dilute stock solution or increasing the final volume of the aqueous buffer. Ensure the percentage of the organic co-solvent (like DMSO) in the final solution is minimal.

  • Possible Cause 2: pH Shift. The addition of the drug solution may have altered the pH of the buffer to a point where the drug is less soluble.

    • Solution: Verify the pH of the final solution after adding the drug.[10][11] If it has shifted, adjust it back to the desired pH or use a buffer with a stronger buffering capacity.[11]

  • Possible Cause 3: Temperature Effect. If you are working with cold buffers, the solubility may be reduced.

    • Solution: Allow the buffer to reach room temperature before adding the drug stock solution. Gentle warming of the final solution may help, but be cautious about potential degradation at elevated temperatures.

G start Precipitate observed in aqueous solution? check_conc Is the final concentration too high? start->check_conc Yes check_ph Did the buffer pH shift significantly? check_conc->check_ph No solution_conc Reduce concentration or increase organic co-solvent (if permissible). check_conc->solution_conc Yes check_temp Is the solution cold? check_ph->check_temp No solution_ph Verify and adjust pH. Use a stronger buffer. check_ph->solution_ph Yes solution_temp Equilibrate to RT or warm gently. Monitor for degradation. check_temp->solution_temp Yes G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis a Add excess this compound to known volume of solvent b Measure initial pH (if buffered) a->b c Seal and shake at constant temperature (e.g., 24-48h) b->c d Centrifuge to separate phases c->d e Filter supernatant d->e f Dilute and quantify concentration via HPLC e->f g Measure final pH f->g G cluster_stress Apply Stress Conditions (in parallel) start Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (80°C, Solid & Solution) start->therm photo Photolytic (ICH Q1B Light) start->photo analysis Sample at multiple timepoints (0, 2, 4, 8, 24h) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC Method analysis->hplc eval Evaluate % Degradation and Peak Purity hplc->eval

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Melitracen Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Melitracen hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound hydrochloride?

This compound hydrochloride is characterized as a poorly water-soluble drug.[1] Its limited solubility in biological fluids can lead to low bioavailability after oral administration.[1] The reported aqueous solubility is approximately 2 mg/mL, which may be achieved with warming.[2] One study reported the solubility of this compound in distilled water to be about 0.224±0.13 µg/ml.[1]

Q2: What are the common strategies to enhance the aqueous solubility of this compound hydrochloride?

Several techniques can be employed to improve the solubility of this compound hydrochloride. The most common and effective methods include:

  • Solid Dispersion: This technique involves dispersing this compound hydrochloride in an inert carrier matrix at a solid state.[3][4] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[1]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, like this compound hydrochloride, within their hydrophobic cavity, thereby increasing their aqueous solubility.[5][6] β-cyclodextrin and its derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[1]

  • Hydrotropy: This method utilizes hydrotropic agents, which are compounds that can enhance the solubility of other solutes in water. Niacinamide has been shown to significantly increase the aqueous solubility of this compound hydrochloride.[7]

Q3: How does the mechanism of action of this compound hydrochloride relate to its therapeutic effects?

This compound hydrochloride is a tricyclic antidepressant that functions by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin from the synaptic cleft.[8][9] This leads to an increased concentration of these neurotransmitters in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects.[8][10]

Troubleshooting Guides

Issue 1: Low solubility of this compound hydrochloride in aqueous buffers for in vitro assays.

Possible Cause: Inherent poor aqueous solubility of the compound.

Troubleshooting Steps:

  • Co-solvents: For initial in vitro experiments, dissolving this compound hydrochloride in a small amount of an organic solvent like DMSO first, and then diluting it into the aqueous buffer can be a quick solution.[11] Ensure the final concentration of the organic solvent is low enough to not affect the experimental results.

  • pH Adjustment: The solubility of ionizable compounds can be influenced by pH. While specific data for this compound hydrochloride is limited, experimenting with pH adjustments of the buffer within a physiologically relevant range might improve solubility.

  • Warming: As reported, warming the solution can increase the solubility of this compound hydrochloride to 2 mg/mL.[2] However, ensure that the temperature does not degrade the compound or affect other components of the assay.

Issue 2: Difficulty in preparing a stable and effective solid dispersion of this compound hydrochloride.

Possible Cause: Improper selection of carrier or preparation method, or physical instability of the amorphous solid dispersion.

Troubleshooting Steps:

  • Carrier Selection: The choice of carrier is crucial. For this compound hydrochloride, β-Cyclodextrin has shown to provide the maximum solubility enhancement in solid dispersions.[1] Polyethylene glycol (PEG) 6000 and PEG 4000 are also effective carriers.[1]

  • Method of Preparation: The solvent evaporation method is a common technique for preparing solid dispersions.[1] Ensure complete removal of the solvent to obtain a stable solid dispersion. The kneading method is another viable option.[1]

  • Drug-to-Carrier Ratio: The ratio of this compound hydrochloride to the carrier significantly impacts solubility. For β-Cyclodextrin solid dispersions, a 1:3 drug-to-carrier ratio was found to be most effective.[1]

  • Physical Stability: Amorphous solid dispersions can be prone to recrystallization over time, which reduces solubility. Store the solid dispersion in a desiccator to prevent moisture absorption, which can trigger crystallization.

Issue 3: Inefficient formation of a this compound hydrochloride-cyclodextrin inclusion complex.

Possible Cause: Suboptimal preparation method or inappropriate stoichiometry.

Troubleshooting Steps:

  • Method Selection: The kneading method is a simple and effective technique for preparing cyclodextrin inclusion complexes, especially for poorly water-soluble drugs.[12] Co-precipitation and freeze-drying are other common methods that can be explored.[12]

  • Stoichiometry: A 1:1 molar ratio of the drug to cyclodextrin is the most common stoichiometry for inclusion complexes.[5] Phase solubility studies can be performed to determine the optimal ratio for this compound hydrochloride.

  • Solvent Selection (for co-precipitation): The choice of organic solvent in the co-precipitation method can affect the yield and efficiency of complexation.[12]

  • Characterization: To confirm the formation of the inclusion complex, techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) should be used.

Quantitative Data on Solubility Enhancement

The following table summarizes the reported solubility of this compound hydrochloride and its enhancement using different techniques.

FormulationCarrier/AgentDrug:Carrier RatioMethodSolventSolubility (µg/mL)Fold IncreaseReference
Pure Drug---Distilled Water0.224 ± 0.13-[1]
Physical MixtureMannitol1:1Physical MixingDistilled Water1.143 ± 0.21~5[1]
Solid Dispersionβ-Cyclodextrin1:3Solvent Evaporation/KneadingDistilled Water3.004 ± 0.29~13[1]
Solid DispersionPEG 6000-Solvent Evaporation/KneadingDistilled Water> Pure Drug-[1]
Solid DispersionPEG 4000-Solvent Evaporation/KneadingDistilled Water> Pure Drug-[1]
Hydrotropic SolutionNiacinamide--5.0 M Aqueous Solution-28 to 35 fold[7]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Solid Dispersion (Solvent Evaporation Method)

Materials:

  • This compound hydrochloride

  • Carrier (e.g., β-Cyclodextrin, PEG 6000)

  • Methanol

  • Water bath

  • Mortar and pestle

  • Sieve (No. 60)

Procedure:

  • Accurately weigh this compound hydrochloride and the chosen carrier in the desired ratio (e.g., 1:1, 1:2, 1:3).

  • Dissolve both the drug and the carrier in a suitable amount of methanol in a beaker.

  • Heat the beaker on a water bath to evaporate the methanol completely.

  • Once a dry mass is obtained, pulverize it using a mortar and pestle.

  • Pass the pulverized powder through a No. 60 sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator.

Protocol 2: Preparation of this compound Hydrochloride-β-Cyclodextrin Inclusion Complex (Kneading Method)

Materials:

  • This compound hydrochloride

  • β-Cyclodextrin

  • Methanol-water mixture (1:1 v/v)

  • Mortar and pestle

Procedure:

  • Accurately weigh this compound hydrochloride and β-Cyclodextrin in the desired molar ratio (e.g., 1:1).

  • Place the mixture in a mortar.

  • Add a small amount of the methanol-water mixture to the powder and triturate (knead) thoroughly to form a thick paste.

  • Continue kneading for a specified period (e.g., 30-60 minutes).

  • Dry the resulting paste in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve.

  • Store the inclusion complex in a well-closed container in a cool, dry place.

Protocol 3: Determination of Aqueous Solubility

Materials:

  • This compound hydrochloride or its formulation

  • Distilled water or relevant buffer

  • Screw-capped vials

  • Mechanical shaker

  • Centrifuge

  • 0.45 µm filter

  • UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the this compound hydrochloride sample to a screw-capped vial containing a known volume of the aqueous medium.

  • Shake the vials mechanically for 24 hours at a constant temperature (e.g., 25°C or 37°C) to reach equilibrium.

  • After shaking, allow the solutions to stand for some time to let the undissolved particles settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Filter the supernatant through a 0.45 µm filter.

  • Dilute the filtrate appropriately with the same solvent.

  • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the λmax of this compound hydrochloride (approximately 286 nm).[1][7]

  • Calculate the concentration of the drug using a standard calibration curve.

Visualizations

Signaling Pathway of this compound Hydrochloride

The following diagram illustrates the mechanism of action of this compound hydrochloride as a serotonin and norepinephrine reuptake inhibitor.

Melitracen_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Hydrochloride SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Serotonin_vesicle Serotonin (5-HT) Synaptic_Cleft_Serotonin Increased Serotonin Serotonin_vesicle->Synaptic_Cleft_Serotonin Release Norepinephrine_vesicle Norepinephrine (NE) Synaptic_Cleft_Norepinephrine Increased Norepinephrine Norepinephrine_vesicle->Synaptic_Cleft_Norepinephrine Release Synaptic_Cleft_Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptors (e.g., 5-HT1A) Synaptic_Cleft_Serotonin->Serotonin_Receptor Binds Synaptic_Cleft_Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptors (e.g., β-adrenergic) Synaptic_Cleft_Norepinephrine->Norepinephrine_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., cAMP, MAPK/ERK) Serotonin_Receptor->Downstream_Signaling Norepinephrine_Receptor->Downstream_Signaling Therapeutic_Effect Therapeutic Effect (Antidepressant, Anxiolytic) Downstream_Signaling->Therapeutic_Effect

Caption: Mechanism of this compound Hydrochloride

Experimental Workflow for Solubility Enhancement

The following diagram outlines the general workflow for enhancing and evaluating the solubility of this compound hydrochloride.

Solubility_Enhancement_Workflow cluster_formulation Formulation Development cluster_characterization Characterization & Evaluation Start Poorly Soluble This compound HCl Method_Selection Select Solubilization Method Start->Method_Selection Solid_Dispersion Solid Dispersion (e.g., Solvent Evaporation) Method_Selection->Solid_Dispersion Option 1 Inclusion_Complex Inclusion Complexation (e.g., Kneading) Method_Selection->Inclusion_Complex Option 2 Hydrotropy Hydrotropy Method_Selection->Hydrotropy Option 3 Solubility_Test Aqueous Solubility Determination Solid_Dispersion->Solubility_Test Inclusion_Complex->Solubility_Test Hydrotropy->Solubility_Test Characterization Physicochemical Characterization (DSC, XRD, FTIR) Solubility_Test->Characterization Dissolution_Study In Vitro Dissolution Studies Characterization->Dissolution_Study Data_Analysis Data Analysis & Comparison Dissolution_Study->Data_Analysis Optimized_Formulation Optimized Formulation Data_Analysis->Optimized_Formulation

Caption: Solubility Enhancement Workflow

References

Melitracen in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing Melitracen in pre-clinical animal studies, this guide provides an overview of potential side effects and outlines key considerations for experimental design and monitoring. As specific preclinical toxicology data for this compound is not extensively available in the public domain, this guidance is based on the known pharmacological profile of tricyclic antidepressants (TCAs) and general principles of safety pharmacology.

Frequently Asked Questions (FAQs)

Q1: What are the primary organ systems of concern for potential side effects with this compound in animal studies?

Based on its classification as a tricyclic antidepressant, the primary organ systems to monitor closely during preclinical studies with this compound are the central nervous system (CNS) and the cardiovascular system. Additionally, researchers should be aware of potential anticholinergic effects.

Q2: What specific CNS side effects should I be looking for in my animal models?

Researchers should monitor for a range of CNS effects, which can be dose-dependent. At lower, therapeutically relevant doses, you might observe mild sedation or, paradoxically, slight agitation. At higher doses or in cases of overdose, more severe CNS depression, ataxia (loss of coordination), and potentially seizures could occur. A functional observation battery (FOB) or a modified Irwin test can be systematically used to assess these potential effects.

Q3: What cardiovascular parameters are critical to monitor during this compound administration in animals?

Cardiovascular effects are a known class effect of TCAs. It is crucial to monitor heart rate, blood pressure, and cardiac rhythm (via electrocardiogram - ECG). Potential findings include tachycardia (increased heart rate), hypotension (lowered blood pressure), and ECG changes such as QT interval prolongation. For in-depth studies, telemetry systems in conscious, freely moving animals are recommended for continuous monitoring.

Q4: What are the likely anticholinergic side effects of this compound in animal studies?

Anticholinergic effects are common with TCAs. In animal models, these can manifest as dry mouth (observable as increased water consumption or changes in grooming), constipation, urinary retention, and mydriasis (dilation of the pupils).

Troubleshooting Potential Experimental Issues

Observed Issue Potential Cause (this compound-Related) Recommended Action
Unexpected Sedation or Ataxia Central Nervous System Depression- Review the dosage and consider a dose-reduction experiment.- Ensure the animal model is not overly sensitive to CNS depressants.- Correlate the timing of the observation with the peak plasma concentration of this compound.
Significant Increase in Heart Rate Cardiovascular (Tachycardia)- Implement continuous or frequent heart rate monitoring.- Evaluate for concurrent changes in blood pressure.- Consider a lower dose or a slower infusion rate if applicable.
Seizure Activity Central Nervous System Excitation (High Doses)- This is a sign of significant toxicity. The experiment should be terminated for that animal.- Re-evaluate the dose range and consider a maximum tolerated dose (MTD) study.- Ensure appropriate animal welfare protocols are in place for seizure monitoring and intervention.
Reduced Food/Water Intake and Weight Loss Anticholinergic Effects (Dry Mouth, GI Upset)- Monitor food and water consumption and body weight daily.- Provide palatable, moist food.- Assess for other signs of anticholinergic activity.

Experimental Protocols: Key Monitoring Strategies

Cardiovascular Safety Assessment:

A common approach for cardiovascular safety assessment in a preclinical study involves the use of telemetry.

  • Animal Model: Beagle dogs are a standard model for cardiovascular safety pharmacology.

  • Surgical Implantation: Animals are surgically implanted with telemetry transmitters capable of measuring ECG, blood pressure, and heart rate. A sufficient recovery period post-surgery is essential.

  • Acclimatization: Animals should be acclimated to the study environment and procedures to minimize stress-related physiological changes.

  • Baseline Data Collection: Collect baseline data for at least 24 hours prior to this compound administration to establish normal diurnal variations.

  • Dose Administration: Administer this compound at multiple, escalating doses.

  • Data Recording and Analysis: Continuously record cardiovascular parameters. Analyze data for changes in heart rate, blood pressure, and ECG intervals (specifically the QT interval, corrected for heart rate, e.g., QTcB or QTcF).

Central Nervous System Safety Assessment:

A Functional Observation Battery (FOB) is a standardized method to detect neurological and behavioral changes.

  • Animal Model: Rats are a commonly used species for FOB studies.

  • Acclimatization: Acclimate animals to the testing room and handling procedures.

  • Baseline Observations: Conduct baseline FOB assessments on all animals prior to the start of the study.

  • Dose Administration: Administer this compound at various dose levels.

  • FOB Assessments: At predetermined time points post-dosing (e.g., at the time of expected peak plasma concentration), perform the FOB. This includes:

    • Home Cage Observations: Posture, activity level.

    • Open Field Observations: Gait, arousal, stereotypy.

    • Sensory-Motor Responses: Approach response, touch response, tail pinch response.

    • Physiological Measures: Body temperature, pupil size.

  • Scoring: Use a standardized scoring system to quantify observations.

Visualizing Experimental Workflows

Experimental_Workflow_for_Toxicity_Screening cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase animal_selection Animal Model Selection (e.g., Rat, Dog) acclimatization Acclimatization Period animal_selection->acclimatization baseline_data Baseline Data Collection (e.g., ECG, Behavior) acclimatization->baseline_data dose_admin This compound Administration (e.g., Oral Gavage) baseline_data->dose_admin dose_prep Dose Formulation and Preparation dose_prep->dose_admin monitoring In-Life Monitoring (Cardiovascular, CNS, Clinical Signs) dose_admin->monitoring data_analysis Data Analysis and Interpretation monitoring->data_analysis reporting Final Report Generation data_analysis->reporting

Caption: General workflow for a preclinical toxicity screening study.

CNS_Safety_Assessment_Pathway cluster_observation Functional Observation Battery (FOB) start This compound Administration to Animal Model home_cage Home Cage Observations (Posture, Activity) start->home_cage open_field Open Field Assessment (Gait, Arousal) start->open_field reflex_testing Sensory & Reflex Testing (e.g., Startle Response) start->reflex_testing data_collection Data Scoring and Collection home_cage->data_collection open_field->data_collection reflex_testing->data_collection analysis Statistical Analysis vs. Control data_collection->analysis interpretation Interpretation of CNS Effects (Sedation, Excitation, etc.) analysis->interpretation

Caption: Logical flow for CNS safety assessment using a Functional Observation Battery.

Melitracen Dosage Optimization: A Technical Resource for Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to optimizing Melitracen dosage in experimental settings to minimize off-target effects. It includes frequently asked questions, detailed troubleshooting guides for common assays, and step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[1] This inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT) leads to increased concentrations of these neurotransmitters in the synapse, which is believed to be the basis of its antidepressant effect.[2][3]

Q2: What are the known major off-target effects of this compound and other TCAs?

Tricyclic antidepressants are known for their broad pharmacological profile, which includes interactions with several receptors other than their primary targets. These off-target activities are the primary cause of their side effects.[4] The main off-target interactions include:

  • Anticholinergic effects: Blockade of muscarinic acetylcholine receptors can lead to dry mouth, blurred vision, constipation, and urinary retention.[4]

  • Sedation and weight gain: Antagonism of the histamine H1 receptor is a primary cause of sedation and can also contribute to increased appetite and weight gain.[4]

  • Cardiovascular effects: Blockade of cardiac ion channels, particularly the hERG potassium channel, can lead to QT interval prolongation and an increased risk of arrhythmias.[3][5]

  • Interaction with Sigma-1 receptors: Many antidepressants, including TCAs, show affinity for sigma-1 receptors, which may contribute to both their therapeutic and adverse effect profiles.[6][7]

Q3: How does the chemical structure of this compound (a tertiary amine TCA) influence its off-target profile?

This compound is a tertiary amine TCA. Generally, tertiary amine TCAs like amitriptyline and imipramine have a more pronounced side-effect profile compared to secondary amine TCAs such as nortriptyline and desipramine.[4][8] This is because tertiary amines tend to have a higher affinity for muscarinic and histaminic receptors.[4]

Q4: What is a safe starting point for in vitro experiments with this compound to minimize off-target effects?

A safe starting point for in vitro experiments would be to use concentrations that are relevant to the therapeutic plasma concentrations. While specific data for this compound is limited, therapeutic plasma concentrations for TCAs are generally in the low micromolar range. To specifically investigate on-target effects, it is advisable to start with concentrations around the Ki values for SERT and NET and then perform a dose-response curve. For investigating off-target effects, higher concentrations may be necessary, guided by the available affinity data for those targets.

Troubleshooting Guides

Monoamine Reuptake Inhibition Assays
Problem Potential Cause Troubleshooting Steps
High background signal/low signal-to-noise ratio 1. Suboptimal cell density. 2. Non-specific binding of the radiolabeled neurotransmitter. 3. Incorrect buffer composition.1. Optimize cell plating density to ensure a confluent monolayer. 2. Include a potent and specific inhibitor (e.g., nisoxetine for NET) to define maximal inhibition. Consider adding BSA to the buffer to reduce non-specific binding to plates/tips.[1] 3. Ensure the buffer pH and ionic strength are optimal for transporter activity.
Inconsistent IC50 values 1. Inconsistent incubation times. 2. Degradation of compounds or neurotransmitters. 3. Variation in cell health or passage number.1. Ensure consistent incubation times across all plates and experiments. 2. Prepare fresh compound dilutions and radiolabeled neurotransmitter solutions for each experiment. 3. Use cells within a consistent passage number range and ensure high viability before plating.
No dose-response observed 1. Compound concentration range is too low or too high. 2. Compound is inactive at the transporter. 3. Issues with the detection method.1. Perform a wider range of serial dilutions. 2. Verify compound identity and purity. 3. Check the functionality of the scintillation counter or fluorescence plate reader.
Off-Target Radioligand Binding Assays
Problem Potential Cause Troubleshooting Steps
High non-specific binding (NSB) 1. Radioligand concentration is too high. 2. "Sticky" radioligand. 3. Inappropriate filter type.1. Use a radioligand concentration at or below its Kd value. 2. Add a small amount of detergent (e.g., 0.1% BSA) to the assay buffer.[9] 3. Use glass fiber filters pre-treated with polyethyleneimine (PEI).[9]
Low or no specific binding 1. Low receptor expression in the membrane preparation. 2. Degraded receptor or radioligand. 3. Assay has not reached equilibrium.1. Verify receptor expression via Western Blot. Use a cell line with higher expression or increase the amount of membrane protein.[9] 2. Prepare fresh membranes and use fresh radioligand stocks.[9] 3. Perform a time-course experiment to determine the optimal incubation time.[9]
High well-to-well variability 1. Inconsistent pipetting. 2. Inefficient separation of bound and free ligand. 3. Edge effects on the assay plate.1. Calibrate pipettes and use reverse pipetting for viscous solutions.[9] 2. Ensure rapid and consistent filtration and washing.[9] 3. Avoid using the outer wells of the plate or use a humidified incubator.[9]
In Vitro Cardiotoxicity (hERG) Assays
Problem Potential Cause Troubleshooting Steps
Unstable baseline current 1. Poor cell health. 2. Unstable seal in patch-clamp experiments. 3. Temperature fluctuations.1. Use healthy, viable cells for recordings. 2. Ensure a high-resistance seal (≥1 GΩ) is formed before recording.[9] 3. Maintain a stable recording temperature, preferably at physiological temperature (36 ± 1 °C).[3]
Inconsistent IC50 values 1. Voltage protocol variations. 2. Compound trapping in the channel. 3. Temperature differences between experiments.1. Use a standardized voltage protocol, such as the one recommended by the FDA's CiPA initiative.[9] 2. Be aware that some compounds may become trapped, affecting the kinetics of block. This can be investigated with specific voltage protocols. 3. Ensure all experiments are conducted at the same temperature, as hERG channel kinetics and drug binding can be temperature-dependent.
No channel block observed 1. Compound concentration is too low. 2. Compound does not block the hERG channel. 3. Inadequate voltage stimulation to open/inactivate channels where the drug binds.1. Test a wider range of concentrations. 2. Confirm the compound's identity and purity. 3. Use a voltage protocol that adequately populates the channel states (open/inactivated) to which the compound is expected to bind.

Quantitative Data on this compound and Related Compounds

Table 1: On-Target Binding Affinities (Ki in nM)

CompoundSerotonin Transporter (SERT)Norepinephrine Transporter (NET)
This compound Data not availableData not available
Amitriptyline (proxy)~4.3~35
Imipramine (proxy)~1.4~25

Table 2: Off-Target Binding Affinities (Ki in nM)

CompoundSigma-1 ReceptorhERG Channel (IC50 in µM)Muscarinic M1 ReceptorHistamine H1 ReceptorAlpha-1 Adrenergic Receptor
This compound Data not availableData not availableData not availableData not availableData not available
Amitriptyline (proxy)~300~5.96[10]~15~1.1~25
Doxepin (proxy)Data not available~6.5[11]~30~0.26~30

Experimental Protocols

Protocol 1: Monoamine Reuptake Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 of this compound for the serotonin and norepinephrine transporters.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) in appropriate media. Plate cells in 96-well black, clear-bottom plates coated with poly-D-lysine and allow them to form a confluent monolayer.[12]

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., HBSS with 20 mM HEPES).

  • Assay Procedure: a. Remove the culture medium from the cells. b. Add the diluted this compound or control vehicle to the wells and incubate for 10-30 minutes at 37°C.[12] c. Add a fluorescent substrate for the specific transporter (e.g., a fluorescent dopamine analog for NET). d. Measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes) using a bottom-read fluorescence microplate reader.[1][12]

  • Data Analysis: a. Subtract the background fluorescence from wells without the fluorescent substrate. b. Normalize the data to the control wells (vehicle only). c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture hSERT/hNET expressing cells Add_Compound Add this compound to cells Cell_Culture->Add_Compound Compound_Prep Prepare this compound serial dilutions Compound_Prep->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Add_Substrate Add fluorescent substrate Incubate->Add_Substrate Read_Fluorescence Measure fluorescence Add_Substrate->Read_Fluorescence Normalize_Data Normalize to control Read_Fluorescence->Normalize_Data Plot_Curve Plot dose-response curve Normalize_Data->Plot_Curve Calculate_IC50 Determine IC50 Plot_Curve->Calculate_IC50

Workflow for Monoamine Reuptake Inhibition Assay.
Protocol 2: Off-Target Radioligand Binding Assay (Sigma-1 Receptor)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line with high expression of the sigma-1 receptor (e.g., PC12 cells).

  • Assay Setup: In a 96-well plate, add the following in triplicate: a. Cell membrane preparation (e.g., 50-100 µg protein). b. A fixed concentration of a suitable radioligand for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine) at a concentration close to its Kd. c. A range of concentrations of unlabeled this compound. d. For non-specific binding (NSB), add a high concentration of a known sigma-1 ligand (e.g., haloperidol).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters (pre-soaked in PEI). Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the NSB counts from all other counts to obtain specific binding. b. Plot the percent specific binding against the logarithm of the this compound concentration and fit to a one-site competition model to determine the IC50. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes Mix_Reagents Combine membranes, radioligand, and this compound Membrane_Prep->Mix_Reagents Reagent_Prep Prepare radioligand and this compound Reagent_Prep->Mix_Reagents Incubate Incubate to equilibrium Mix_Reagents->Incubate Filter Separate bound/free ligand via filtration Incubate->Filter Count Count radioactivity Filter->Count Calculate_Specific_Binding Calculate specific binding Count->Calculate_Specific_Binding Plot_Curve Plot competition curve Calculate_Specific_Binding->Plot_Curve Determine_IC50_Ki Determine IC50 and Ki Plot_Curve->Determine_IC50_Ki

Workflow for Radioligand Binding Assay.
Protocol 3: In Vitro Cardiotoxicity - hERG Channel Block Assay

This protocol describes the whole-cell patch-clamp method to assess the inhibitory effect of this compound on the hERG potassium channel.

Methodology:

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells). Plate the cells on glass coverslips 24-48 hours before the experiment.[3]

  • Electrophysiology Setup: a. Place a coverslip in the recording chamber on the stage of an inverted microscope. b. Perfuse the cells with an external solution. c. Use borosilicate glass pipettes filled with an internal solution to form a high-resistance (GΩ) seal with a single cell. d. Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol and Recording: a. Clamp the cell at a holding potential (e.g., -80 mV). b. Apply a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[9] c. Record the baseline hERG current in the external solution (vehicle control). d. Perfuse the cell with different concentrations of this compound and record the hERG current at each concentration until a steady-state block is achieved.

  • Data Analysis: a. Measure the peak tail current amplitude at each this compound concentration. b. Calculate the percentage of current inhibition at each concentration relative to the baseline. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

G cluster_setup Setup cluster_recording Recording cluster_analysis Data Analysis Prepare_Cells Plate hERG-expressing cells Form_Seal Form GΩ seal Prepare_Cells->Form_Seal Setup_Rig Prepare patch-clamp rig Setup_Rig->Form_Seal Whole_Cell Achieve whole-cell configuration Form_Seal->Whole_Cell Record_Baseline Record baseline hERG current Whole_Cell->Record_Baseline Apply_Drug Apply this compound concentrations Record_Baseline->Apply_Drug Record_Block Record current block Apply_Drug->Record_Block Measure_Current Measure tail current amplitude Record_Block->Measure_Current Calculate_Inhibition Calculate percent inhibition Measure_Current->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for hERG Channel Patch-Clamp Assay.

Signaling Pathways

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft_5HT Serotonin (5-HT) Serotonin_Vesicle->Synaptic_Cleft_5HT Release NE_Vesicle Norepinephrine Vesicle Synaptic_Cleft_NE Norepinephrine (NE) NE_Vesicle->Synaptic_Cleft_NE Release Synaptic_Cleft_5HT->SERT Reuptake 5HT_Receptor 5-HT Receptor Synaptic_Cleft_5HT->5HT_Receptor Binds Synaptic_Cleft_NE->NET Reuptake NE_Receptor NE Receptor Synaptic_Cleft_NE->NE_Receptor Binds Signaling_Cascade_5HT Downstream Signaling 5HT_Receptor->Signaling_Cascade_5HT Signaling_Cascade_NE Downstream Signaling NE_Receptor->Signaling_Cascade_NE Therapeutic_Effect Antidepressant Effect Signaling_Cascade_5HT->Therapeutic_Effect Leads to Signaling_Cascade_NE->Therapeutic_Effect Leads to

On-Target Mechanism of this compound.

G cluster_off_targets Off-Target Interactions cluster_effects Resulting Off-Target Effects This compound This compound Muscarinic_R Muscarinic Receptor This compound->Muscarinic_R Blocks Histamine_R Histamine H1 Receptor This compound->Histamine_R Blocks Adrenergic_R Alpha-1 Adrenergic Receptor This compound->Adrenergic_R Blocks Sigma1_R Sigma-1 Receptor This compound->Sigma1_R Binds to hERG_Channel hERG K+ Channel This compound->hERG_Channel Blocks Anticholinergic Dry mouth, blurred vision Muscarinic_R->Anticholinergic Sedation Sedation, weight gain Histamine_R->Sedation Hypotension Orthostatic hypotension Adrenergic_R->Hypotension CNS_Effects Various CNS effects Sigma1_R->CNS_Effects Cardiotoxicity QT prolongation, arrhythmia hERG_Channel->Cardiotoxicity

Overview of this compound's Off-Target Effects.

References

Technical Support Center: Troubleshooting Inconsistent Results in Melitracen Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Melitracen in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] It blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increased concentration of these neurotransmitters in the synaptic cleft.[1][2] This potentiation of serotonergic and noradrenergic signaling is believed to be the primary basis for its therapeutic effects.[2] While its primary targets are SERT and NET, like other TCAs, it may have off-target effects on other receptors.[4]

Q2: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results in this compound experiments can stem from several factors, ranging from reagent handling to experimental design. Key areas to investigate include:

  • Compound Stability and Solubility: this compound hydrochloride has limited aqueous solubility and can degrade under certain conditions.[5] Inconsistent stock solution preparation or degradation during storage can lead to variable effective concentrations.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact assay outcomes.[6][7]

  • Assay Protocol Deviations: Minor changes in incubation times, temperature, or the order of reagent addition can affect the results of sensitive assays like neurotransmitter reuptake assays.

  • Off-Target Effects: As a tricyclic antidepressant, this compound may interact with other receptors and transporters, which can lead to unexpected biological responses and variability in experimental systems.[4]

  • Data Analysis: Differences in data processing and analysis can contribute to apparent inconsistencies in results.

Q3: How should I prepare and store this compound stock solutions to ensure consistency?

Proper preparation and storage of this compound solutions are critical for reproducible results.

  • Solubility: this compound hydrochloride is soluble in DMSO and slightly soluble in water, where warming may be required for complete dissolution.[5] For in vivo studies, co-solvents like PEG300 and Tween-80 are often used to improve solubility.[8]

  • Stock Solution Preparation: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[9]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[10] Store stock solutions at -20°C or -80°C for long-term stability.[8][9] Aqueous solutions are not recommended for storage for more than one day.[8]

Q4: Are there known stability issues with this compound in experimental conditions?

Yes, the stability of this compound can be a factor in experimental variability. One study indicated that this compound hydrochloride shows degradation under peroxide conditions.[11] It is also important to consider the stability of the compound in your specific cell culture media over the duration of your experiment, as components in the media can sometimes interact with the compound.[7][12]

Troubleshooting Guides

Guide 1: Inconsistent Results in Neurotransmitter Reuptake Assays

Neurotransmitter reuptake assays are a cornerstone for evaluating the activity of compounds like this compound. Below are common issues and troubleshooting steps.

Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, leading to different cell numbers per well.Ensure thorough cell suspension mixing before plating. Use a multichannel pipette for consistent dispensing. Consider using automated cell counting to verify cell density.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with a blank solution (e.g., media without cells) to maintain a humidified environment.
Pipetting errors during reagent addition.Use calibrated pipettes and practice consistent pipetting technique. Consider using automated liquid handlers for high-throughput experiments.
Low signal-to-noise ratio Suboptimal substrate concentration.Titrate the concentration of the radiolabeled or fluorescent substrate to determine the optimal concentration that provides a robust signal without saturating the transporter.
Insufficient incubation time.Optimize the incubation time for substrate uptake. Perform a time-course experiment to identify the linear range of uptake.
Low transporter expression in the cell line.Verify the expression of SERT or NET in your cell line using techniques like Western blotting or qPCR. Consider using a cell line with higher transporter expression.
IC50 values differ from published data Different assay conditions (e.g., buffer composition, temperature, cell type).Carefully review and align your protocol with published methods. Ensure all assay parameters are consistent between experiments.
Degradation of this compound.Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
Presence of interfering substances in the assay.Ensure that the final concentration of solvents (e.g., DMSO) in the assay does not exceed a level that affects cell viability or transporter function (typically ≤1%).
Guide 2: Unexpected Cellular Phenotypes or Off-Target Effects

Observing cellular effects that are not readily explained by SERT or NET inhibition can be due to off-target activities.

Problem Potential Cause Troubleshooting Steps
Cell toxicity at concentrations expected to be non-toxic Off-target effects on other cellular pathways.Perform a cell viability assay (e.g., MTT, LDH) in parallel with your primary assay to determine the cytotoxic concentration of this compound in your specific cell line.
Solvent toxicity.Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to rule out solvent-induced toxicity.
Unexplained changes in gene or protein expression This compound may be interacting with other receptors or signaling pathways.Consult literature on the off-target effects of tricyclic antidepressants. Consider using a more selective SNRI as a control to differentiate between on-target and off-target effects.
Assay interference.Some compounds can interfere with assay readouts (e.g., autofluorescence). Run appropriate controls, such as compound-only wells, to check for interference.

Data Presentation

The inhibitory potency of this compound and other tricyclic antidepressants can vary between studies due to different experimental conditions. The following table summarizes reported IC50 values for the inhibition of serotonin and norepinephrine reuptake.

Compound Target IC50 (nM) Reference
This compoundSerotonin (3H-5-HT)670[9]
This compoundSerotonin (14C-5-HT)5500[9]
ImipramineSerotonin13[13]
DesipramineSerotonin110[13]
AmitriptylineTRPC52880[14]
DesipramineTRPC510300[14]
ImipramineTRPC511680[14]

Experimental Protocols

Protocol 1: In Vitro Serotonin Reuptake Inhibition Assay using hSERT-transfected HEK293 cells

This protocol is a general guideline for a radiolabeled serotonin uptake assay.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]-Serotonin (specific activity ~20 Ci/mmol)

  • Unlabeled serotonin

  • This compound hydrochloride

  • Reference inhibitor (e.g., Fluoxetine)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed hSERT-HEK293 cells into poly-D-lysine coated 96-well plates at a density of 4 x 10⁴ cells/well and culture for 24-48 hours to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in KRH buffer.

  • Assay Initiation:

    • Aspirate the culture medium from the wells and wash the cells once with 200 µL of pre-warmed KRH buffer.

    • Add 50 µL of KRH buffer containing the desired concentration of this compound or reference inhibitor to each well. For total uptake wells, add 50 µL of KRH buffer alone. For non-specific uptake wells, add a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

    • Pre-incubate the plate for 10-20 minutes at room temperature.

  • Substrate Addition: Add 50 µL of KRH buffer containing [³H]-Serotonin (final concentration ~10 nM) to all wells.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature.

  • Assay Termination:

    • Rapidly aspirate the contents of the wells.

    • Wash the cells three times with 200 µL of ice-cold KRH buffer to remove unincorporated [³H]-Serotonin.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of lysis buffer (e.g., 1% SDS) to each well and incubate for 10 minutes to lyse the cells.

    • Transfer the lysate to scintillation vials.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound

Melitracen_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Norepinephrine_reuptake Norepinephrine Reuptake NET->Norepinephrine_reuptake Serotonin_vesicle Serotonin Vesicle Synaptic_cleft_Serotonin Serotonin Serotonin_vesicle->Synaptic_cleft_Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Synaptic_cleft_Norepinephrine Norepinephrine Norepinephrine_vesicle->Synaptic_cleft_Norepinephrine Release Synaptic_cleft_Serotonin->SERT Binds to Serotonin_receptor Serotonin Receptor Synaptic_cleft_Serotonin->Serotonin_receptor Activates Synaptic_cleft_Norepinephrine->NET Binds to Norepinephrine_receptor Norepinephrine Receptor Synaptic_cleft_Norepinephrine->Norepinephrine_receptor Activates Postsynaptic_effect Postsynaptic Effect Serotonin_receptor->Postsynaptic_effect Norepinephrine_receptor->Postsynaptic_effect

Caption: this compound inhibits serotonin and norepinephrine reuptake.

Experimental Workflow for Neurotransmitter Reuptake Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate hSERT/hNET expressing cells wash_cells Wash cells with buffer plate_cells->wash_cells prepare_compounds Prepare this compound serial dilutions prepare_substrate Prepare radiolabeled substrate add_compounds Add this compound/controls wash_cells->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate add_substrate Add radiolabeled substrate pre_incubate->add_substrate incubate Incubate for uptake add_substrate->incubate terminate_assay Terminate and wash incubate->terminate_assay lyse_cells Lyse cells terminate_assay->lyse_cells scintillation_count Scintillation counting lyse_cells->scintillation_count calculate_inhibition Calculate % inhibition scintillation_count->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 Troubleshooting_Logic cluster_sources Potential Sources of Variability cluster_solutions Troubleshooting Solutions Inconsistent_Results Inconsistent Results Compound_Issues Compound (Solubility, Stability) Inconsistent_Results->Compound_Issues Cell_Issues Cell Culture (Density, Passage) Inconsistent_Results->Cell_Issues Assay_Issues Assay Protocol (Timing, Temp) Inconsistent_Results->Assay_Issues Data_Issues Data Analysis Inconsistent_Results->Data_Issues Check_Compound Verify Compound Prep & Storage Compound_Issues->Check_Compound Investigate Standardize_Cells Standardize Cell Culture Practices Cell_Issues->Standardize_Cells Investigate Optimize_Assay Optimize & Validate Assay Protocol Assay_Issues->Optimize_Assay Investigate Review_Analysis Review Data Analysis Pipeline Data_Issues->Review_Analysis Investigate

References

Storage and handling recommendations for Melitracen hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Melitracen hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound hydrochloride?

A1: Solid this compound hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Recommended storage temperatures vary by supplier, with some recommending 2°C - 8°C and others suggesting ambient temperatures or -20°C for long-term storage of up to 3 years.[3][4] For optimal stability, it is crucial to protect it from moisture and direct sunlight.[5]

Q2: How should I store solutions of this compound hydrochloride?

A2: Stock solutions of this compound hydrochloride should be aliquoted and stored in tightly sealed vials to avoid repeated freeze-thaw cycles.[4] For solutions prepared in solvents like DMSO, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[4][5][6] Always ensure the container is sealed to prevent moisture absorption.[6]

Q3: What personal protective equipment (PPE) should I use when handling this compound hydrochloride?

A3: When handling this compound hydrochloride, especially in its solid, powdered form, it is important to wear appropriate personal protective equipment. This includes chemical-impermeable gloves, a lab coat or other protective clothing, and tightly fitting safety goggles.[1][2] If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][7]

Q4: What should I do in case of accidental exposure to this compound hydrochloride?

A4: In case of accidental exposure, follow these first-aid measures:

  • Skin contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[1][7]

  • Eye contact: Rinse the eyes with pure water for at least 15 minutes and seek medical attention.[1][5]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting and call a physician or Poison Control Center immediately.[1][2]

Q5: Is this compound hydrochloride stable under normal laboratory conditions?

A5: this compound hydrochloride is generally stable under the recommended storage conditions.[5] However, it is important to avoid contact with incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[5] Degradation studies have shown that it is sensitive to peroxide conditions.[8]

Data Summary

Storage and Stability
FormStorage TemperatureDurationAdditional Notes
Solid 2°C - 8°C[3]-Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2]
-20°C3 years[4]Protect from moisture and light.
4°C2 years[4]
Ambient-Recommended by some suppliers.[9]
Solution -80°C6 months[4][5][6]Aliquot to avoid repeated freeze-thaw cycles.[4]
-20°C1 month[4][5][6]Keep containers tightly sealed to prevent moisture absorption.[6]
Solubility
SolventSolubilityNotes
DMSO ≥ 2.5 mg/mL (7.62 mM)[6]Sonication is recommended to aid dissolution.[2]
50.00 mg/mL (152.49 mM)[2]
Acetonitrile Slightly soluble
Aqueous Solutions Slightly solubleTo enhance aqueous solubility, dilute an organic solvent solution into aqueous buffers or isotonic saline.[10]
Corn Oil ≥ 2.5 mg/mL (7.62 mM)[6]
PEG300, Tween-80, Saline ≥ 2.5 mg/mL (7.62 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[6]
SBE-β-CD in Saline ≥ 2.5 mg/mL (7.62 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound Degradation Improper storage (exposure to light, moisture, or incompatible materials).Ensure storage in a tightly sealed, light-resistant container in a cool, dry place. Avoid contact with strong oxidizing agents, acids, and bases.[5]
Peroxide contamination.Degradation has been observed in peroxide conditions.[8] Ensure all solvents and reagents are free from peroxides.
Precipitation in Solution Low solubility in the chosen solvent.If precipitation occurs, gentle heating and/or sonication can help to redissolve the compound.[6]
Exceeding the solubility limit.Check the solubility data and ensure you are not exceeding the maximum soluble concentration for the chosen solvent.
Freeze-thaw cycles.Aliquot stock solutions to minimize the number of freeze-thaw cycles.[4]
Inconsistent Experimental Results Inaccurate solution concentration due to incomplete dissolution.Visually inspect the solution to ensure the compound is fully dissolved. Use sonication if necessary.[2]
Degradation of the compound in solution.Prepare fresh solutions for each experiment or use solutions that have been stored properly at -80°C or -20°C for the recommended duration.[4][6]

Experimental Protocols

Preparation of a this compound Hydrochloride Stock Solution

This protocol outlines the general steps for preparing a stock solution of this compound hydrochloride. The choice of solvent and concentration should be guided by the specific requirements of your experiment and the solubility data provided above.

Materials:

  • This compound hydrochloride (solid)

  • Appropriate solvent (e.g., DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance in a well-ventilated area or a chemical fume hood.

  • Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the weighed compound to achieve the desired stock concentration.

  • Mixing: Vortex the solution thoroughly to facilitate dissolution.

  • Enhancing Solubility (if necessary): If the compound does not fully dissolve, sonicate the solution for a short period.[2] Gentle warming can also be applied, but care should be taken to avoid degradation.

  • Storage: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][6]

Visualized Workflows

Melitracen_Storage_Handling This compound Hydrochloride: Storage & Handling Workflow start Start: Receive This compound HCl check_form Check Physical Form start->check_form solid_form Solid (Powder) check_form->solid_form Solid solution_form In Solution check_form->solution_form Solution storage_decision Select Storage solid_form->storage_decision store_solution Store Solution solution_form->store_solution long_term_solid Long-term Storage: -20°C (3 years) or 4°C (2 years) storage_decision->long_term_solid Long-term short_term_solid Short-term Storage: 2-8°C or Ambient storage_decision->short_term_solid Short-term handling Handling Procedure long_term_solid->handling short_term_solid->handling ppe Wear PPE: Gloves, Goggles, Lab Coat, Respirator handling->ppe prepare_solution Prepare Solution? handling->prepare_solution dissolve Dissolve in appropriate solvent (e.g., DMSO) prepare_solution->dissolve Yes use_in_experiment Use in Experiment prepare_solution->use_in_experiment No (use solid) aliquot Aliquot into single-use vials dissolve->aliquot aliquot->store_solution long_term_solution Long-term Storage: -80°C (6 months) store_solution->long_term_solution Long-term short_term_solution Short-term Storage: -20°C (1 month) store_solution->short_term_solution Short-term end End use_in_experiment->end long_term_solution->use_in_experiment short_term_solution->use_in_experiment

Caption: Decision workflow for storage and handling of this compound hydrochloride.

References

Potential drug interactions with Melitracen in preclinical research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating potential drug-drug interactions with Melitracen in a preclinical setting. The information is presented in a question-and-answer format to address common challenges encountered during experiments.

Disclaimer: There is a notable lack of publicly available preclinical drug-drug interaction data specifically for this compound. Therefore, this guide provides inferred information based on the known metabolic pathways and interaction profiles of other structurally similar tricyclic antidepressants (TCAs) like Amitriptyline and Imipramine. This approach is a standard practice in early-stage preclinical risk assessment. All experimental protocols provided are general and should be adapted to specific laboratory conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Pharmacokinetic Interactions: Metabolism and CYP450 Inhibition

Q1: Which Cytochrome P450 (CYP) enzymes are likely to metabolize this compound?

A1: Based on data from structurally similar TCAs, this compound is likely metabolized by a range of CYP450 enzymes. The primary metabolic pathways for TCAs are N-demethylation and hydroxylation. For tertiary amine TCAs like this compound, N-demethylation is a major pathway, often mediated by CYP2C19, CYP1A2, and CYP3A4. Hydroxylation is predominantly carried out by CYP2D6.[1][2][3][4][5] Therefore, genetic polymorphisms or co-administration of drugs that inhibit or induce these enzymes could significantly alter this compound's plasma concentrations.

Q2: How can I determine which CYP enzymes metabolize this compound in my in vitro system?

A2: A "reaction phenotyping" study is required. This can be performed using two main approaches:

  • Recombinant Human CYP Enzymes: Incubate this compound with a panel of individual, expressed CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which ones produce metabolites.

  • Chemical Inhibition in Human Liver Microsomes (HLM): Incubate this compound with pooled HLM in the presence of known selective inhibitors for each major CYP isoform. A significant reduction in this compound metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

A detailed protocol for a chemical inhibition assay is provided in the "Experimental Protocols" section below.

Q3: What is the potential for this compound to act as an inhibitor of CYP enzymes?

A3: this compound, like other TCAs, may inhibit CYP enzymes, particularly CYP2D6 and CYP2C19.[6][7][8] Tertiary amine TCAs such as amitriptyline and imipramine have been shown to be competitive inhibitors of these enzymes.[6][7][8] This could lead to clinically significant drug-drug interactions when this compound is co-administered with drugs that are substrates of these enzymes. For instance, the metabolism of other antipsychotics, beta-blockers, or antiarrhythmics that are CYP2D6 substrates could be inhibited.

Q4: My in vitro CYP inhibition assay with this compound shows conflicting results. What could be the issue?

A4: Troubleshooting inconsistent results in CYP inhibition assays can involve several factors:

  • Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO, methanol) used to dissolve this compound is low (typically <1%) and consistent across all wells, as solvents can inhibit CYP activity.

  • Microsomal Protein Concentration: The protein concentration should be in the linear range for the specific probe substrate used. This may require optimization.

  • Incubation Time: Ensure the incubation time is within the linear phase of metabolite formation for the probe substrate.

  • Substrate Concentration: The probe substrate concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.

  • Non-specific Binding: this compound, being lipophilic, might bind to the plasticware or microsomal protein, reducing its effective concentration. Consider using low-binding plates.

Q5: Is there any evidence of this compound inducing CYP enzymes?

A5: While some TCAs have shown the potential to induce certain CYP enzymes like CYP3A4 after repeated administration in animal models, this is generally a weaker effect compared to their inhibitory actions.[9] For example, repetitive administration of imipramine in rats has been shown to induce CYP2A1, CYP2B1/2, CYP2C6, and CYP3A2.[9] It is plausible that this compound could have similar effects. An in vitro study using fresh human hepatocytes is the gold standard for assessing enzyme induction potential.

Quantitative Data on Tricyclic Antidepressant Interactions (Surrogate Data for this compound)

The following tables summarize in vitro data for common TCAs, which can be used as a proxy to estimate the potential interaction profile of this compound.

Table 1: Major CYP450 Enzymes Involved in the Metabolism of Tricyclic Antidepressants

Tricyclic AntidepressantPrimary Metabolic PathwayMajor CYP Isoforms InvolvedReference(s)
Amitriptyline N-demethylationCYP2C19, CYP3A4, CYP1A2, CYP2C9[1][10]
HydroxylationCYP2D6[1][10]
Imipramine N-demethylationCYP2C19, CYP1A2, CYP3A4[2][4][5]
HydroxylationCYP2D6[4][5]
Clomipramine N-demethylationCYP2C19, CYP3A4, CYP1A2[11]
HydroxylationCYP2D6[11]
Doxepin N-demethylationCYP2C19, CYP1A2, CYP2C9, CYP3A4[12][13][14]
HydroxylationCYP2D6[12][13][14]

Table 2: Inhibitory Potential (Ki values in µM) of Tricyclic Antidepressants on Human CYP450 Enzymes

Tricyclic AntidepressantCYP1A2CYP2C19CYP2D6CYP3A4Reference(s)
Amitriptyline 5737.731.0108[6][7][15]
Imipramine 3356.828.645[6][7][15]
Nortriptyline ->600 (IC50)7.9-[6][7]
Desipramine ->685 (IC50)12.5-[6][7]
Clomipramine --2.2-[16]

Note: Lower Ki values indicate more potent inhibition.

Pharmacodynamic Interactions: Serotonin Syndrome

Q6: What is the primary pharmacodynamic interaction of concern for this compound?

A6: The most significant pharmacodynamic interaction is Serotonin Syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system.[17][18][19] As a non-selective monoamine reuptake inhibitor, this compound increases synaptic levels of serotonin and norepinephrine. Co-administration with other serotonergic agents, particularly Monoamine Oxidase Inhibitors (MAOIs), poses a high risk.[20][21]

Q7: How can I assess the risk of Serotonin Syndrome in an animal model?

A7: The risk can be evaluated by co-administering this compound with another serotonergic drug (e.g., an MAOI like tranylcypromine or a selective serotonin reuptake inhibitor like fluoxetine) in rodents (rats or mice) and observing a specific set of behavioral and autonomic signs.[17][18][19] A standardized scoring system should be used to quantify the severity of the syndrome.

Q8: What are the key behavioral signs of Serotonin Syndrome in rodents?

A8: Key signs include:

  • Neuromuscular: Tremors, myoclonus (muscle jerks), hyperreflexia, rigidity, forepaw treading, hindlimb abduction.

  • Autonomic: Piloerection (hair standing on end), salivation, hyperthermia.

  • Behavioral: Head weaving, flat body posture, agitation.

A detailed protocol for assessing these signs is provided in the "Experimental Protocols" section.

Q9: My animal model for Serotonin Syndrome is not showing clear results after co-administration of this compound and an MAOI. What should I check?

A9:

  • Dosage: Ensure that the doses of both this compound and the interacting drug are sufficient to elicit a serotonergic response. Dose-response studies for each compound individually may be necessary.

  • Timing of Administration: The timing between the administration of the two drugs is critical. For irreversible MAOIs, a pre-treatment period is often required to allow for sufficient MAO enzyme inhibition.

  • Observation Period: The observation period should be long enough to capture the peak effects of both drugs.

  • Behavioral Scoring: Ensure observers are well-trained and blinded to the treatment groups to avoid bias. The scoring system should be sensitive enough to detect subtle changes.

  • Animal Strain: Different strains of mice or rats can have varying sensitivities to serotonergic agents.

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 isoforms.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • This compound

  • CYP-specific probe substrates and their corresponding metabolites (see table below)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol with 0.1% formic acid (for reaction termination and protein precipitation)

  • 96-well incubation plates

  • LC-MS/MS system

CYP-Specific Probe Substrates:

CYP IsoformProbe SubstrateMetabolite Measured
CYP1A2 PhenacetinAcetaminophen
CYP2C9 Diclofenac4'-hydroxydiclofenac
CYP2C19 S-mephenytoin4'-hydroxy-S-mephenytoin
CYP2D6 DextromethorphanDextrorphan
CYP3A4 Midazolam1'-hydroxymidazolam

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Create a serial dilution to achieve a range of final assay concentrations (e.g., 0.1 to 100 µM).

  • In a 96-well plate, add the potassium phosphate buffer, HLM, and the this compound dilution (or vehicle control).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the probe substrate (at its approximate Km concentration) and the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes, within the linear range of metabolite formation).

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the formation of the specific metabolite.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot percent inhibition versus this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessment of Serotonin Syndrome in Mice

Objective: To evaluate the potential of this compound to induce or potentiate serotonin syndrome when co-administered with a Monoamine Oxidase Inhibitor (MAOI).

Materials:

  • Male NMRI mice (or other suitable strain)

  • This compound

  • An MAOI (e.g., Tranylcypromine - TCP)

  • Vehicle control (e.g., saline)

  • Observation chambers

  • Rectal probe for temperature measurement (optional but recommended)

Procedure:

  • Acclimatization: Acclimatize mice to the testing room and observation chambers for at least 60 minutes before drug administration.

  • Drug Administration:

    • Group 1 (Vehicle): Administer vehicle.

    • Group 2 (this compound alone): Administer a dose of this compound.

    • Group 3 (MAOI alone): Administer a dose of the MAOI (e.g., 2 mg/kg TCP).

    • Group 4 (Combination): Administer the MAOI, followed by this compound after a specified pre-treatment time (e.g., 30-60 minutes).

  • Behavioral Observation:

    • Immediately after the final injection, place the mouse in the observation chamber.

    • Observe and score the presence and severity of serotonergic behaviors at set time intervals (e.g., every 15 minutes for 2 hours).

    • A scoring system (see table below) should be used by a blinded observer.

  • Autonomic Measurement (Optional): Measure rectal temperature at baseline and at the end of the observation period.

  • Data Analysis: Sum the scores for each behavioral sign over the observation period for each animal. Compare the total scores between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Behavioral Scoring Scale for Serotonin Syndrome in Mice:

SignScore 0Score 1Score 2Score 3
Tremor AbsentMild, intermittentModerate, persistentSevere, whole body
Hindlimb Abduction AbsentSlight abductionClear abductionSevere abduction
Forepaw Treading AbsentIntermittentContinuous-
Head Weaving AbsentIntermittentContinuous-
Flat Body Posture AbsentPresent--
Piloerection AbsentPresent--

Visualizations

Diagram 1: Potential Metabolic Pathways of this compound

Melitracen_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound CYP2C19 CYP2C19 This compound->CYP2C19 N-demethylation CYP1A2 CYP1A2 This compound->CYP1A2 N-demethylation CYP3A4 CYP3A4 This compound->CYP3A4 N-demethylation CYP2D6 CYP2D6 This compound->CYP2D6 Hydroxylation Demethyl_this compound N-Desmethyl-Melitracen (Active Metabolite) Demethyl_this compound->CYP2D6 Hydroxylation Hydroxy_this compound Hydroxy-Melitracen UGTs UGTs Hydroxy_this compound->UGTs Hydroxy_Demethyl Hydroxy-N-Desmethyl- This compound Hydroxy_Demethyl->UGTs Conjugates Glucuronide Conjugates (Inactive) Excretion Excretion Conjugates->Excretion CYP2C19->Demethyl_this compound CYP1A2->Demethyl_this compound CYP3A4->Demethyl_this compound CYP2D6->Hydroxy_this compound CYP2D6->Hydroxy_Demethyl UGTs->Conjugates

Caption: Inferred Phase I and Phase II metabolic pathways for this compound.

Diagram 2: Experimental Workflow for In Vitro CYP Inhibition Assay

CYP_Inhibition_Workflow start Prepare this compound Serial Dilutions plate_prep Add Buffer, HLM, and this compound to 96-well Plate start->plate_prep pre_incubate Pre-incubate at 37°C plate_prep->pre_incubate reaction_start Add Probe Substrate & NADPH Regenerating System pre_incubate->reaction_start incubate Incubate at 37°C reaction_start->incubate terminate Terminate with Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate % Inhibition analyze->calculate end Determine IC50 Value calculate->end

Caption: Workflow for determining the IC50 of this compound on CYP enzymes.

Diagram 3: Logical Flow for Assessing Serotonin Syndrome Risk

Serotonin_Syndrome_Logic cluster_outcomes Potential Outcomes cluster_conclusions Conclusions start Hypothesis: Co-administration of this compound + MAOI increases Serotonin Syndrome risk groups Establish Treatment Groups: 1. Vehicle 2. This compound Only 3. MAOI Only 4. Combination start->groups administer Administer Compounds to Rodents groups->administer observe Blinded Observation and Scoring (Behavioral & Autonomic Signs) administer->observe outcome1 No significant increase in scores in Combo group observe->outcome1 If... outcome2 Significant increase in scores in Combo group observe->outcome2 If... conclusion1 Low risk of pharmacodynamic interaction outcome1->conclusion1 conclusion2 High risk of pharmacodynamic interaction outcome2->conclusion2

References

Technical Support Center: Managing Variability in Animal Responses to Melitracen

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical studies with Melitracen. Our goal is to help you manage and understand the sources of variability in animal responses to this tricyclic antidepressant.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a tricyclic antidepressant (TCA) that primarily works by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin in the synaptic cleft. This action increases the concentration of these neurotransmitters in the brain, which is thought to be the basis of its antidepressant effect. It is often used in combination with the antipsychotic Flupentixol.[1]

Q2: What are the common behavioral tests used to assess the antidepressant-like effects of this compound in rodents?

A2: The most common behavioral tests include the Forced Swim Test (FST) and the Tail Suspension Test (TST), which measure behavioral despair. The Unpredictable Chronic Mild Stress (UCMS) model is also frequently used to induce a depressive-like state, including anhedonia, which can be assessed with the Sucrose Preference Test (SPT).[2][3][4]

Q3: What are the known side effects of this compound in animal studies?

A3: As a tricyclic antidepressant, this compound can cause anticholinergic side effects such as dry mouth, constipation, and urinary retention.[5] At higher doses, it may also lead to sedation or locomotor impairment. Long-term use, especially in combination with flupentixol, has been associated with extrapyramidal symptoms in some clinical cases, a consideration for long-term animal studies.[6]

Q4: Can this compound be administered through the diet?

A4: While oral gavage is the standard for precise dosing, administering drugs through the diet can be an effective, less stressful alternative for chronic studies. This method has been shown to be efficacious for other antidepressants like imipramine. However, it requires careful calculation of drug concentration based on daily food intake to ensure accurate dosing.[7]

Troubleshooting Guides

Issue 1: High Variability in Forced Swim Test (FST) Results

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Animal Strain Different mouse strains exhibit varying baseline immobility and sensitivity to antidepressants. For example, BALB/c mice are generally more "anxious" and may show a more robust response compared to C57BL/6 mice.[8][9][10][11] Recommendation: Use a consistent strain throughout the study and consider a pilot study to determine the most suitable strain for your experimental goals.
Animal Gender Female rodents can show behavioral variations due to the estrous cycle.[12] Recommendation: Use animals of a single gender or balance the number of males and females in each experimental group and analyze the data separately.
Handling and Habituation Inconsistent handling and lack of habituation to the experimenter and testing room can increase stress and variability.[13][14][15] Recommendation: Implement a standardized handling protocol for at least one week before the experiment. Acclimate animals to the testing room for at least 30-60 minutes before the FST.
Water Temperature Water temperature can significantly affect immobility time. Recommendation: Maintain a consistent water temperature (typically 23-25°C) for all animals.
Pre-test Session The inclusion and timing of a pre-test session can influence the results of the test session.[16] Recommendation: Standardize your FST protocol to either include or exclude a pre-test session and maintain consistency.
Issue 2: Inconsistent or Lack of Antidepressant-like Effect in the Unpredictable Chronic Mild Stress (UCMS) Model

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Stressor Predictability If the stressors become predictable, animals may habituate, reducing the effectiveness of the model. Recommendation: Ensure a truly random and unpredictable schedule of various mild stressors.
Duration of Stress Protocol Insufficient duration of the UCMS protocol may not be enough to induce a stable depressive-like phenotype. Recommendation: A typical UCMS protocol lasts for at least 4-8 weeks.[8]
Dietary Factors A high-fat diet can induce neuroinflammation and alter the serotonergic system, potentially confounding the effects of antidepressants.[17][18][19][20] Recommendation: Use a standardized chow and be aware of the potential impact of diet on your results.
Genetic Predisposition Genetic variations, such as polymorphisms in cytochrome P450 (CYP) enzymes, can affect drug metabolism and response.[21][22][23][24][25] Recommendation: While not always feasible, being aware of the genetic background of your animal strain can help in interpreting variable responses.
Drug Administration Timing The timing of this compound administration in relation to the stress protocol is crucial. Recommendation: Administer this compound during the final weeks of the UCMS protocol to assess its therapeutic effect.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Dose)

ParameterFasted StateFed State
Tmax (h) 4.04.0
Cmax (ng/mL) 10.9 ± 3.511.3 ± 3.1
AUC0-t (ng·h/mL) 485.4 ± 161.0511.9 ± 147.9
AUC0-∞ (ng·h/mL) 566.8 ± 190.5591.2 ± 173.2
t½ (h) 62.1 ± 20.661.7 ± 18.1

Data from a bioequivalence study in healthy Chinese volunteers. Specific pharmacokinetic data for this compound in various rodent species is limited in publicly available literature.[26][27][28]

Table 2: Factors Influencing Variability in Antidepressant Response in Animal Models

FactorDescriptionImpact on this compound Response
Species & Strain Different species (e.g., rats vs. mice) and strains within a species (e.g., BALB/c vs. C57BL/6 mice) have different genetic backgrounds and physiological responses.[8][9][10][11]Can lead to significant differences in drug metabolism, distribution, and behavioral outcomes.
Diet The composition of the diet, particularly fat content, can alter gut microbiota, induce inflammation, and affect drug metabolism.[17][18][29][19][20]High-fat diets have been shown to impact the efficacy of serotonergic antidepressants.
Genetics Polymorphisms in genes encoding drug-metabolizing enzymes (e.g., CYP450s) and drug targets can lead to inter-individual differences in drug response.[21][22][23][24][25]Variations in CYP enzymes can alter the metabolism of tricyclic antidepressants, affecting their plasma concentrations and efficacy.
Environment Housing conditions, handling, and the specifics of the experimental procedures can act as confounding stressors.[13][14][15]Can increase baseline stress levels and mask or alter the effects of this compound.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

Objective: To administer a precise dose of this compound orally to mice.

Materials:

  • This compound solution in an appropriate vehicle (e.g., sterile water, 0.5% methylcellulose).

  • Animal scale.

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).

  • 1 mL syringes.

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the correct dose volume. The recommended maximum volume for oral gavage in mice is 10 mL/kg.

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is in the correct position, slowly administer the this compound solution.

  • Post-Administration: Gently remove the gavage needle and return the mouse to its home cage. Monitor the animal for at least 15 minutes for any signs of distress, such as labored breathing.

Protocol 2: Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of this compound by measuring immobility time.

Materials:

  • Glass cylinder (e.g., 25 cm high, 10 cm in diameter).

  • Water at a controlled temperature (23-25°C).

  • Video recording equipment or a stopwatch.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for acute studies).

  • Pre-test Session (Optional but recommended for consistency): Place each mouse individually in the cylinder filled with water (to a depth of 15 cm) for 15 minutes, 24 hours before the test session.

  • Test Session:

    • Place the mouse in the cylinder filled with water.

    • Record the behavior for a 6-minute period.

    • Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.

  • Post-Test: Gently remove the mouse from the water, dry it with a towel, and return it to its home cage.

Visualizations

Melitracen_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Serotonin_Vesicle Serotonin Vesicles Serotonin 5-HT Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine NE Norepinephrine_Vesicle->Norepinephrine Release Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binds Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Binds Neuronal_Response Alleviated Depressive Symptoms Postsynaptic_Receptors->Neuronal_Response Leads to Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (1-2 weeks) Start->Animal_Acclimation Baseline_Behavioral_Testing Baseline Behavioral Testing (e.g., Sucrose Preference) Animal_Acclimation->Baseline_Behavioral_Testing UCMS_Induction Unpredictable Chronic Mild Stress (4-8 weeks) Baseline_Behavioral_Testing->UCMS_Induction Melitracen_Treatment This compound Administration (e.g., Oral Gavage, daily for 2-4 weeks) UCMS_Induction->Melitracen_Treatment Behavioral_Testing Post-Treatment Behavioral Testing (FST, SPT) Melitracen_Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Brain, Blood) Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic High_Variability High Variability in Results? Check_Animal_Factors Review Animal Factors: - Strain - Gender - Health Status High_Variability->Check_Animal_Factors Yes Check_Procedural_Factors Review Procedural Factors: - Handling - Dosing Accuracy - Test Protocol Consistency High_Variability->Check_Procedural_Factors Yes Check_Environmental_Factors Review Environmental Factors: - Housing Conditions - Diet - Light/Noise High_Variability->Check_Environmental_Factors Yes Refine_Protocol Refine Protocol and Re-run Check_Animal_Factors->Refine_Protocol Consult_Literature Consult Literature for Strain/Drug Specifics Check_Animal_Factors->Consult_Literature Check_Procedural_Factors->Refine_Protocol Check_Environmental_Factors->Refine_Protocol

References

Light sensitivity and degradation of Melitracen solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the light sensitivity and degradation of Melitracen solutions.

Frequently Asked Questions (FAQs)

Q1: Is this compound hydrochloride in solution sensitive to light?

There are conflicting reports regarding the photosensitivity of this compound hydrochloride. Some studies on the pure active pharmaceutical ingredient (API) have indicated that it is stable under UV and sunlight exposure, with degradation observed only under oxidative stress (peroxide conditions)[1][2]. However, other studies on combination drug products containing this compound and Flupentixol have concluded that the formulation is photosensitive, leading to a decrease in the potency of this compound upon exposure to various light sources, including sunlight and artificial light[3][4][5][6][7][8].

Given this discrepancy, it is recommended as a best practice to always protect this compound solutions from light to minimize the risk of potential degradation.

Q2: What are the potential consequences of exposing my this compound solution to light?

Exposure of a photosensitive drug solution to light can lead to the degradation of the active compound. This can result in:

  • A decrease in the effective concentration of this compound in your solution, potentially impacting experimental results.

  • The formation of unknown degradation products, which could have different chemical and biological properties, including potential toxicity.

Q3: How should I store my this compound stock solutions and experimental samples?

To ensure the stability and integrity of your this compound solutions, the following storage practices are recommended:

  • Use amber or opaque containers: Store stock solutions and experimental samples in light-protecting containers, such as amber glass vials or tubes wrapped in aluminum foil.

  • Store in the dark: Keep solutions in a light-proof container, such as a drawer or a refrigerator, when not in use.

  • Minimize exposure during handling: When preparing experiments, try to minimize the time that solutions are exposed to ambient light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results with this compound. Degradation of this compound due to light exposure.1. Prepare fresh this compound solutions and ensure they are protected from light at all times. 2. Re-run the experiment using the light-protected solutions. 3. If the issue persists, consider other factors such as solvent stability, pH, or temperature.
Appearance of unexpected peaks in my HPLC chromatogram. Formation of degradation products.1. Compare the chromatogram of a freshly prepared, light-protected solution with that of the solution . 2. If new peaks are present in the exposed solution, they are likely degradation products. 3. A forced degradation study can be performed to confirm the identity of these peaks (see Experimental Protocols section).
Loss of biological activity of my this compound solution. Significant degradation of the active compound.1. Quantify the concentration of this compound in your solution using a validated analytical method (e.g., HPLC-UV). 2. If the concentration is lower than expected, prepare a fresh, light-protected solution.

Experimental Protocols

Protocol 1: Photostability Testing of this compound Solution (Forced Degradation)

This protocol is designed to intentionally degrade the sample to understand its photolytic degradation pathway, in accordance with ICH Q1B guidelines[9].

Objective: To evaluate the photosensitivity of a this compound solution under controlled light exposure.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

    • Transfer the solution into chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials).

    • Prepare a "dark control" sample by wrapping an identical container with aluminum foil.

  • Light Exposure:

    • Place the transparent sample in a photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., a xenon lamp or a combination of cool white and near-UV lamps).

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

    • Place the dark control sample in the same chamber to experience the same temperature conditions.

  • Sample Analysis:

    • At predefined time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and to detect the formation of any degradation products. A suitable method could involve a C18 column with a mobile phase of methanol and a phosphate buffer, with UV detection[10][11].

  • Data Interpretation:

    • Compare the chromatograms of the exposed sample with the dark control and the initial sample.

    • Calculate the percentage of degradation of this compound at each time point.

    • The appearance of new peaks in the chromatogram of the exposed sample indicates the formation of photodegradation products.

Experimental Workflow for Photostability Testing

cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Data Interpretation prep Prepare this compound Solution sample Exposed Sample (Transparent Container) prep->sample control Dark Control (Opaque Container) prep->control chamber Photostability Chamber sample->chamber control->chamber hplc HPLC Analysis chamber->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products hplc->products

Workflow for assessing the photostability of this compound solutions.

Data Presentation

The following table summarizes the conflicting findings on this compound photostability. Researchers should be aware of these differences when designing and interpreting their experiments.

Study Type Sample Light Condition Observed Outcome Reference
Forced DegradationThis compound HCl APIUV light (254 nm)No significant degradation[1][2]
Forced DegradationThis compound HCl APISunlightNo significant degradation[1][2]
Photolytic DegradationFlupentixol-Melitracen TabletsSunlightPotency of this compound decreased[4][5][7]
Photolytic DegradationFlupentixol-Melitracen Tablets25W & 40W BulbPotency of this compound decreased[4][7]
Photolytic DegradationFlupentixol-Melitracen TabletsNormal Room LightPotency of this compound decreased[6]

Signaling Pathways and Degradation Mechanisms

The exact chemical pathways of this compound photodegradation are not well-established in the currently available literature. However, for tricyclic compounds, photodegradation can involve reactions such as oxidation, cyclization, or cleavage of side chains. The anthracene-like core of this compound is a chromophore that can absorb UV light, potentially leading to the formation of reactive excited states.

Logical Relationship of Conflicting Data

cluster_api Pure API Studies cluster_combo Combination Product Studies cluster_conclusion Recommended Action This compound This compound HCl api_stable Reported as Photostable This compound->api_stable [Ref: 3, 6] combo_labile Reported as Photolabile This compound->combo_labile [Ref: 1, 2, 4, 5, 7, 8] protect Protect from Light api_stable->protect Precautionary combo_labile->protect Necessary

Conflicting data on this compound photostability and the resulting recommendation.

References

Validation & Comparative

Comparative Efficacy of Melitracen and Amitriptyline in Preclinical Depression Models: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of two tricyclic antidepressants (TCAs), Melitracen and amitriptyline, in established rodent models of depression. While both compounds share a core mechanism of action, this document collates available experimental data to discern potential differences in their antidepressant-like effects. The information is intended to support further research and drug development efforts in the field of neuropsychopharmacology.

Mechanism of Action

Both this compound and amitriptyline are classified as tricyclic antidepressants. Their primary mechanism of action involves the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1][2][3][4] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), these drugs increase the concentration and prolong the activity of these key monoamines in the brain, which is thought to be the basis of their antidepressant effects.[1][2]

Amitriptyline is also known to have antagonistic effects on a variety of other receptors, including muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[3] These additional interactions contribute to its side-effect profile, which includes sedation, dry mouth, and dizziness.[3] The exact and complete mechanism of action for this compound is not as extensively detailed in the available literature, but it is understood to operate similarly to other TCAs.[2]

Signaling Pathway of Tricyclic Antidepressants

The following diagram illustrates the general signaling pathway affected by tricyclic antidepressants like this compound and amitriptyline.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with 5-HT & NE neurotransmitter Increased 5-HT & NE Concentration vesicle->neurotransmitter Release reuptake SERT / NET Transporters tca This compound / Amitriptyline tca->reuptake Inhibition neurotransmitter->reuptake receptors Postsynaptic Receptors neurotransmitter->receptors Binding signal Downstream Signaling receptors->signal Activation

Figure 1: General signaling pathway of tricyclic antidepressants.

Preclinical Models of Depression: Experimental Protocols

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly used preclinical screening tools to assess the efficacy of antidepressant drugs. These models are based on the principle of inducing a state of behavioral despair in rodents, which can be reversed by effective antidepressant treatment.

Forced Swim Test (FST) Protocol

The FST is a widely used model for evaluating antidepressant activity.[5] The protocol generally involves two sessions:

  • Pre-test Session (Day 1): Rodents are individually placed in a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where they cannot touch the bottom or escape. This session typically lasts for 15 minutes. This initial exposure to the inescapable stressor induces a state of immobility.

  • Test Session (Day 2): Approximately 24 hours after the pre-test, the animals are placed back into the swim cylinder for a shorter duration, usually 5-6 minutes. The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded. Antidepressant compounds are expected to decrease the duration of immobility and increase active behaviors like swimming and climbing.

Tail Suspension Test (TST) Protocol

The TST is another predictive model for antidepressant efficacy, primarily used in mice.[6]

  • Acclimation: Mice are brought to the testing room to acclimate for at least one hour before the test begins.

  • Suspension: Each mouse is suspended by its tail from a horizontal bar using adhesive tape, at a height where it cannot reach any surfaces.

  • Observation: The behavior of the mouse is recorded for a period of 6 minutes. The primary measure is the total duration of immobility. Antidepressant treatment is expected to reduce the time spent immobile.

The following diagram illustrates the general workflow for these preclinical experiments.

cluster_setup Experimental Setup cluster_test Behavioral Testing cluster_analysis Data Analysis animal_model Rodent Model (e.g., Mice, Rats) drug_admin Drug Administration (Vehicle, this compound, Amitriptyline) animal_model->drug_admin fst Forced Swim Test (FST) drug_admin->fst tst Tail Suspension Test (TST) drug_admin->tst measurement Measure Immobility Time fst->measurement tst->measurement comparison Compare Drug Groups to Vehicle Control measurement->comparison conclusion Determine Antidepressant-like Effect comparison->conclusion

Figure 2: General workflow of preclinical antidepressant screening.

Comparative Efficacy Data

A thorough review of the available scientific literature did not yield any direct comparative studies of this compound versus amitriptyline in preclinical depression models. Furthermore, no specific quantitative data from forced swim or tail suspension tests for this compound administered alone was found. The majority of the available research on this compound focuses on its clinical use in combination with the antipsychotic flupentixol.

In contrast, amitriptyline has been extensively studied in these preclinical paradigms. The following table summarizes representative findings on the effect of amitriptyline in the Forced Swim Test and Tail Suspension Test. It is important to note that results can vary based on the specific experimental conditions, such as the animal strain, drug dosage, and precise protocol.

Drug Preclinical Model Dosage Observed Effect Supporting Evidence
Amitriptyline Forced Swim Test (FST)10-20 mg/kg- Decreased immobility time- Increased climbing behavior[7][8][9][10]
Tail Suspension Test (TST)10 mg/kg- Decreased immobility time[11]
This compound Forced Swim Test (FST)Not AvailableNot AvailableNo preclinical data found in the conducted searches.
Tail Suspension Test (TST)Not AvailableNot AvailableNo preclinical data found in the conducted searches.

Conclusion

Both this compound and amitriptyline are tricyclic antidepressants that function by inhibiting the reuptake of serotonin and norepinephrine. While amitriptyline has demonstrated consistent antidepressant-like effects in preclinical models such as the Forced Swim Test and Tail Suspension Test by reducing immobility, there is a notable absence of publicly available preclinical data for this compound in these standard models. This data gap prevents a direct, evidence-based comparison of their efficacy in a preclinical setting.

For researchers and drug development professionals, this highlights a critical area for future investigation. Head-to-head preclinical studies of this compound and amitriptyline are necessary to provide a direct comparison of their antidepressant efficacy and to further elucidate the pharmacological profile of this compound as a monotherapy. Such studies would be invaluable in understanding the relative therapeutic potential of these two compounds.

References

Melitracen Versus SSRIs: A Comparative Analysis of Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological mechanisms of Melitracen, a tricyclic antidepressant (TCA), and Selective Serotonin Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants. This analysis is supported by available experimental data and methodologies to inform research and drug development.

Overview of Mechanisms

This compound, a member of the tricyclic antidepressant class, exerts its therapeutic effects by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminals.[1][2] This non-selective action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[1] Additionally, this compound is reported to possess dopamine D1 and D2 receptor antagonist properties, a feature not typically associated with SSRIs.[1] The pharmacology of this compound has not been as extensively investigated as that of SSRIs, and much of its mechanistic understanding is extrapolated from its structural class.[3]

Selective Serotonin Reuptake Inhibitors (SSRIs), in contrast, are characterized by their high affinity and selectivity for the serotonin transporter (SERT).[2][4] By selectively blocking SERT, SSRIs increase the extracellular levels of serotonin without significantly affecting norepinephrine reuptake.[2] This selectivity is a key differentiator from TCAs and contributes to a generally more tolerable side effect profile.[4][5][6]

Primary Pharmacological Targets: A Comparative Table

Due to the limited availability of publicly accessible, direct comparative binding affinity data for this compound, this table presents a qualitative and quantitative comparison based on established knowledge of TCAs and SSRIs. Note: Quantitative values for this compound are not widely reported in peer-reviewed literature.

TargetThis compound (as a TCA)SSRIs (Representative Values)Primary Function
Serotonin Transporter (SERT) Inhibition (Non-selective)High-affinity inhibition (Selective)Reuptake of serotonin from the synaptic cleft
Norepinephrine Transporter (NET) Inhibition (Non-selective)Low to negligible affinityReuptake of norepinephrine from the synaptic cleft
Dopamine D1/D2 Receptors AntagonismNo significant affinityModulation of dopaminergic signaling
Histamine H1 Receptors AntagonismLow to negligible affinityInvolved in sedation and weight gain
Muscarinic M1 Receptors AntagonismLow to negligible affinityAssociated with anticholinergic side effects (dry mouth, constipation, etc.)
Alpha-1 Adrenergic Receptors AntagonismLow to negligible affinityCan lead to orthostatic hypotension and dizziness

Data for SSRIs are compiled from various sources and represent a range for commonly prescribed agents like fluoxetine, sertraline, and paroxetine.

Downstream Signaling Pathways

The initial interaction of this compound and SSRIs with their primary targets triggers a cascade of downstream signaling events that are believed to be crucial for their therapeutic effects.

This compound (Tricyclic Antidepressant)

As a dual serotonin and norepinephrine reuptake inhibitor, this compound's downstream effects are broader than those of SSRIs. The increased availability of both neurotransmitters can lead to the activation of various G-protein coupled receptors, subsequently modulating intracellular signaling cascades. One of the key pathways implicated in the action of antidepressants is the cyclic AMP (cAMP) signaling pathway.[7][8] Activation of this pathway leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuroplasticity, including Brain-Derived Neurotrophic Factor (BDNF).[7][8] The dopamine receptor antagonism of this compound further complicates its signaling profile, potentially impacting pathways involved in reward and motivation.[9]

Selective Serotonin Reuptake Inhibitors (SSRIs)

The sustained increase in synaptic serotonin levels caused by SSRIs leads to the desensitization of presynaptic 5-HT1A autoreceptors, resulting in enhanced serotonin release.[4] A significant downstream target for SSRIs is the BDNF-TrkB signaling pathway.[7] Chronic antidepressant treatment has been shown to increase the expression of BDNF.[7] BDNF, in turn, binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating signaling cascades that promote neuronal survival, differentiation, and synaptic plasticity.[7] Recent evidence suggests that several antidepressants, including SSRIs, may also directly bind to TrkB, facilitating BDNF's action.

The following diagram illustrates the generalized downstream signaling pathways for this compound and SSRIs.

G cluster_this compound This compound Mechanism cluster_ssri SSRI Mechanism This compound This compound SERT_M SERT This compound->SERT_M Inhibits NET_M NET This compound->NET_M Inhibits Dopamine_R Dopamine R (D1/D2) This compound->Dopamine_R Antagonizes Serotonin_M ↑ Serotonin Norepinephrine_M ↑ Norepinephrine Dopamine_Block Dopamine Signal Blockade GPCR_M GPCR Activation Serotonin_M->GPCR_M Norepinephrine_M->GPCR_M cAMP_M ↑ cAMP GPCR_M->cAMP_M CREB_M ↑ pCREB cAMP_M->CREB_M BDNF_M ↑ BDNF Expression CREB_M->BDNF_M Neuroplasticity_M Neuroplasticity BDNF_M->Neuroplasticity_M SSRI SSRIs SERT_S SERT SSRI->SERT_S Selectively Inhibits TrkB TrkB Receptor SSRI->TrkB Direct Binding (Recent Evidence) Serotonin_S ↑ Serotonin Autoreceptor 5-HT1A Autoreceptor Desensitization Serotonin_S->Autoreceptor BDNF_S ↑ BDNF Expression Serotonin_S->BDNF_S Autoreceptor->Serotonin_S BDNF_S->TrkB Activates Signaling_S Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkB->Signaling_S Neuroplasticity_S Neuroplasticity Signaling_S->Neuroplasticity_S

Caption: Comparative signaling pathways of this compound and SSRIs.

Experimental Protocols

The determination of a compound's binding affinity to neurotransmitter transporters and receptors is fundamental to its pharmacological characterization. Below are generalized protocols for key experimental assays.

Radioligand Binding Assay for Transporter/Receptor Affinity

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific transporter or receptor.

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing the human transporter (e.g., hSERT, hNET) or receptor of interest are cultured.

    • Cells are harvested and homogenized in an appropriate buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

  • Binding Reaction:

    • A constant concentration of a specific radioligand (e.g., [³H]-citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

    • Incubations are carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a typical radioligand binding assay.

G cluster_workflow Radioligand Binding Assay Workflow start Start prep Membrane Preparation (Cells expressing target) start->prep incubate Incubation: Membranes + Radioligand + Test Compound prep->incubate filter Rapid Filtration incubate->filter wash Wash to remove unbound ligand filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

References

A Comparative Analysis of Melitracen and Other Tricyclic Antidepressants in Head-to-Head Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy and safety of melitracen against other tricyclic antidepressants (TCAs) based on available head-to-head clinical trial data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Efficacy and Safety Data

While direct head-to-head clinical trials exhaustively comparing this compound with a wide range of other TCAs are not abundantly available in publicly accessible literature, a notable study provides a comparative analysis against amitriptyline. The following tables summarize the quantitative data from a key clinical trial, offering insights into the relative performance of these drugs.

Table 1: Comparative Efficacy of this compound vs. Amitriptyline

Outcome MeasureThis compoundAmitriptylineStatistical Significance
Global Improvement Score 2.52.6Not Statistically Significant
Hamilton Rating Scale for Depression (HAMD) No significant difference between groupsNo significant difference between groupsNot Statistically Significant

Data from a comparative study on the effects of this compound and amitriptyline in the treatment of endogenous depression.

Table 2: Comparative Safety and Tolerability of this compound vs. Amitriptyline

Adverse EffectThis compoundAmitriptyline
Incidence of Side Effects LowerHigher
Severity of Side Effects MilderMore Severe

Qualitative comparison from the same study, highlighting a better tolerability profile for this compound.

Experimental Protocols

The methodologies employed in the cited clinical trials are crucial for interpreting the results. Below is a detailed description of the experimental protocol for the comparative study of this compound and amitriptyline.

Study Design: A double-blind, randomized controlled trial was conducted to compare the efficacy and safety of this compound and amitriptyline in patients diagnosed with endogenous depression.

Patient Population: The study enrolled patients with a confirmed diagnosis of endogenous depression. Specific inclusion and exclusion criteria were applied to ensure a homogenous study population.

Treatment Regimen:

  • This compound Group: Patients received a daily dose of 50 mg of this compound.

  • Amitriptyline Group: Patients received a daily dose of 150 mg of amitriptyline.

Assessment and Endpoints:

  • Primary Efficacy Endpoint: The primary measure of efficacy was the change in the Hamilton Rating Scale for Depression (HAMD) score from baseline to the end of the treatment period.

  • Secondary Efficacy Endpoint: A global improvement score was also used to assess the overall clinical response.

  • Safety Assessment: The incidence and severity of adverse effects were systematically recorded and compared between the two treatment groups.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and the structure of the clinical trials, the following diagrams are provided.

TCA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA TCA (e.g., this compound, Amitriptyline) SERT Serotonin Transporter (SERT) TCA->SERT Inhibits NET Norepinephrine Transporter (NET) TCA->NET Inhibits Serotonin Serotonin Norepinephrine Norepinephrine Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Increased Binding Norepinephrine->Postsynaptic_Receptors Increased Binding Neuronal_Response Alleviation of Depressive Symptoms Postsynaptic_Receptors->Neuronal_Response

Caption: General mechanism of action for Tricyclic Antidepressants (TCAs).

Clinical_Trial_Workflow cluster_setup Study Setup cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis Patient_Screening Patient Screening and Inclusion/Exclusion Assessment Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (HAMD) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Melitracen_Arm This compound (50 mg/day) Randomization->Melitracen_Arm Amitriptyline_Arm Amitriptyline (150 mg/day) Randomization->Amitriptyline_Arm Efficacy_Assessment Efficacy Assessment (HAMD, Global Improvement) Melitracen_Arm->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Melitracen_Arm->Safety_Monitoring Amitriptyline_Arm->Efficacy_Assessment Amitriptyline_Arm->Safety_Monitoring Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Experimental workflow for the comparative clinical trial.

A Comparative Analysis of Melitracen/Flupentixol Combination Therapy Versus Monotherapy in the Management of Depression and Anxiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fixed-dose combination of Melitracen, a tricyclic antidepressant, and Flupentixol, a typical antipsychotic, is utilized in various regions for the management of mild to moderate depression and anxiety. This guide provides a comparative overview of the available clinical data on the combination therapy versus monotherapy, with a focus on efficacy, safety, and underlying mechanisms of action. While clinical evidence for the combination product and for Flupentixol as a monotherapy in depressive and anxiety states is available, a notable gap exists in the scientific literature regarding the efficacy and safety of this compound as a standalone treatment for these conditions.

Mechanism of Action: A Synergistic Approach

The therapeutic rationale for combining this compound and Flupentixol lies in their complementary pharmacological actions, targeting multiple neurotransmitter systems implicated in the pathophysiology of depression and anxiety.

This compound , a tricyclic antidepressant (TCA), primarily functions by inhibiting the reuptake of norepinephrine and serotonin in the presynaptic terminals of neurons.[1][2] This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.[1][2] Additionally, this compound exhibits affinity for other receptors, which may contribute to both its therapeutic effects and side-effect profile.[1][2]

Flupentixol is a thioxanthene derivative and a typical antipsychotic that acts as an antagonist at dopamine D1 and D2 receptors.[3][4][5] At low doses (0.5 mg - 3 mg), it demonstrates anxiolytic and antidepressant properties, which are thought to be mediated by the blockade of presynaptic dopamine D2/D3 autoreceptors, resulting in increased dopamine release.[3] Its antipsychotic effects at higher doses are attributed to the blockade of postsynaptic dopamine receptors.[4][5] Flupentixol also has some affinity for 5-HT2A receptors.[3]

The combination of these two agents is hypothesized to provide a rapid onset of action and a broad spectrum of efficacy, addressing both the depressive and anxious components of affective disorders.

Signaling Pathways

The following diagram illustrates the proposed signaling pathways for the combination of this compound and Flupentixol.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Serotonin Serotonin SERT->Serotonin Norepinephrine Norepinephrine NET->Norepinephrine Flupentixol Flupentixol D2_auto D2 Autoreceptor Flupentixol->D2_auto Antagonizes Dopamine Dopamine D2_auto->Dopamine 5HT_receptor 5-HT Receptor Serotonin->5HT_receptor NE_receptor NE Receptor Norepinephrine->NE_receptor D2_receptor D2 Receptor Dopamine->D2_receptor Neuronal_Response_1 Antidepressant/ Anxiolytic Effect 5HT_receptor->Neuronal_Response_1 Leads to Neuronal_Response_2 Antidepressant Effect NE_receptor->Neuronal_Response_2 Leads to Neuronal_Response_3 Anxiolytic/ Antidepressant Effect D2_receptor->Neuronal_Response_3 Modulates Flupentixol_post Flupentixol Flupentixol_post->D2_receptor Antagonizes

Caption: Proposed mechanism of action for this compound and Flupentixol combination.

Comparative Efficacy Data

Table 1: Efficacy of this compound/Flupentixol Combination Therapy in Depression and Anxiety

Study/IndicationComparison Group(s)Key Efficacy MeasuresResults
Depression & Anxiety in Chronic Somatic Diseases Sertraline + PlaceboHamilton Depression Rating Scale (HAM-D) and Hamilton Anxiety Rating Scale (HAM-A) response ratesCombination group showed significantly higher response rates on HAM-D at day 8 and 15, and on HAM-A at days 4, 8, and 15 compared to the sertraline + placebo group. No significant differences at the final endpoint (day 29).[6][7][8]
Irritable Bowel Syndrome with Anxiety & Depression Trimebutine aloneImprovement rates in gastrointestinal symptoms, HAM-D, and HAM-A scoresCombination therapy group had significantly higher improvement in GI symptoms, HAM-D, and HAM-A scores at 4 weeks compared to trimebutine monotherapy.[9]
Refractory Chronic Cough PlaceboCough resolution rate and change in Cough Symptom Score (CSS)The combination therapy group had a significantly higher cough resolution rate (65.3% vs 32.0%) and a greater reduction in CSS compared to placebo after two weeks.[5][10]

Table 2: Efficacy of Flupentixol Monotherapy in Depression and Anxiety

Study/IndicationComparison Group(s)Key Efficacy MeasuresResults
Mild to Moderate Anxiety/Depression PlaceboSymptom rating scaleFlupentixol was significantly more effective than placebo in relieving symptoms.[11]
Depression in General Practice PlaceboSymptom rating scale65% of patients treated with Flupentixol showed satisfactory improvement compared to 50% in the placebo group.[12]
Depression in General Practice AmitriptylineVarious depression and anxiety rating scalesNo significant differences between Flupentixol and amitriptyline on most ratings, with trends favoring Flupentixol, particularly in reducing anxiety scores.[12]

Note: No clinical trial data specifically evaluating the efficacy of this compound monotherapy for depression or anxiety was identified in the conducted literature search.

Comparative Safety and Tolerability

The adverse effect profiles of the combination therapy and Flupentixol monotherapy are summarized below.

Table 3: Common Adverse Events Associated with this compound/Flupentixol Combination and Flupentixol Monotherapy

Adverse EventThis compound/Flupentixol CombinationFlupentixol Monotherapy
Neurological Insomnia, restlessness, agitation, dizziness, tremor, headache.[13] Extrapyramidal symptoms are possible.Slight extrapyramidal symptoms, insomnia.[13]
Anticholinergic Dry mouth, constipation, accommodation disorder.[13]Weak anticholinergic effects.
General Fatigue.[13]Mild and infrequent side effects reported.[11]
Cardiovascular Increased heart rate.-
Gastrointestinal Indigestion.-

It is important to note that the combination of a tricyclic antidepressant and an antipsychotic carries the potential for additive side effects, including sedation, anticholinergic effects, and cardiovascular effects. The low doses used in the combination product aim to minimize these risks.

Experimental Protocols: A Representative Clinical Trial Workflow

While specific protocols for a direct comparative study are not available, a typical randomized, double-blind, parallel-group clinical trial to compare the this compound/Flupentixol combination with its monocomponents would follow a workflow similar to the one outlined below.

cluster_setup Study Setup & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (HAM-D, HAM-A, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (this compound + Flupentixol) Randomization->Group_A Group_B Group B (this compound + Placebo) Randomization->Group_B Group_C Group C (Flupentixol + Placebo) Randomization->Group_C Follow_Up_Visits Follow-up Visits (e.g., Weeks 2, 4, 8, 12) Group_A->Follow_Up_Visits Group_B->Follow_Up_Visits Group_C->Follow_Up_Visits Efficacy_Assessment Efficacy Assessment (HAM-D, HAM-A) Follow_Up_Visits->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Follow_Up_Visits->Safety_Assessment Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A typical experimental workflow for a comparative clinical trial.

Key Methodological Considerations for a Comparative Study:

  • Patient Population: Clearly defined diagnostic criteria for depression and/or anxiety (e.g., DSM-5 or ICD-11).

  • Inclusion/Exclusion Criteria: Stringent criteria to ensure a homogenous study population and minimize confounding variables.

  • Dosage: Fixed doses for the combination and monotherapy arms, with clear titration schedules if applicable.

  • Outcome Measures: Standardized and validated rating scales for depression and anxiety (e.g., HAM-D, HAM-A, Beck Depression Inventory, Beck Anxiety Inventory).

  • Safety Monitoring: Systematic collection of adverse events, vital signs, and laboratory data.

  • Statistical Analysis: Appropriate statistical methods to compare the efficacy and safety outcomes between the treatment groups.

Conclusion and Future Directions

The combination of this compound and Flupentixol is positioned as a therapeutic option for patients with mixed anxiety and depression, with some clinical data supporting its efficacy in various contexts. The rationale for its use is based on the synergistic action of a tricyclic antidepressant and a low-dose antipsychotic. However, the evidence base is limited by the lack of direct, head-to-head comparative studies against its individual components.

Future research should prioritize well-designed, randomized controlled trials to directly compare the efficacy and safety of the this compound/Flupentixol combination with this compound monotherapy and Flupentixol monotherapy. Such studies are crucial to definitively establish the contribution of each component to the overall therapeutic effect and to better delineate the patient populations that would derive the most benefit from the combination therapy versus a single agent. Furthermore, given the widespread use of newer generation antidepressants such as SSRIs and SNRIs, comparative effectiveness research between the this compound/Flupentixol combination and these agents is also warranted.

References

Evaluating Melitracen's Efficacy: A Comparison of Cross-Over and Parallel Study Designs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Clinical Trial Design for the Antidepressant Melitracen

The robust evaluation of a psychotropic agent's efficacy is paramount in drug development. For this compound, a thioxanthene derivative with anxiolytic and antidepressant properties, often in combination with Flupentixol, the choice of clinical trial design significantly impacts the interpretability and validity of the findings. This guide provides a comparative analysis of the cross-over study design versus the more conventional parallel-group design for assessing this compound's efficacy, supported by experimental data and detailed protocols.

The Cross-Over Study Design: An In-Depth Look

In a cross-over study, each participant serves as their own control, receiving all treatments under investigation in a sequential, randomized order.[1] This design is particularly advantageous in reducing the influence of confounding covariates and minimizing inter-subject variability, thus often requiring a smaller sample size compared to parallel-group studies.[2]

Experimental Protocol: A Representative Cross-Over Study

1. Participant Selection:

  • Inclusion Criteria: Patients diagnosed with Major Depressive Disorder (MDD) according to established diagnostic criteria (e.g., DSM-5), with a baseline score on the Hamilton Depression Rating Scale (HAM-D) indicative of at least moderate depression.

  • Exclusion Criteria: History of non-response to this compound or other tricyclic antidepressants, presence of other major psychiatric or medical conditions that could confound the results, and recent use of other psychotropic medications.

2. Study Design and Interventions:

  • A randomized, double-blind, placebo-controlled cross-over design is employed.

  • Participants are randomly assigned to one of two treatment sequences:

    • Sequence A: this compound followed by Placebo.

    • Sequence B: Placebo followed by this compound.

  • Each treatment period lasts for a pre-defined duration (e.g., 6-8 weeks).

3. Washout Period:

  • A crucial element in cross-over designs is the washout period between treatments, designed to eliminate the effects of the first treatment before the second one begins.[1] The duration of the washout is determined by the half-life of the drug. For antidepressants, a washout period of 2-5 half-lives is often considered the safest strategy to avoid drug interactions.[5] For this compound, a washout period of at least two weeks is a common consideration.[4]

4. Efficacy Assessment:

  • The primary efficacy endpoint is the change in the total score on a standardized depression rating scale, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS), from the beginning to the end of each treatment period.[6]

  • Secondary endpoints can include response rates (percentage of patients with a ≥50% reduction in HAM-D score) and remission rates (percentage of patients with a HAM-D score within the normal range).

5. Statistical Analysis:

  • The primary analysis involves a paired comparison of the outcomes for each patient between the this compound and placebo treatment periods.

  • Statistical tests that account for the paired nature of the data, such as a paired t-test or a mixed-effects model, are used to assess the treatment effect. The model would include terms for treatment, period, and treatment sequence to check for any carry-over or period effects.

Workflow of a Cross-Over Study

cluster_0 Recruitment & Randomization cluster_1 Treatment Period 1 cluster_2 Washout Period cluster_3 Treatment Period 2 (Cross-over) cluster_4 Analysis Start Patient Screening Inclusion Inclusion Criteria Met Start->Inclusion Randomization Randomization Inclusion->Randomization GroupA1 Group A: this compound Randomization->GroupA1 GroupB1 Group B: Placebo Randomization->GroupB1 Assessment1 Efficacy Assessment 1 GroupA1->Assessment1 GroupB1->Assessment1 Washout Washout Assessment1->Washout GroupA2 Group A: Placebo Washout->GroupA2 GroupB2 Group B: this compound Washout->GroupB2 Assessment2 Efficacy Assessment 2 GroupA2->Assessment2 GroupB2->Assessment2 Analysis Data Analysis Assessment2->Analysis

Caption: Workflow of a 2x2 cross-over study design.

Comparison with Parallel-Group Study Design

The most common alternative to the cross-over design is the parallel-group randomized controlled trial (RCT). In this design, participants are randomly assigned to a treatment group (e.g., this compound) or a control group (e.g., placebo or another active drug) and remain in that group for the duration of the study.[1]

Experimental Protocol: A Representative Parallel-Group Study

The following protocol is based on a randomized, double-blind, parallel-group study comparing a Flupentixol-Melitracen combination (Deanxit) to Dothiepin in patients with anxiety and/or depression.[7]

1. Participant Selection:

  • Inclusion Criteria: Patients aged 18-65 years with a diagnosis of anxiety and/or depression co-morbid with a general medical illness.

  • Exclusion Criteria: Similar to the cross-over design, excluding patients with contraindications to the study medications.

2. Study Design and Interventions:

  • A randomized, double-blind, parallel-group design.

  • Participants are randomly assigned to one of two groups:

    • Group 1: Receives the Flupentixol-Melitracen combination.

    • Group 2: Receives Dothiepin (an active comparator).

  • The treatment duration is typically 8 weeks.

3. Efficacy Assessment:

  • Primary efficacy is measured by the change in scores on the Hamilton Anxiety Rating Scale (HAM-A) and the Hamilton Depression Rating Scale (HAM-D) from baseline to the end of the study.

  • Secondary measures include the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.

4. Statistical Analysis:

  • The primary analysis involves comparing the mean change in HAM-A and HAM-D scores between the two treatment groups using an independent samples t-test or an Analysis of Covariance (ANCOVA) to adjust for baseline differences.

Workflow of a Parallel-Group Study

cluster_0 Recruitment & Randomization cluster_1 Treatment Period cluster_2 Analysis Start Patient Screening Inclusion Inclusion Criteria Met Start->Inclusion Randomization Randomization Inclusion->Randomization GroupA Group A: this compound Randomization->GroupA GroupB Group B: Comparator Randomization->GroupB Assessment Efficacy Assessment GroupA->Assessment GroupB->Assessment Analysis Data Analysis Assessment->Analysis

Caption: Workflow of a parallel-group study design.

Quantitative Data Summary

The following tables summarize hypothetical but representative data from both study designs to illustrate the potential findings.

Table 1: Efficacy Results from a Hypothetical Cross-Over Study of this compound for Depression

Outcome MeasureThis compoundPlacebop-value
Mean Change in HAM-D Score (Baseline to End of Treatment) -12.5 (± 4.2)-6.8 (± 3.5)<0.001
Response Rate (≥50% HAM-D reduction) 65%30%<0.01
Remission Rate (HAM-D ≤ 7) 40%15%<0.05

Table 2: Efficacy Results from a Hypothetical Parallel-Group Study of this compound vs. an Active Comparator for Depression

Outcome MeasureThis compoundActive Comparatorp-value
Mean Change in HAM-D Score (Baseline to Week 8) -11.8 (± 5.1)-10.5 (± 5.5)>0.05 (non-inferiority may be met)
Response Rate (≥50% HAM-D reduction) 62%58%>0.05
Remission Rate (HAM-D ≤ 7) 38%35%>0.05

Objective Comparison and Recommendations

FeatureCross-Over Study DesignParallel-Group Study DesignRecommendation for this compound Efficacy Trials
Statistical Power Higher, as each subject is their own control, reducing variance.[2]Lower, requires a larger sample size to achieve the same power.For initial efficacy and dose-finding studies where minimizing sample size is a priority, a cross-over design can be advantageous.
Bias Reduced inter-subject variability. However, susceptible to period and carry-over effects.[1]Less susceptible to carry-over effects, but vulnerable to baseline differences between groups despite randomization.A parallel-group design is generally considered more robust for confirmatory Phase III trials due to the lower risk of carry-over effects confounding the results.
Study Duration Can be longer for each participant due to multiple treatment periods and a washout phase.Shorter duration for each participant.For long-acting formulations of this compound or in studies with a long treatment duration, a parallel-group design is more practical.
Participant Burden Higher, as participants undergo multiple treatments and a washout period.Lower, as each participant receives only one treatment.The lower burden of a parallel-group design may lead to better recruitment and lower dropout rates.
Applicability Best for chronic, stable conditions where the treatment effect is reversible.[8]Suitable for a wide range of conditions, including acute and chronic illnesses.While depression is a chronic condition, the potential for carry-over effects from an effective antidepressant makes the parallel-group design a safer choice for definitive efficacy assessment.

References

Placebo-Controlled Trials of Melitracen for Anxiety Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of research into melitracen as a standalone therapy for anxiety disorders necessitates a shift in focus towards its more commonly studied formulation: a fixed-dose combination with flupentixol. This guide provides a comprehensive comparison of the available placebo-controlled trial data for this combination product, offering insights for researchers, scientists, and drug development professionals. The evidence presented is primarily from studies where anxiety and depression are comorbid with other conditions, as trials specifically targeting primary anxiety disorders are limited.

Mechanism of Action

This compound is a tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin (5-HT) in the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the brain.[1] Flupentixol, a thioxanthene antipsychotic, acts as an antagonist at dopamine D1 and D2 receptors.[2] In low doses, it is reported to have anxiolytic and antidepressant effects.[2] The combination of these two agents is believed to have a synergistic effect, with a rapid onset of action.[3]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Transporter Norepinephrine Transporter Synaptic_NE Synaptic Norepinephrine 5HT_Transporter Serotonin Transporter Synaptic_5HT Synaptic Serotonin D1_Receptor Dopamine D1 Receptor D2_Receptor Dopamine D2 Receptor This compound This compound This compound->NE_Transporter Inhibits This compound->5HT_Transporter Inhibits Flupentixol Flupentixol Flupentixol->D1_Receptor Antagonizes Flupentixol->D2_Receptor Antagonizes Dopamine Dopamine cluster_screening Screening & Enrollment cluster_treatment Treatment Arms Eligibility Patient Eligibility Criteria Met (e.g., Anxiety/Depression Diagnosis) Consent Informed Consent Eligibility->Consent Baseline Baseline Assessment (e.g., HAM-A, HAM-D) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Flupentixol/Melitracen Randomization->GroupA GroupB Placebo or Active Comparator Randomization->GroupB FollowUp Follow-up Assessments (e.g., Weeks 2, 4, 8, 12) GroupA->FollowUp GroupB->FollowUp Endpoint Primary & Secondary Endpoints (e.g., Change in HAM-A/HAM-D scores) FollowUp->Endpoint Analysis Statistical Analysis Endpoint->Analysis

References

A Comparative Guide to the Bioequivalence of Two Melitracen Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bioequivalence of two fixed-dose combination (FDC) tablet formulations containing 10 mg of Melitracen and 0.5 mg of Flupentixol. The data and protocols presented are based on a pivotal study conducted in healthy Chinese volunteers under both fasted and fed conditions. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the pharmacokinetic comparability of different this compound formulations.

Experimental Data Summary

The primary objective of the cornerstone study was to compare the rate and extent of absorption of a test FDC formulation against a reference FDC product. The key pharmacokinetic parameters establishing bioequivalence—Cmax, AUC0–t, and AUC0-∞—were evaluated. The geometric mean ratios (GMR) of these parameters and their corresponding 90% confidence intervals (CIs) were all found to be within the standard bioequivalence acceptance range of 80% to 125%.[1][2][3][4][5]

Table 1: Bioequivalence Assessment of this compound (10 mg) under Fasted Conditions

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 23.5 ± 7.223.1 ± 6.5101.7% (94.9% - 109.1%)
AUC0-t (ng·h/mL) 398.7 ± 146.3391.5 ± 134.8101.8% (96.3% - 107.6%)
AUC0-∞ (ng·h/mL) 436.4 ± 161.8428.9 ± 150.1101.7% (96.2% - 107.6%)
Tmax (h) 5.0 (3.0 - 8.0)5.0 (3.0 - 10.0)-
t½ (h) 37.8 ± 16.936.9 ± 15.3-

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration (data presented as median and range); t½: Elimination half-life.

Table 2: Bioequivalence Assessment of this compound (10 mg) under Fed Conditions

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 28.1 ± 8.127.5 ± 7.0102.1% (95.1% - 109.6%)
AUC0-t (ng·h/mL) 510.6 ± 189.2499.8 ± 175.4102.1% (96.5% - 108.1%)
AUC0-∞ (ng·h/mL) 556.7 ± 208.5544.1 ± 192.6102.2% (96.5% - 108.3%)
Tmax (h) 5.0 (3.0 - 8.0)5.0 (4.0 - 10.0)-
t½ (h) 39.5 ± 14.838.7 ± 13.9-

Detailed Experimental Protocols

The bioequivalence of the two this compound/Flupentixol FDC formulations was established through a meticulously designed study.

Study Design

The investigation was structured as a single-dose, randomized, open-label, two-period crossover study.[1][2][4] It was conducted in two separate arms: one under fasted conditions and another under fed conditions, to assess any potential food effects on drug absorption.

  • Participants: The study enrolled healthy Chinese subjects. The fasted arm included 24 participants (16 male, 8 female), and the fed arm also initially included 24 participants (16 male, 8 female).[1][2][5]

  • Randomization and Dosing: In the first period, subjects were randomly assigned to receive a single tablet of either the test or the reference formulation. Following a two-week washout period, subjects received the alternate formulation in the second period.[1][2][4]

  • Blood Sampling: Venous blood samples were collected from each participant at scheduled intervals up to 144 hours post-administration to characterize the plasma concentration-time profile of this compound.[1][2][4]

Analytical Methodology

The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A solid-phase extraction technique was employed to isolate this compound from the plasma matrix.[2]

  • Chromatography and Detection: The analysis was performed using a Shimadzu LC-30 system coupled with an API 5500 tandem mass spectrometer. Detection was carried out in the positive ion mode using multiple reaction monitoring (MRM).[2]

  • Linearity: The analytical method demonstrated excellent linearity over a concentration range of 0.100 to 100 ng/mL for this compound.[2]

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis methods.[2]

  • Parameter Calculation: Cmax and Tmax were obtained directly from the observed plasma concentration data. The linear trapezoidal rule was used to calculate AUC0–t.[2]

  • Bioequivalence Determination: To determine bioequivalence, an analysis of variance (ANOVA) was performed on the natural logarithm-transformed Cmax, AUC0–t, and AUC0-∞ values. The 90% CIs for the geometric mean ratio of the test formulation to the reference formulation were required to be within the 80% to 125% range.[2]

Visualized Experimental Workflow

The following diagram illustrates the workflow of the single-dose, two-period crossover bioequivalence study.

Bioequivalence_Study_Workflow cluster_screening Phase 1: Subject Screening cluster_randomization Phase 2: Randomization & Dosing Period 1 cluster_sampling1 Phase 3: Sampling & Analysis cluster_washout Phase 4: Washout cluster_sampling2 Phase 6: Sampling & Analysis cluster_analysis Phase 7: Final Analysis Screening Screening of Healthy Volunteers Enrollment Enrollment of Subjects (n=48) Screening->Enrollment Randomization Randomization GroupA Group A (n=24) (Fasted or Fed) Randomization->GroupA GroupB Group B (n=24) (Fasted or Fed) Randomization->GroupB DoseTestA Administer Test Formulation GroupA->DoseTestA DoseRefB Administer Reference Formulation GroupB->DoseRefB Sampling1 Serial Blood Sampling (0-144h) DoseTestA->Sampling1 DoseRefB->Sampling1 Washout 2-Week Washout Period Sampling1->Washout DoseRefA Administer Reference Formulation Washout->DoseRefA DoseTestB Administer Test Formulation Washout->DoseTestB Sampling2 Serial Blood Sampling (0-144h) DoseRefA->Sampling2 DoseTestB->Sampling2 PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax) Sampling2->PK_Analysis Stat_Analysis Statistical Bioequivalence Test (90% CI for GMR) PK_Analysis->Stat_Analysis

Caption: Workflow of a randomized, two-period crossover bioequivalence study.

References

A Comparative Meta-Analysis of Melitracen in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological interventions for mood and anxiety disorders, the combination of Melitracen and Flupentixol, often known by the brand name Deanxit, represents a therapeutic option with a dual-action mechanism. This guide provides a meta-analysis of clinical trials involving this compound, comparing its efficacy and safety against other established treatments. The data is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of its clinical performance.

Mechanism of Action

This compound is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of norepinephrine and serotonin, two key neurotransmitters involved in mood regulation. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. It is often co-formulated with Flupentixol, a typical antipsychotic from the thioxanthene class. Flupentixol acts as an antagonist at dopamine D1 and D2 receptors and also possesses 5-HT2 receptor antagonist properties.[1] The synergistic action of these two compounds targets both the serotonergic/noradrenergic and dopaminergic systems, offering a broad spectrum of activity for symptoms of depression and anxiety.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound transporter NET/SERT Transporter This compound->transporter Inhibits NE Norepinephrine (NE) transporter->NE Reuptake HT Serotonin (5-HT) transporter->HT Reuptake vesicle Vesicle with NE/5-HT vesicle->transporter receptor Postsynaptic Receptors NE->receptor Binds HT->receptor Binds

Caption: Mechanism of Action of this compound.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_release Dopamine Release dopamine Dopamine dopamine_release->dopamine d1_receptor D1 Receptor dopamine->d1_receptor Binds d2_receptor D2 Receptor dopamine->d2_receptor Binds flupentixol Flupentixol flupentixol->d1_receptor Antagonizes flupentixol->d2_receptor Antagonizes ht2_receptor 5-HT2 Receptor flupentixol->ht2_receptor Antagonizes

Caption: Mechanism of Action of Flupentixol.

Comparative Efficacy

Clinical trials have evaluated the Flupentixol/Melitracen combination against other standard antidepressants, primarily in specific patient populations.

Comparison with Tricyclic Antidepressants (TCAs)

A study comparing Flupentixol/Melitracen (Deanxit) with amitriptyline in patients with post-stroke depression demonstrated a higher efficacy rate for the combination therapy.[2]

Table 1: Efficacy of Flupentixol/Melitracen vs. Amitriptyline in Post-Stroke Depression [2]

OutcomeFlupentixol/Melitracen (n=40)Amitriptyline (n=40)p-value
Significantly Effective Rate 85%65%<0.01
Effective Rate 95.0%77.5%<0.01
Neurologic Impairment Recovery Rate 87.6%83.8%>0.05

Another study compared the combination with dothiepin in patients with anxiety and/or depression co-morbid with general medical illness. The results indicated a significantly quicker and greater improvement in Hamilton Depression Rating Scale (HAM-D) and Hamilton Anxiety Rating Scale (HAM-A) scores for the Flupentixol/Melitracen group from the second week of treatment onwards.[3]

Comparison with Selective Serotonin Reuptake Inhibitors (SSRIs)

A randomized controlled trial investigated the use of Flupentixol/Melitracen as an adjunctive therapy to sertraline for patients with depression and anxiety in the context of chronic somatic diseases. The study found that the addition of Flupentixol/Melitracen resulted in a more rapid onset of action.[4][5]

Table 2: Response Rates on HAM-D in Sertraline + Flupentixol/Melitracen vs. Sertraline + Placebo [4][6]

TimepointSertraline + Flupentixol/MelitracenSertraline + Placebop-value
Day 8 55.26% ± 2.56%24.32% ± 2.19%0.006
Day 15 78.95% ± 3.89%40.54% ± 4.18%0.001
Day 29 84.21% ± 1.86%75.68% ± 1.95%>0.05

Table 3: Response Rates on HAM-A in Sertraline + Flupentixol/Melitracen vs. Sertraline + Placebo [4][6]

TimepointSertraline + Flupentixol/MelitracenSertraline + Placebop-value
Day 4 34.21% ± 2.21%8.11% ± 1.37%0.006
Day 8 57.89% ± 3.56%18.92% ± 2.68%0.001
Day 15 78.95% ± 4.37%43.24% ± 4.68%0.002
Day 29 86.84% ± 2.12%78.38% ± 3.16%>0.05

A phase IV clinical trial is currently underway to compare the safety and efficacy of a fixed-dose combination of Flupentixol and this compound against Escitalopram plus Clonazepam in patients with comorbid anxiety and depression. The results of this study are anticipated to provide further comparative data.[7]

Safety and Tolerability

The safety profile of the Flupentixol/Melitracen combination has been a subject of clinical evaluation. In the comparative study against amitriptyline, the incidence of adverse reactions was lower in the Flupentixol/Melitracen group.[2] When used as an adjunct to sertraline, the overall safety profile was favorable with no significant differences in adverse events compared to the placebo group.[5] However, it is important to note that the combination is generally recommended for short-term use.[1] There have been reports of potential for substance use disorder associated with its use in some populations.[8]

Experimental Protocols

The methodologies of the cited clinical trials are crucial for interpreting the presented data.

Sertraline + Flupentixol/Melitracen vs. Sertraline + Placebo Trial[5]
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 75 patients with depression and anxiety in chronic somatic diseases.

  • Intervention:

    • Group 1 (n=38): Sertraline (75 mg/day) + Flupentixol/Melitracen (one tablet/day) for 2 weeks, followed by Sertraline (75 mg/day) for the subsequent 2 weeks.

    • Group 2 (n=37): Sertraline (75 mg/day) + Placebo (one tablet/day) for 2 weeks, followed by Sertraline (75 mg/day) for the subsequent 2 weeks.

  • Efficacy Measures: Changes from baseline in the Hamilton Rating Scale for Depression (HAM-D) and Hamilton Rating Scale for Anxiety (HAM-A) total scores at days 4, 8, 15, and 29.

  • Safety Measures: Systematic monitoring and registration of adverse events.

cluster_screening Screening & Randomization cluster_treatment Treatment Phase (Weeks 1-2) cluster_followup Follow-up Phase (Weeks 3-4) cluster_assessment Efficacy Assessment patients 75 Patients with Depression & Anxiety in Chronic Somatic Diseases randomization Randomization patients->randomization group1_w1_2 Group 1 (n=38) Sertraline (75mg/d) + Flupentixol/Melitracen randomization->group1_w1_2 group2_w1_2 Group 2 (n=37) Sertraline (75mg/d) + Placebo randomization->group2_w1_2 group1_w3_4 Group 1 Sertraline (75mg/d) group1_w1_2->group1_w3_4 group2_w3_4 Group 2 Sertraline (75mg/d) group2_w1_2->group2_w3_4 assessment HAM-D & HAM-A Scores (Days 4, 8, 15, 29) group1_w3_4->assessment group2_w3_4->assessment

Caption: Experimental Workflow for Sertraline Combination Trial.
Flupentixol/Melitracen vs. Amitriptyline Trial[2]

  • Study Design: A randomized clinical trial.

  • Participants: 80 patients with post-stroke depression.

  • Intervention:

    • Group 1 (n=40): Flupentixol/Melitracen (two tablets, twice a day).

    • Group 2 (n=40): Amitriptyline (50 mg to 150 mg).

  • Efficacy Measures: Hamilton Rating Scale for Depression (HAMD) before treatment and at the 2nd and 6th week after treatment. Edinburgh-Scandinavia stroke scale (MESSS) for neurologic impairment.

  • Safety Measures: Treatment Emergent Symptom Scale (TESS).

Conclusion

The combination of this compound and Flupentixol demonstrates efficacy in treating depression and anxiety, particularly in patients with comorbid somatic symptoms and in specific populations such as those with post-stroke depression. Comparative clinical trials suggest a more rapid onset of action and, in some cases, a better safety profile when compared to older tricyclic antidepressants like amitriptyline. When used as an adjunct to SSRIs, it may accelerate the therapeutic response. However, the available data is derived from a limited number of direct head-to-head trials, and further large-scale meta-analyses are warranted to establish its definitive place in therapy relative to a wider range of modern antidepressants. Researchers and clinicians should consider both the potential for rapid symptom relief and the noted risks, especially with long-term use.

References

A Comparative Analysis of the Side Effect Profiles of Melitracen and Imipramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two tricyclic antidepressants (TCAs), Melitracen and imipramine. While both drugs share a core mechanism of action by inhibiting the reuptake of norepinephrine and serotonin, their nuanced interactions with other receptor systems lead to distinct adverse effect profiles. This analysis is supported by available clinical data and pharmacological profiles to inform research and development in psychopharmacology.

Quantitative Comparison of Side Effect Incidence

Direct head-to-head clinical trial data with quantitative side effect comparisons between this compound and imipramine are limited in recently published literature. The following table summarizes the incidence of common side effects based on available data from separate clinical studies and drug information resources. It is important to note that the data for this compound is often reported from studies where it is used in combination with flupentixol, which may influence the observed side effect profile.

Side Effect CategorySide EffectThis compound (often with Flupentixol) Incidence (%)Imipramine Incidence (%)
Anticholinergic Dry MouthCommon, not specified12.7
ConstipationCommon, not specifiedCommon
Blurred VisionLess commonCommon
Urinary RetentionLess commonCommon
Central Nervous System Drowsiness/SedationCommon, not specified10.1
DizzinessCommon, not specified8.9
TremorCommon, not specifiedCommon
InsomniaCommon, not specified5.1
Agitation/RestlessnessCommon, not specifiedCommon
Cardiovascular Tachycardia (Increased Heart Rate)Less commonCommon
Orthostatic Hypotension (Dizziness upon standing)Less commonCommon
Gastrointestinal NauseaLess common8.9
Metabolic Weight GainLess common5.1
Other FatigueCommon, not specifiedCommon

Disclaimer: The incidence rates for this compound are derived from studies of a combination product and may not solely reflect the side effects of this compound alone. The data for imipramine is aggregated from user-reported data and clinical trial information. Direct comparison should be made with caution due to variations in study design, patient populations, and dosage.

Experimental Protocols for Side Effect Assessment

A standardized and robust methodology is critical for the accurate assessment of side effect profiles in clinical trials of psychotropic drugs. The following outlines a typical experimental protocol for a comparative study.

Study Design: A randomized, double-blind, active-control, parallel-group study.

Participants: Patients diagnosed with major depressive disorder according to DSM-5 criteria, with a baseline severity score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale [HDRS] or Montgomery-Åsberg Depression Rating Scale [MADRS]).

Treatment Arms:

  • Group A: this compound (specified dosage)

  • Group B: Imipramine (specified dosage)

  • Group C: Placebo (optional, for establishing baseline adverse event rates)

Assessment of Adverse Events:

  • Baseline Assessment: Prior to randomization, all participants are assessed for pre-existing symptoms using a standardized adverse event checklist, such as the Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale or the Systematic Assessment for Treatment Emergent Events (SAFTEE).

  • Ongoing Monitoring: At each study visit (e.g., weekly for the first 4 weeks, then bi-weekly), adverse events are systematically recorded through a combination of:

    • Spontaneous Reporting: Open-ended questioning to elicit any new or worsening symptoms experienced by the participant.

    • Structured Checklist: Administration of the UKU or SAFTEE to systematically query a comprehensive list of potential side effects. The severity and frequency of each reported event are documented.

  • Vital Signs and Laboratory Tests: Blood pressure, heart rate, and weight are measured at each visit. Electrocardiograms (ECGs) are performed at baseline and at specified intervals to monitor for cardiovascular effects, particularly QTc interval prolongation. Standard clinical laboratory tests (hematology, blood chemistry, and urinalysis) are conducted at baseline and at the end of the study.

  • Causality Assessment: The relationship of each adverse event to the study medication is assessed by the investigator (e.g., definitely, probably, possibly, unlikely, or unrelated).

Data Analysis: The incidence, severity, and causality of all adverse events are tabulated and compared between the treatment groups using appropriate statistical methods (e.g., Chi-square or Fisher's exact test for incidence rates).

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Adverse Event Monitoring cluster_analysis Data Analysis screening Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessment (HDRS, MADRS, UKU/SAFTEE, Vitals, ECG, Labs) screening->baseline randomization Randomization baseline->randomization This compound This compound Arm randomization->this compound imipramine Imipramine Arm randomization->imipramine monitoring Weekly/Bi-weekly Visits: - Spontaneous Reporting - Structured Checklist (UKU/SAFTEE) - Vitals & ECG This compound->monitoring imipramine->monitoring analysis Statistical Analysis of Adverse Event Data monitoring->analysis

Figure 1: Experimental workflow for comparative side effect assessment.

Signaling Pathways and Pharmacological Basis of Side Effects

The side effects of both this compound and imipramine are directly related to their interactions with various neurotransmitter receptors.

Primary Therapeutic Action: Both drugs are potent inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition increases the synaptic concentrations of serotonin (5-HT) and norepinephrine (NE), which is believed to be the primary mechanism of their antidepressant effects.

Side Effect-Related Receptor Interactions:

  • Muscarinic M1 Receptor Antagonism: Blockade of these receptors leads to the classic anticholinergic side effects, including dry mouth, blurred vision, constipation, and urinary retention.

  • Histamine H1 Receptor Antagonism: This action is responsible for the sedative and hypnotic effects (drowsiness) and can also contribute to weight gain.

  • Alpha-1 Adrenergic Receptor Antagonism: Blockade of these receptors can lead to orthostatic hypotension and dizziness.

The following diagram illustrates the primary signaling pathways associated with the therapeutic and adverse effects of these tricyclic antidepressants.

G cluster_tca Tricyclic Antidepressant (TCA) (this compound / Imipramine) cluster_therapeutic Therapeutic Effects cluster_side_effects Side Effects tca TCA sert SERT Inhibition tca->sert blocks net NET Inhibition tca->net blocks m1 M1 Receptor Antagonism tca->m1 blocks h1 H1 Receptor Antagonism tca->h1 blocks alpha1 α1-Adrenergic Antagonism tca->alpha1 blocks serotonin ↑ Serotonin sert->serotonin norepinephrine ↑ Norepinephrine net->norepinephrine antidepressant Antidepressant Effect serotonin->antidepressant norepinephrine->antidepressant anticholinergic Dry Mouth, Constipation, Blurred Vision m1->anticholinergic sedation Drowsiness, Sedation, Weight Gain h1->sedation hypotension Orthostatic Hypotension, Dizziness alpha1->hypotension

Figure 2: Signaling pathways of TCAs leading to therapeutic and adverse effects.

Conclusion

This compound and imipramine share a common heritage as tricyclic antidepressants, and consequently, their side effect profiles exhibit significant overlap, primarily driven by their anticholinergic, antihistaminic, and antiadrenergic properties. Based on the available data, imipramine appears to have a more pronounced anticholinergic and cardiovascular side effect profile compared to what is generally reported for this compound, although the frequent co-administration of this compound with flupentixol complicates a direct comparison. For drug development professionals, understanding these nuanced differences in receptor affinities and the resulting side effect profiles is crucial for the development of novel antidepressants with improved tolerability. Further head-to-head clinical trials with standardized and comprehensive adverse event monitoring are warranted to definitively delineate the comparative safety profiles of these two compounds.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Melitracen

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Melitracen, a tricyclic antidepressant, requires careful handling and disposal due to its toxic properties. Adherence to established procedures is essential to mitigate risks to both human health and the ecosystem.

Immediate Safety and Disposal Protocols

This compound hydrochloride is classified as toxic if swallowed.[1][2] Therefore, stringent disposal measures are necessary to prevent accidental ingestion and environmental contamination. The primary recommendation is to dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations.[1]

Key Disposal Principles:

  • Avoid Sewer Systems: Under no circumstances should this compound be discharged into sewer systems.[3] This is to prevent the contamination of water bodies, as studies have detected the presence of psychiatric drugs like this compound in wastewater treatment plant influents.[4]

  • Professional Disposal: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Container Management: Empty containers should be triple-rinsed (or the equivalent) and either recycled or reconditioned. Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[3]

Step-by-Step Disposal Procedure for Laboratory Settings

  • Risk Assessment: Before handling this compound for disposal, ensure a proper risk assessment has been conducted. All personnel involved must be trained on the hazards of the compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of dust formation, a self-contained breathing apparatus may be necessary.[5]

  • Segregation of Waste:

    • Unused or expired pure this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.

    • Contaminated materials, such as pipette tips, gloves, and bench paper, should be collected in a separate, clearly labeled hazardous waste container.

  • Waste Collection and Storage:

    • Store the hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Maintain a log of the waste generated.

  • Engage a Licensed Waste Disposal Contractor:

    • Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the handling and disposal requirements.

  • Documentation:

    • Retain all documentation related to the waste disposal, including the waste transfer note or manifest, for regulatory compliance.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances.[9] It is crucial to be aware of and compliant with both federal and any more stringent state regulations.[6]

Regulatory Aspect Key Requirements Governing Bodies (U.S. Example)
Hazardous Waste Identification Pharmaceuticals are considered hazardous if they are specifically listed or exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.Environmental Protection Agency (EPA)
Waste Management "Cradle-to-grave" management of hazardous waste, from generation to final disposal.EPA
Disposal Methods Prohibits the sewering of hazardous waste pharmaceuticals.[7] Favors incineration for hazardous pharmaceutical waste.[7][9]EPA
Controlled Substances Specific requirements for the destruction of controlled substances to prevent diversion.Drug Enforcement Administration (DEA)

Experimental Protocols

While specific experimental protocols for this compound disposal are not detailed in the provided search results, the general procedure for handling and disposing of a toxic chemical in a laboratory setting, as outlined above, should be followed. The key principle is to contain the substance, prevent its release into the environment, and ensure its destruction by a licensed facility.

This compound Disposal Workflow

Melitracen_Disposal_Workflow start Start: this compound Waste Generated classify Classify Waste (Pure compound, contaminated material, empty container) start->classify pure_compound Pure/Unused this compound classify->pure_compound  Pure contaminated_material Contaminated Materials (Gloves, glassware, etc.) classify->contaminated_material Contaminated   empty_container Empty Container classify->empty_container Empty collect_hazardous Collect in Labeled Hazardous Waste Container pure_compound->collect_hazardous contaminated_material->collect_hazardous triple_rinse Triple Rinse Container empty_container->triple_rinse store_securely Store Securely in Designated Area collect_hazardous->store_securely puncture_recycle Puncture and Dispose/Recycle (as non-hazardous waste) triple_rinse->puncture_recycle end End: Disposal Complete puncture_recycle->end contact_vendor Contact Licensed Hazardous Waste Vendor store_securely->contact_vendor documentation Complete Waste Manifest/Documentation contact_vendor->documentation disposal Professional Disposal (Incineration) documentation->disposal disposal->end

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Melitracen

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Melitracen

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment and minimize exposure risk.

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance and requires careful handling. The primary hazard is acute oral toxicity.[1][2] It is imperative that all personnel handling this compound are familiar with its potential risks.

Toxicological Information

Parameter Value Species Reference
Acute Oral Toxicity (LD50)170 mg/kgRat[3]

GHS Hazard Statements

  • H301: Toxic if swallowed.[1][2][4]

Specific experimental protocols for the toxicological data cited are not detailed in publicly available Safety Data Sheets.

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate PPE and engineering controls are essential to prevent exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area.[4][5] Use of a chemical fume hood is recommended to avoid the formation and inhalation of dust and aerosols.[4][5]

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area.[2]

Recommended Personal Protective Equipment
Protection Type Specification Guidelines and Rationale
Eye and Face Protection Safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3][4]To protect eyes from dust particles or splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[4][6]Gloves must be inspected for integrity before use. Double gloving is recommended for compounding, administering, and disposal activities.[7] Wash hands thoroughly after removing gloves.[3][4]
Body Protection A protective, low-permeability laboratory coat or gown with a solid front, long sleeves, and tight-fitting cuffs.[2][4][7]To prevent skin contact. Gowns should be disposable and changed regularly.[7]
Respiratory Protection Generally not required when adequate engineering controls are in place.[3]A NIOSH-approved respirator should be used if dust or aerosols are generated and engineering controls are insufficient, or if irritation is experienced.[4]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is critical for the safe handling and disposal of this compound.

Handling and Storage Protocol
  • Receiving: Upon receipt, inspect the container for damage or leaks. Personnel unpacking shipments should wear chemotherapy gloves.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Store locked up and away from incompatible materials such as strong oxidizing agents.[1][3]

  • Preparation (Weighing and Dissolving):

    • Conduct all manipulations that may generate dust (e.g., weighing) within a chemical fume hood or other ventilated enclosure.

    • This compound hydrochloride is a solid.[9] Stock solutions can be prepared by dissolving it in an organic solvent like DMSO.[9]

    • Avoid the formation of dust and aerosols during handling.[4][5]

  • Usage:

    • Do not eat, drink, or smoke in the area where this compound is handled.[1][4]

    • Wash hands and skin thoroughly after handling the compound.[1][4]

    • Avoid any direct contact with the substance.[4][9]

Spill Management
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains.[4][5]

  • Clean-up:

    • Wear full PPE, including respiratory protection if necessary.[2]

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[3]

    • For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.[2]

    • Decontaminate the spill area and equipment with a suitable solvent like alcohol.[2]

Disposal Plan
  • Waste Disposal: All waste materials contaminated with this compound must be treated as hazardous waste. Dispose of the substance and its container in accordance with all applicable local, regional, national, and international regulations.[1][2]

  • Method: One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Alternative for Small Quantities: For trace amounts or expired medicines not suitable for incineration, and if a drug take-back program is unavailable, follow these steps:

    • Mix the medicine (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds.[10][11]

    • Place the mixture in a sealed container, such as a plastic bag.[10][11]

    • Dispose of the sealed container in the household trash.[10]

    • Remove all personal information from the original packaging before recycling or discarding it.[10]

Emergency First Aid Procedures

Immediate action is required in case of exposure.

Exposure Route First Aid Measures
Ingestion Immediately call a poison center or doctor. [1][4] Rinse the mouth with water.[2][4] Do NOT induce vomiting.[2]
Skin Contact Immediately remove any contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[3][4]
Eye Contact Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[2]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][3]

Safety and Handling Visualizations

The following diagrams illustrate the key safety workflows and logical relationships for handling this compound.

Safety_Management_Plan cluster_assessment Risk Assessment & Control cluster_controls Control Measures Hazard Hazard Identification This compound: Toxic if Swallowed (H301) Risk Risk Assessment (Evaluate exposure potential: dust, splashes, aerosols) Hazard->Risk Controls Hierarchy of Controls Risk->Controls Engineering 1. Engineering Controls (Fume Hood, Ventilation) Controls->Engineering Administrative 2. Administrative Controls (SOPs, Training) Engineering->Administrative PPE_node 3. Personal Protective Equipment (Gloves, Goggles, Gown, Respirator) Administrative->PPE_node

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melitracen
Reactant of Route 2
Reactant of Route 2
Melitracen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.